Phosphatidylserine
Description
Properties
CAS No. |
51446-08-6 |
|---|---|
Molecular Formula |
C42H78NO10P |
Molecular Weight |
788(oleoyl) |
Appearance |
Unit:50 mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid |
Synonyms |
PS |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Phosphatidylserine in Modulating Membrane Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylserine (B164497) (PS), a glycerophospholipid typically sequestered to the inner leaflet of the plasma membrane, is a critical modulator of a vast array of membrane protein functions. Its strategic translocation to the outer leaflet, or its localized concentration in the inner leaflet, serves as a potent signaling cue that influences cellular processes ranging from apoptosis and blood coagulation to immune response and neurotransmission. This technical guide provides an in-depth exploration of the mechanisms by which PS modulates membrane protein function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the intricate interplay between membrane lipids and proteins.
Introduction: this compound as a Key Membrane Modulator
This compound is an anionic phospholipid that plays a far more dynamic role than simply being a structural component of the cell membrane.[1][2] Its asymmetric distribution across the plasma membrane is actively maintained by flippases and scramblases.[3] In healthy cells, PS is predominantly found in the inner, cytosolic leaflet, where it contributes to the membrane's surface charge and acts as a docking site for various signaling proteins.[2][4] However, upon cellular stress or apoptosis, this asymmetry is lost, and PS becomes exposed on the outer leaflet, serving as a crucial "eat-me" signal for phagocytes.[3] This externalization, along with its specific interactions in the inner leaflet, allows PS to directly influence the function of a multitude of membrane proteins, including enzymes, ion channels, and receptors.
Quantitative Impact of this compound on Membrane Protein Function
The interaction of this compound with membrane proteins can lead to significant and measurable changes in their activity. These modulations can be quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data on the effects of PS on the function of several membrane proteins.
| Membrane Protein/System | Parameter Measured | Value in the Absence of PS (or low PS) | Value in the Presence of PS | Fold Change/Comment | Reference(s) |
| BK Ca2+-activated K+ Channel | Unitary Conductance (g) | 252 ± 10 pS (in 100% PE) | 360 ± 9 pS (in 80% PS) | ~1.4-fold increase | [5] |
| BK Ca2+-activated K+ Channel | Ba2+ Block Dissociation Constant (KB) at 20 mM KCl | 0.46 ± 0.05 mM (in PE) | 0.20 ± 0.01 mM (in PS) | 2.3-fold decrease (higher affinity) | [5] |
| 3-Phosphoinositide-dependent Kinase-1 (PDK1) PH Domain | Dissociation Constant (Kd) | No detectable binding to pure POPC vesicles | 95 nM (for POPC/POPS 8:2 vesicles) | High-affinity binding induced by PS | [1] |
| PS-Targeting Antibody Complex (with β2GP1) | Equilibrium Dissociation Constant (KD) | Low affinity for monomeric components | ~1 nM | High avidity complex formation on PS-exposing surfaces | [6] |
Key Signaling Pathways Modulated by this compound
This compound plays a central role in initiating and regulating several critical signaling pathways by mediating the recruitment and activation of specific membrane proteins.
TAM Receptor Signaling in Efferocytosis
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are crucial for the clearance of apoptotic cells (efferocytosis).[7][8] Their activation is dependent on the presence of PS on the surface of apoptotic cells, which acts as a bridge to activate the receptor via the ligands Gas6 or Protein S.[3][9]
LC3-Associated Phagocytosis (LAP)
LC3-associated phagocytosis is a non-canonical autophagic process critical for innate immunity and inflammation. The initiation of LAP is triggered by the clustering of PS in the phagosomal membrane, which recruits the Rubicon-containing PI3-kinase complex.[10][11][12][13][14]
Experimental Protocols for Studying this compound-Protein Interactions
Investigating the interaction between this compound and membrane proteins requires robust in vitro and in cellulo methodologies. The following sections detail the protocols for three widely used assays.
Protein-Lipid Overlay Assay
This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including PS.[15][16][17]
Materials:
-
Purified, epitope-tagged protein of interest (e.g., GST-fusion protein)
-
This compound and other control lipids
-
Nitrocellulose or PVDF membrane (e.g., Hybond-C extra)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the epitope tag (e.g., anti-GST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Methanol, Chloroform
Procedure:
-
Lipid Spotting:
-
Dissolve lipids in a 2:1:0.8 solution of methanol:chloroform:water.
-
Prepare serial dilutions of the lipids, typically ranging from 1 to 500 pmol/µL.
-
Spot 1 µL of each lipid dilution onto the nitrocellulose membrane.
-
Allow the membrane to dry completely at room temperature for at least 1 hour.[15]
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
-
Protein Incubation:
-
Incubate the membrane overnight at 4°C in fresh blocking buffer containing the purified protein of interest (typically at a concentration of 0.5-10 nM).[15]
-
-
Washing:
-
Wash the membrane extensively with TBST (e.g., 10 washes over 50 minutes) to remove non-specifically bound protein.[15]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 4.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in TBST) for 1 hour at room temperature.[15]
-
Wash the membrane thoroughly with TBST (e.g., 12 washes over 1 hour).[15]
-
Detect the bound protein using an ECL detection kit according to the manufacturer's instructions.
-
Liposome (B1194612) Co-sedimentation Assay
This assay provides a more quantitative measure of protein-lipid interactions in a membrane-like environment.[18][19][20][21][22]
Materials:
-
Purified protein of interest
-
This compound and other lipids (e.g., POPC, POPE) in chloroform
-
Binding buffer (e.g., HEPES-buffered saline)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Liposome Preparation:
-
Mix the desired lipids in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with binding buffer to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or large unilamellar vesicles (LUVs) by extrusion.
-
-
Binding Reaction:
-
In an ultracentrifuge tube, mix the purified protein (e.g., 1 µM final concentration) with the prepared liposomes (e.g., 0.5 mM final concentration) in a total volume of 50-100 µL.[19]
-
Include a control reaction with protein only (no liposomes).
-
Incubate the mixture at room temperature for 30 minutes.[19]
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of binding kinetics and affinity between a protein and lipid vesicles.[23][24][25][26][27]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for liposome capture)
-
Purified protein of interest (analyte)
-
Liposomes containing this compound (ligand)
-
Running buffer (e.g., HBS-P)
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the liposome preparation over the L1 sensor chip surface. The lipid vesicles will spontaneously fuse to form a lipid bilayer on the chip surface.
-
Wash the surface to remove any unbound or loosely associated vesicles.
-
-
Analyte Injection and Binding Measurement:
-
Inject a series of concentrations of the purified protein (analyte) over the immobilized lipid bilayer.
-
Monitor the change in resonance units (RU) in real-time to observe association.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the protein.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., NaOH or a high salt buffer) to remove the bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the interaction of a protein with this compound.
References
- 1. This compound Binding Is Essential for Plasma Membrane Recruitment and Signaling Function of 3-Phosphoinositide-dependent Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distribution and function of this compound in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is the signal for TAM receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of this compound to membrane surface charge and protein targeting during phagosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Unitary Conductance and Ba2+ Block of the BK Ca2+–activated K+ Channel: Re-examination of the Surface Charge Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody targeting of this compound for the detection and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sensing by TAM Receptors Regulates AKT-dependent Chemoresistance and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane receptors cluster this compound to activate LC3-associated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. news-medical.net [news-medical.net]
- 14. biorxiv.org [biorxiv.org]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. Protein Lipid Overlay (PLO) Assay - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. futaba-zaidan.org [futaba-zaidan.org]
- 20. Analysis of protein and lipid interactions using liposome co-sedimentation assays [umu.diva-portal.org]
- 21. DSpace [helda.helsinki.fi]
- 22. researchgate.net [researchgate.net]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. molbiolcell.org [molbiolcell.org]
- 27. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Hidden Signal: A Technical Guide to Phosphatidylserine Exposure in Non-Apoptotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The externalization of phosphatidylserine (B164497) (PS) has long been considered a canonical marker of apoptosis, serving as an "eat-me" signal for phagocytic clearance. However, a growing body of evidence reveals that this crucial cellular process is not exclusive to programmed cell death. Non-apoptotic cells, under various physiological and pathological stimuli, can also expose PS on their outer leaflet, implicating this phenomenon in a diverse range of cellular functions and disease states. This technical guide provides an in-depth exploration of the core mechanisms governing non-apoptotic PS exposure, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved. Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies targeting a wide array of diseases, from bleeding disorders and autoimmune conditions to cancer and neurodegenerative diseases.
Core Mechanisms of Non-Apoptotic this compound Exposure
The asymmetric distribution of phospholipids (B1166683) across the plasma membrane is meticulously maintained in healthy cells by the coordinated action of ATP-dependent flippases, which internalize PS, and floppases, which externalize other phospholipids. The exposure of PS in non-apoptotic contexts arises from the disruption of this equilibrium, primarily through the activation of phospholipid scramblases and the inhibition of flippases.
The Central Role of Calcium and Scramblase Activation
A key trigger for non-apoptotic PS exposure is an increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in cytosolic calcium can be initiated by a variety of stimuli, including mechanical stress, receptor activation, and exposure to certain toxins or pathogens. The increased [Ca²⁺]i directly activates a family of transmembrane proteins known as scramblases.
-
TMEM16F (ANO6): Transmembrane protein 16F is a prominent Ca²⁺-dependent phospholipid scramblase.[1][2][3][4][5] Its activation leads to a rapid, bidirectional, and non-specific movement of phospholipids across the plasma membrane, resulting in the exposure of PS on the cell surface.[1][2][3][4][5] Studies have shown that knockdown or inhibition of TMEM16F significantly reduces PS exposure in response to various non-apoptotic stimuli.[2]
-
Phospholipid Scramblase 1 (PLSCR1): Another important player is PLSCR1, which was one of the first identified scramblases.[6] While its precise role and activation mechanism in all contexts are still being elucidated, it is known to be involved in Ca²⁺-mediated PS exposure and has been implicated in various signaling pathways.[6]
The Influence of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is another potent inducer of non-apoptotic PS exposure. ROS can impact PS externalization through several mechanisms:
-
Modulation of Scramblase and Flippase Activity: Oxidants can directly modify and alter the function of scramblases and flippases. For instance, thiol-modifying agents like N-ethylmaleimide (NEM) have been shown to markedly increase PS exposure, suggesting the importance of protein thiol groups in maintaining membrane asymmetry.[7][8] Conversely, some studies have reported that certain oxidants can paradoxically reduce Ca²⁺-induced PS exposure.[7][8]
-
Lipid Peroxidation: ROS can directly oxidize phospholipids within the membrane, leading to changes in membrane fluidity and integrity, which may contribute to PS exposure.
Non-Apoptotic Regulated Cell Death Pathways
Recent research has highlighted that regulated, yet non-apoptotic, cell death pathways such as necroptosis also feature PS externalization as a key event.[1][9][10][11] In necroptosis, the activation of RIPK3 and MLKL leads to membrane permeabilization and PS exposure, challenging the dogma of PS as a specific marker for apoptosis.[1][9][10][11]
Quantitative Data on Non-Apoptotic this compound Exposure
The following tables summarize quantitative data from various studies on non-apoptotic PS exposure, providing a comparative overview of different inducers, cell types, and the extent of PS externalization.
| Inducer | Cell Type | PS Exposure (% of cells) | Key Findings | Reference |
| Calcium Ionophore (A23187) | Human Red Blood Cells | 99.9 ± 0.1% (with 4 µM ionophore) | Demonstrates the potent effect of increased intracellular calcium on PS exposure. | [12] |
| Thrombin | Human Platelets | Varies with concentration | A key physiological activator of platelets leading to procoagulant activity. | [13] |
| Collagen | Human Platelets | Varies with concentration | Another important physiological agonist for platelet activation and PS exposure. | [13] |
| tert-butyl hydroperoxide (tBHP) | Canine Erythrocytes | Increased PS externalization at 3 and 4 mM | Highlights the role of oxidative stress in inducing PS exposure in red blood cells. | [14][15] |
| 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) | Canine Erythrocytes | Increased PS externalization at all tested concentrations | Further supports the link between oxidative stress and PS exposure. | [14][15] |
| TNFα + birinapant (B612068) + zVAD (TBZ) | U937 cells | Significant increase in Annexin V positive cells | Induces necroptosis, demonstrating PS exposure in a non-apoptotic form of regulated cell death. | [16] |
| Inhibitor | Target | Effect on PS Exposure | Cell Type | Reference |
| TMEM16F knockdown | TMEM16F | 49% decrease in nsPEF-induced PS exposure | HEK 293 cells | [2] |
| TMEM16F-specific inhibitor | TMEM16F | 42% decrease in nsPEF-induced PS exposure | HEK 293 cells | [2] |
| N-acetylcysteine-amide (NACA) | Thiol antioxidant | Prevents significant PS externalization induced by TBHP | Canine Erythrocytes | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study non-apoptotic PS exposure.
Detection of this compound Exposure by Annexin V Staining and Flow Cytometry
This is the most common method for detecting externalized PS. Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺.
Materials:
-
Cells of interest
-
Inducing agent (e.g., calcium ionophore, thrombin, oxidative agent)
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, APC)
-
1X Annexin V Binding Buffer (user-prepared or from a kit, typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) or other viability dye (to distinguish from necrotic cells)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells: Collect cells by centrifugation (e.g., 500 x g for 5-7 minutes at 4°C).
-
For adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or gentle scraping. Avoid harsh trypsinization, which can damage the cell membrane.
-
-
Induction of PS Exposure:
-
Resuspend cells in an appropriate buffer or culture medium.
-
Add the inducing agent at the desired concentration and incubate for the specified time at 37°C. For example:
-
Calcium Ionophore (e.g., A23187): Typically used in the micromolar range (e.g., 1-5 µM).
-
Oxidative agents (e.g., tBHP): Concentrations can range from 0.05 to 1.0 mmol/L.[7]
-
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorophore-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add a viability dye such as PI (e.g., to a final concentration of 1 µg/mL) just before analysis to differentiate between early non-apoptotic (Annexin V positive, PI negative) and late-stage or necrotic cells (Annexin V positive, PI positive).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V, and cells stained only with PI, to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live, Early Non-Apoptotic/Apoptotic, Late/Necrotic).
-
Fluorescence-Based Phospholipid Scramblase Activity Assay in Giant Unilamellar Vesicles (GUVs)
This in vitro assay directly measures the activity of scramblases reconstituted into artificial lipid bilayers.
Materials:
-
Purified scramblase protein (e.g., TMEM16F)
-
Lipids (e.g., egg phosphatidylcholine)
-
Fluorescently labeled reporter lipid (e.g., ATTO488-phosphatidylethanolamine)
-
Biotinylated phosphatidylethanolamine
-
Detergent (e.g., Triton X-100)
-
Indium tin oxide (ITO)-coated glass slides
-
Fluorescence microscope
-
Membrane-impermeant quencher (e.g., sodium dithionite)
Procedure:
-
Proteoliposome Formation:
-
Prepare large unilamellar vesicles (LUVs) containing the desired lipid composition, including the fluorescent reporter lipid.
-
Reconstitute the purified scramblase protein into the LUVs using a detergent-mediated method.
-
-
GUV Formation by Electroformation:
-
Apply the proteoliposome solution to an ITO-coated chamber.
-
Form GUVs by applying an oscillating electric field under low salt conditions.
-
-
Scramblase Activity Measurement:
-
Immobilize the GUVs on a glass surface (e.g., via biotin-streptavidin interaction).
-
Image the GUVs using a fluorescence microscope to obtain an initial fluorescence intensity of the reporter lipid.
-
Add the membrane-impermeant quencher, sodium dithionite. Dithionite will quench the fluorescence of the reporter lipids in the outer leaflet of the GUV.
-
In the presence of active scramblase, the fluorescent lipids from the inner leaflet will be translocated to the outer leaflet and subsequently quenched.
-
Continuously image the GUVs to monitor the decrease in fluorescence intensity over time. The rate of fluorescence decay is proportional to the scramblase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Signaling pathways leading to non-apoptotic this compound exposure.
Figure 2: Experimental workflow for Annexin V staining to detect PS exposure.
Figure 3: Workflow for in vitro scramblase activity assay using GUVs.
Conclusion and Future Directions
The exposure of this compound on the surface of non-apoptotic cells is a dynamic and tightly regulated process with profound physiological and pathological implications. The elucidation of the roles of key players like TMEM16F and the influence of cellular stressors such as elevated calcium and oxidative stress has significantly advanced our understanding. However, many questions remain. The precise interplay between different scramblases, the full extent of regulatory mechanisms, and the downstream consequences of non-apoptotic PS exposure in various cellular contexts are areas ripe for further investigation. A deeper comprehension of these mechanisms will undoubtedly pave the way for the development of innovative diagnostic tools and targeted therapies for a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this fascinating cellular phenomenon.
References
- 1. Flipping the dogma – this compound in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the phospholipid scramblase TMEM16F by nanosecond pulsed electric fields (nsPEF) facilitates its diverse cytophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the phospholipid scramblase TMEM16F by nanosecond pulsed electric fields (nsPEF) facilitates its diverse cytophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PLSCR1 | Abcam [abcam.com]
- 7. Oxidative stress and this compound exposure in red cells from patients with sickle cell anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress and this compound exposure in red cells from patients with sickle cell anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound externalization, “necroptotic bodies” release, and phagocytosis during necroptosis | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound externalization, "necroptotic bodies" release, and phagocytosis during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Oxidative stress induces plasma membrane this compound externalization in canine erythrocytes in vitro, mitigated by thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Tale of Two Pathways: An In-depth Technical Guide to Phosphatidylserine Synthesis in Prokaryotes Versus Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is an essential anionic phospholipid, critical for a myriad of cellular functions ranging from membrane integrity and cell signaling to apoptosis. While universally important, the biosynthetic pathways leading to PS production diverge significantly between prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive exploration of these distinct synthetic routes, offering a comparative analysis of the enzymes, regulatory mechanisms, and subcellular organization involved. A thorough understanding of these differences is paramount for researchers in basic science and for professionals in drug development targeting lipid metabolic pathways.
Core Synthesis Pathways: A Fundamental Dichotomy
Prokaryotes and lower eukaryotes like yeast primarily utilize a CDP-diacylglycerol-dependent pathway for PS synthesis. In contrast, mammalian cells have evolved a base-exchange mechanism. This fundamental difference in synthetic strategy has profound implications for the regulation and integration of PS metabolism within the broader cellular lipid network.
Prokaryotic this compound Synthesis: A Direct Condensation
In bacteria, the synthesis of this compound is a streamlined process catalyzed by the enzyme this compound synthase (PSS), encoded by the pssA gene. This enzyme facilitates the direct condensation of L-serine with CDP-diacylglycerol (CDP-DAG), a key intermediate in phospholipid synthesis, to form PS and cytidine (B196190) monophosphate (CMP).
The reaction is as follows: CDP-diacylglycerol + L-Serine → this compound + CMP
The subcellular localization of PSS varies among prokaryotes. In Gram-negative bacteria such as Escherichia coli, PSS is predominantly associated with the ribosomal fraction of cell lysates.[1] In contrast, in Gram-positive bacteria like Bacillus subtilis, the enzyme is membrane-bound.[1]
Following its synthesis, PS is rapidly decarboxylated by this compound decarboxylase (PSD) to yield phosphatidylethanolamine (B1630911) (PE), a major component of bacterial membranes.[2][3]
Eukaryotic this compound Synthesis: Two Distinct Mechanisms
Eukaryotes employ two primary pathways for PS synthesis, showcasing an evolutionary divergence in lipid metabolism.
1. The CDP-Diacylglycerol Pathway in Lower Eukaryotes (Yeast)
Similar to prokaryotes, the yeast Saccharomyces cerevisiae synthesizes PS from CDP-diacylglycerol and L-serine. This reaction is catalyzed by the integral membrane protein this compound synthase, encoded by the CHO1 gene (also known as PSS1).[4][5] The yeast PS synthase is located in the endoplasmic reticulum (ER), with enrichment in the mitochondria-associated membrane (MAM).[5][6][7]
2. The Base-Exchange Pathway in Mammals
In mammalian cells, PS is synthesized through a calcium-dependent base-exchange reaction where the head group of a pre-existing phospholipid, either phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is exchanged for L-serine.[8][9][10] This pathway is catalyzed by two distinct enzymes with different substrate specificities, both localized to the MAM of the endoplasmic reticulum:[8][9][11]
-
This compound Synthase 1 (PSS1): Encoded by the PTDSS1 gene, PSS1 preferentially uses PC as a substrate but can also utilize PE.[12][13][14] Phosphatidylcholine + L-Serine ⇌ this compound + Choline
-
This compound Synthase 2 (PSS2): Encoded by the PTDSS2 gene, PSS2 exclusively uses PE as its substrate.[8][15][16] Phosphatidylethanolamine + L-Serine ⇌ this compound + Ethanolamine
The newly synthesized PS is then transported from its site of synthesis in the ER to other cellular membranes, including the mitochondria for decarboxylation to PE by PSD, and the plasma membrane where it is enriched in the cytosolic leaflet.[6][13][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound synthesis in prokaryotes and eukaryotes.
Table 1: Enzyme Kinetic Parameters
| Organism/Enzyme | Substrate(s) | Km | kcat | Source(s) |
| Escherichia coli PssA | CDP-diacylglycerol | 0.14 mM | 69.7 s-1 | [18] |
| L-Serine | 0.35 mM | 59.8 s-1 | [18] | |
| Mammalian PSS1 | Data not readily available | Data not readily available | ||
| Mammalian PSS2 | Data not readily available | Data not readily available |
Table 2: this compound Abundance
| Organism/Cell Type | This compound (% of total phospholipids) | Source(s) |
| Escherichia coli | ~1-5% | [19][20] |
| Saccharomyces cerevisiae | ~1.8-4% | [10][21] |
| Mammalian Cells (general) | 2-15% | [2][3][13] |
| Mammalian Plasma Membrane (cytosolic leaflet) | >20% | [6] |
Signaling Pathways and Regulatory Mechanisms
The synthesis of this compound is tightly regulated to maintain cellular homeostasis. The regulatory strategies differ significantly between prokaryotes and eukaryotes, reflecting the complexity of their respective cellular networks.
Regulation in Prokaryotes
In E. coli, the expression of the pssA gene is subject to regulation by various environmental factors. For instance, in Rhizobium leguminosarum, pssA transcription is influenced by phosphate (B84403) concentration and the presence of ammonium (B1175870) and root exudate.[22] The activity of the PssA enzyme itself is dependent on its association with the membrane, which is influenced by the levels of anionic phospholipids (B1166683).[18]
Regulation in Eukaryotes
Yeast: In S. cerevisiae, the expression of the CHO1 gene is transcriptionally repressed by the soluble phospholipid precursors inositol (B14025) and choline.[4][23] This regulation is mediated by a complex interplay of transcription factors including Ino2, Ino4, and the repressor Opi1, which binds to an upstream activation sequence (UASINO) in the CHO1 promoter.[23][24] The activity of the Cho1 enzyme is also subject to post-translational modification; it is phosphorylated by protein kinase A, which inhibits its catalytic activity.[4][25]
Mammals: Mammalian PS synthesis is regulated at multiple levels. The expression of PTDSS1 and PTDSS2 can be differentially regulated in various tissues.[15] A key regulatory mechanism is feedback inhibition, where high levels of PS can inhibit the activity of PSS1.[11] This is crucial for maintaining appropriate cellular PS levels.
Detailed Experimental Protocols
A critical aspect of studying this compound synthesis is the ability to accurately measure enzyme activity and quantify phospholipid profiles. Below are detailed methodologies for key experiments.
Protocol 1: this compound Synthase Activity Assay
This protocol is adapted for a generic PSS activity assay and can be modified for specific prokaryotic or eukaryotic systems.
Materials:
-
Cell lysate or purified enzyme preparation
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Substrates:
-
For prokaryotic/yeast PSS: CDP-diacylglycerol and L-[14C]serine
-
For mammalian PSS: Phosphatidylcholine or phosphatidylethanolamine liposomes and L-[14C]serine
-
-
Triton X-100 (for solubilizing lipid substrates)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, detergent (if necessary), and the unlabeled lipid substrate (CDP-DAG, PC, or PE).
-
Initiate the reaction by adding the enzyme preparation and L-[14C]serine.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding cold TCA to precipitate proteins and lipids.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the pellet to remove unincorporated L-[14C]serine.
-
Resuspend the pellet in a suitable solvent.
-
Add scintillation fluid and quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol provides a general framework for the extraction and separation of phospholipids.
Materials:
-
Biological sample (cells, tissue)
-
TLC plates (silica gel 60)
-
Developing solvent system (e.g., chloroform:ethanol:water:triethylamine, 30:35:7:35, v/v/v/v)
-
Visualization reagent (e.g., Molybdenum Blue spray for phospholipids)
-
Phospholipid standards
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), creating a two-phase system.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract and phospholipid standards onto the baseline of a silica (B1680970) TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and air dry.
-
Spray the plate with the visualization reagent to detect the phospholipid spots.
-
Identify the PS spot by comparing its migration distance (Rf value) to that of the PS standard.
-
For quantification, scrape the spots and determine the phosphate content or use densitometry.
-
Protocol 3: Phospholipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the detailed analysis of phospholipid species.
Materials:
-
Lipid extract (as prepared in Protocol 2)
-
LC-MS system with a suitable column (e.g., normal-phase or reversed-phase)
-
Mobile phase solvents (e.g., a gradient of acetonitrile, isopropanol, and water with additives like ammonium formate)
-
Internal standards (deuterated phospholipid standards)
Procedure:
-
Sample Preparation:
-
Resuspend the dried lipid extract in the initial mobile phase.
-
Spike the sample with a known amount of internal standards for quantification.
-
-
LC Separation:
-
Inject the sample onto the LC column.
-
Run a solvent gradient to separate the different phospholipid classes and molecular species based on their polarity and/or acyl chain length.
-
-
MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra in either positive or negative ion mode, depending on the phospholipid class of interest.
-
Use tandem MS (MS/MS) to fragment the parent ions and obtain structural information about the head group and fatty acyl chains.
-
-
Data Analysis:
-
Identify the different phospholipid species based on their retention time and mass-to-charge ratio (m/z).
-
Quantify the abundance of each species by comparing its peak area to that of the corresponding internal standard.
-
Conclusion and Future Directions
The synthesis of this compound represents a fascinating case of convergent evolution, with prokaryotes and eukaryotes adopting distinct strategies to produce this vital phospholipid. The CDP-diacylglycerol-dependent pathway in bacteria and yeast is a direct and efficient route, while the base-exchange pathway in mammals offers a more complex regulatory landscape, allowing for the remodeling of existing phospholipids. These differences have significant implications for drug development, as enzymes in the PS synthetic pathways could be targeted for antimicrobial or anticancer therapies. Future research should focus on elucidating the precise kinetic parameters of the eukaryotic PS synthases, further unraveling the intricate regulatory networks that govern PS homeostasis, and exploring the therapeutic potential of targeting these unique metabolic pathways.
References
- 1. The distribution and function of this compound in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic measurement of this compound in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHO1 | SGD [yeastgenome.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Cell membrane - Wikipedia [en.wikipedia.org]
- 8. LC-MS analysis of phospholipids [bio-protocol.org]
- 9. Lipid composition of membranes of Escherichia coli by liquid chromatography/tandem mass spectrometry using negative electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound biosynthesis pathways in lipid homeostasis: Toward resolution of the pending central issue for decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomic Profiling of Saccharomyces cerevisiae and Zygosaccharomyces bailii Reveals Critical Changes in Lipid Composition in Response to Acetic Acid Stress | PLOS One [journals.plos.org]
- 13. rupress.org [rupress.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular insights into human this compound synthase 2 and its regulation of SREBP pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 17. This compound synthase regulates cellular homeostasis through distinct metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. Lipidomic consequences of phospholipid synthesis defects in Escherichia coli revealed by HILIC-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Localization of Anionic Phospholipids in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid particles/droplets of the yeast Saccharomyces cerevisiae revisited: Lipidome meets Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of pssA and pssB gene expression in Rhizobium leguminosarum bv. trifolii in response to environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Yeast PAH1-encoded phosphatidate phosphatase controls the expression of CHO1-encoded this compound synthase for membrane phospholipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cis and trans regulatory elements required for regulation of the CHO1 gene of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
role of phosphatidylserine in synaptic vesicle fusion and neurotransmission
An In-depth Technical Guide on the Role of Phosphatidylserine (B164497) in Synaptic Vesicle Fusion and Neurotransmission
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PS) is a crucial anionic phospholipid, highly enriched in the neuronal membranes of the brain, where it constitutes 13–15% of the total phospholipids (B1166683) in the human cerebral cortex.[1] Predominantly localized to the inner leaflet of the plasma membrane, its asymmetric distribution is vital for a multitude of cellular processes.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of PS in the synaptic vesicle cycle, with a primary focus on its indispensable function in Ca²⁺-triggered synaptic vesicle fusion and neurotransmitter release. We will delve into the molecular interactions between PS and key proteins like synaptotagmin (B1177969) and the SNARE complex, present quantitative data on its influence over fusion kinetics, detail key experimental protocols for its study, and visualize the core signaling pathways and workflows.
The Core Mechanism: PS in Ca²⁺-Triggered Exocytosis
Neurotransmitter release is a tightly regulated process orchestrated by the precise interaction of proteins and lipids at the presynaptic terminal. The fusion of synaptic vesicles with the presynaptic membrane is driven by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which brings the two membranes into close proximity.[1] The key Ca²⁺ sensor that triggers this fusion is Synaptotagmin-1 (Syt1), a synaptic vesicle protein.[3][4] this compound is a critical player in this process, acting as a direct binding partner for Syt1 and modulating the function of the fusion machinery.
The process begins with the arrival of an action potential at the nerve terminal, which opens voltage-gated Ca²⁺ channels. The resulting influx of Ca²⁺ is detected by the C2 domains of Syt1.[5] Upon binding Ca²⁺, the C2 domains undergo a conformational change that exposes hydrophobic loops and creates a positively charged surface, dramatically increasing their affinity for negatively charged phospholipids in the plasma membrane, particularly PS.[6] This Ca²⁺-dependent interaction causes the C2 domains to penetrate the plasma membrane, anchoring the vesicle and acting as a catalyst for fusion.[6][7] PS, in cooperation with other lipids like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), helps trap Syt1 at the plasma membrane, a crucial step for triggering exocytosis.[7] Furthermore, higher levels of PS enhance the binding affinity of the Syt1/Ca²⁺ complex to the SNARE complex, facilitating the opening and dilation of the fusion pore for neurotransmitter release.[5][8]
Quantitative Data: The Impact of PS on Fusion Kinetics
Experimental manipulation of PS concentration in cellular and reconstituted systems has provided quantitative insights into its regulatory role. Increasing PS levels has a biphasic and complex effect on exocytosis, enhancing the initial fusion pore opening while slowing the subsequent pore dilation.[3][4]
| Parameter | Effect of Increased PS Concentration | System/Model | Reference |
| Ca²⁺-Triggered Fusion | Steeply nonlinear, saturating increase | PC12 Cells | [3][4] |
| Fusion Pore Dilation Rate | Graded slowing | PC12 Cells | [3][4] |
| Syt I Binding to Liposomes | Tighter binding; steep increase at low PS, gradual at high PS | Liposomes | [3][4] |
| Fusion Intermediate Formation (k₁) | Inhibition (electrostatic effect) at 6 wt% PEG | SUVs (DOPS) | [9] |
| Fusion Pore Formation (k₃) | Inhibition at 6 wt% PEG | SUVs (DOPS) | [9] |
| Ca²⁺-Mediated Fusion Rate (k₁) | Increased at ≥0.2 mM Ca²⁺ | SUVs (DOPS) | [9] |
| Fission-Pore Duration (CME) | Reduced duration (stimulatory role) | Mouse Chromaffin Cells | [10] |
SUVs: Small Unilamellar Vesicles; DOPS: Dioleoylthis compound; PEG: Polyethylene glycol; CME: Clathrin-Mediated Endocytosis.
Role of PS in Membrane Curvature and Dynamics
Beyond its role as a protein docking site, PS is integral to the physical processes of membrane remodeling that are essential for both exocytosis and endocytosis.
-
Membrane Curvature: The translocation of PS to the cytosolic leaflet by flippase enzymes (e.g., Drs2) enhances both the negative charge of the leaflet and its curvature.[11][12] This localized membrane bending is critical for generating the high curvature required for the formation of transport vesicles and fusion pores.[11][13]
-
Exocytosis: PS influences the final stages of exocytosis by regulating the opening and dilation of the fusion pore, a process mediated by its interaction with Syt1.[5]
-
Endocytosis: During synaptic vesicle recycling, PS is critical for vesicle fission in clathrin-mediated endocytosis (CME).[10][14] The interaction between PS and Syt1 is necessary to stimulate and regulate the dynamics of fission pore closure, ensuring the efficient retrieval of vesicular components.[10][14] An increase in plasma membrane PS concentration has been shown to directly increase vesicle endocytosis.[15]
Detailed Experimental Protocols & Workflows
Studying the role of PS in neurotransmission requires a combination of biophysical, biochemical, and cell-based assays. Below are methodologies for key experiments.
In Vitro Liposome Fusion Assay (Fluorescence Dequenching)
This assay reconstitutes the core fusion machinery in artificial lipid vesicles (liposomes) to measure SNARE-mediated fusion, allowing for precise control over lipid composition, including PS.
Methodology:
-
Liposome Preparation:
-
Prepare two populations of liposomes: 'v-liposomes' containing the v-SNARE (e.g., Synaptobrevin) and 't-liposomes' containing t-SNAREs (e.g., Syntaxin, SNAP-25).
-
The lipid composition is precisely controlled, typically a base of POPC with varying molar percentages of POPS (e.g., 0-30%) and other relevant lipids.
-
-
Lipid-Mixing Assay:
-
Incorporate a FRET pair of fluorescently-labeled lipids, such as NBD (donor) and Rhodamine (acceptor), into the v-liposome membrane at a high, self-quenching concentration.
-
Mix the labeled v-liposomes with unlabeled t-liposomes.
-
Initiate fusion by adding Ca²⁺ (if Syt1 is included) or another fusogen like PEG.
-
Fusion of the liposomes leads to the dilution of the fluorescent probes in the newly formed membrane, increasing the distance between them. This reduces FRET and causes an increase in the NBD (donor) fluorescence signal.
-
Monitor the increase in NBD fluorescence over time using a fluorometer to quantify the rate and extent of lipid mixing.[16]
-
-
Content-Mixing Assay:
-
Encapsulate a water-soluble fluorophore (e.g., HPTS) and its quencher (e.g., DPX) inside the v-liposomes.
-
Mix the content-loaded v-liposomes with unlabeled, empty t-liposomes.
-
Upon fusion, the contents of the v-liposome are released into the larger volume of the fused vesicle, diluting the quencher.
-
This dilution leads to an increase in HPTS fluorescence, which is monitored to measure the kinetics of fusion pore formation and content release.[16]
-
Synaptic Vesicle Endocytosis Imaging (pHluorin Assay)
This live-cell imaging technique allows for the real-time measurement of synaptic vesicle exocytosis and endocytosis at individual synapses.
Methodology:
-
Construct and Transfection:
-
Imaging Principle:
-
The lumen of a resting synaptic vesicle is acidic (pH ~5.5), which quenches the pHluorin fluorescence.
-
Upon exocytosis, the vesicle fuses with the plasma membrane, exposing the pHluorin to the neutral pH (~7.4) of the extracellular medium. This causes a sharp increase in fluorescence intensity.[17]
-
During endocytosis, the vesicle membrane is retrieved and the lumen is re-acidified by V-ATPase proton pumps, leading to a decrease in fluorescence back to the baseline.[17]
-
-
Experimental Procedure:
-
Culture transfected neurons on coverslips suitable for microscopy.
-
Mount the coverslip in an imaging chamber and perfuse with an appropriate buffer.
-
Stimulate neurotransmission, typically using high potassium (e.g., 50 mM KCl) solution or electrical field stimulation to depolarize the neurons.
-
Acquire time-lapse images of the pHluorin fluorescence using a sensitive fluorescence microscope.
-
-
Data Analysis:
Conclusion
This compound is not merely a structural lipid but an active and indispensable regulator of synaptic function. Its roles are multifaceted, ranging from acting as a specific, Ca²⁺-dependent docking site for the fusion sensor Synaptotagmin-1 to modulating membrane curvature and the kinetics of both fusion pore opening and endocytic fission. Understanding the precise mechanisms by which PS orchestrates these events is fundamental to neuroscience and presents significant opportunities for drug development. Interventions aimed at modulating PS levels or its interactions with key synaptic proteins could offer novel therapeutic avenues for neurological disorders characterized by impaired synaptic transmission.
References
- 1. This compound in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell membrane - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. This compound Regulation of Ca2+-triggered Exocytosis and Fusion Pores in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Synaptotagmin with Lipid Bilayers, Analyzed by Single-Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PtdInsP2 and PtdSer cooperate to trap synaptotagmin-1 to the plasma membrane in the presence of calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits and Calcium Promotes Model Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is critical for vesicle fission during clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound flipping enhances membrane curvature and negative charge required for vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound flipping enhances membrane curvature and negative charge required for vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound orchestrates Myomerger membrane insertions to drive myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is critical for vesicle fission during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased vesicle endocytosis due to an increase in the plasma membrane this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optical Measurement of Synaptic Vesicle Fusion and Its Inhibition by Inositol Pyrophosphate in Primary Cultured Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphatidylserine: A Critical Cofactor in Membrane-Associated Enzyme Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylserine (B164497) (PS), a ubiquitously expressed phospholipid predominantly localized to the inner leaflet of the plasma membrane, plays a pivotal role beyond its structural capacity. It acts as a critical cofactor for a multitude of membrane-associated enzymes, directly influencing their localization, conformation, and catalytic activity. This technical guide provides a comprehensive overview of the function of this compound as an indispensable activator of key enzymes involved in cellular signaling. We delve into the quantitative parameters of this regulation, provide detailed experimental protocols for their investigation, and illustrate the intricate signaling pathways governed by these PS-dependent enzymes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development, offering insights into the fundamental mechanisms of PS-mediated enzyme regulation and its potential as a therapeutic target.
Introduction
In the complex and dynamic environment of the cell membrane, phospholipids (B1166683) are not merely passive structural components. Among them, the anionic phospholipid this compound (PS) emerges as a key player in the regulation of a diverse array of cellular processes.[1] While its externalization on the cell surface is a well-established "eat-me" signal for apoptotic cells, its localization on the cytosolic side of the membrane is crucial for the recruitment and activation of numerous peripheral membrane proteins, particularly enzymes that orchestrate cellular signaling cascades.
This guide will focus on the role of PS as a direct cofactor for four key membrane-associated enzymes: Protein Kinase C (PKC), Raf-1, Akt (Protein Kinase B), and neutral Sphingomyelinase (nSMase). By providing a detailed examination of the quantitative aspects of their activation by PS, standardized experimental methodologies, and visual representations of their signaling pathways, we aim to equip researchers with the foundational knowledge required to explore this critical area of cell biology and to identify novel therapeutic avenues targeting these interactions.
This compound as a Cofactor: Quantitative Analysis
The interaction between this compound and its target enzymes is a finely tuned process, often characterized by cooperativity and dependence on other signaling molecules. The following tables summarize the available quantitative data on the activation of key enzymes by PS.
| Enzyme | Parameter | Value | Conditions | Reference(s) |
| Protein Kinase C (PKC) | Apparent Binding Constant Increase | 500-fold | With 1 mol% diolein (DG) in PC/PS (3:1) membrane | [1] |
| Cooperativity (Hill Coefficient) | 4 - 6 | Dependence on mole % of PS in vesicles | [1] | |
| Relative Activity vs. POPS concentration | 0.23 (10 mol% POPS) | Vesicles with 1.0 mol% DOG and varying POPS | [2] | |
| 0.73 (30 mol% POPS) | [2] | |||
| 1.0 (50 mol% POPS) | [2] | |||
| 0.94 (70 mol% POPS) | [2] | |||
| Neutral Sphingomyelinase (nSMase) | Activity Increase | 4.3-fold | Delipidized plasma membrane reconstituted with PS | |
| Raf-1 | Binding Domain | Cysteine-rich domain | Interaction with PS is critical for membrane translocation | [3][4] |
| Key Residues for PS Interaction | R143, K144, K148 | Mutation of these residues abolishes PS interaction | [3] | |
| Akt (Protein Kinase B) | Requirement for Activation | PS and PIP3 | Both are required for optimal activation | [5][6] |
| Effect of PS | Promotes Akt-PIP3 binding and conformational changes | Facilitates phosphorylation at T308 and S473 | [5][6] |
Key Enzymes Regulated by this compound
Protein Kinase C (PKC)
The family of Protein Kinase C (PKC) isoenzymes are serine/threonine kinases that play central roles in a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[7] Conventional and novel PKC isoforms are recruited to the cell membrane by diacylglycerol (DAG), a product of phospholipase C activity. At the membrane, this compound acts as a crucial cofactor, allosterically activating the kinase.[8] The activation of PKC by PS is a cooperative process, meaning that the binding of one PS molecule increases the affinity for subsequent PS molecules.[9] This sigmoidal dependence on PS concentration allows for a switch-like activation of PKC in response to small changes in the local lipid environment.[9] The presence of Ca²⁺ further enhances the binding of conventional PKC isoforms to the membrane.[8]
Raf-1
Raf-1 is a serine/threonine-specific protein kinase that functions as a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[10] This pathway regulates fundamental cellular processes such as cell growth, proliferation, and survival.[11][12] Activation of Raf-1 is initiated by its recruitment to the plasma membrane by the GTP-bound form of the small G protein, Ras. The cysteine-rich domain (CRD) of Raf-1 directly interacts with this compound in the inner leaflet of the plasma membrane, an interaction that is essential for its stable membrane localization and subsequent activation.[3][4] This PS-dependent membrane anchoring facilitates the phosphorylation and activation of MEK, the downstream target of Raf-1.
Akt (Protein Kinase B)
Akt, also known as Protein Kinase B, is a serine/threonine kinase that plays a central role in cell survival, growth, and metabolism.[13] The activation of Akt is a multi-step process initiated by the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane by phosphoinositide 3-kinase (PI3K).[14] PIP3 recruits Akt to the membrane via its pleckstrin homology (PH) domain. However, full activation of Akt requires not only PIP3 but also the presence of this compound.[5][6] PS promotes the binding of Akt to PIP3 and induces a conformational change in Akt that exposes key phosphorylation sites (Threonine 308 and Serine 473), which are then phosphorylated by upstream kinases like PDK1 and mTORC2, leading to full enzymatic activity.[5][6][14]
Neutral Sphingomyelinase (nSMase)
Neutral sphingomyelinases (nSMases) are a family of enzymes that catalyze the hydrolysis of sphingomyelin (B164518) to produce ceramide and phosphocholine.[15][16] Ceramide is a potent second messenger involved in a wide range of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[17][18] nSMase2, the most studied isoform, is localized to the inner leaflet of the plasma membrane and its activity is dependent on the presence of this compound.[16] PS is considered a natural activator of nSMase, and its presence is required for the enzyme to efficiently hydrolyze its substrate, sphingomyelin, thereby initiating ceramide-mediated signaling cascades.[15]
Signaling Pathways
The role of this compound as a cofactor is integral to the function of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the position and function of PS within these cascades.
Caption: Protein Kinase C (PKC) activation pathway.
References
- 1. Mechanism of activation of protein kinase C: roles of diolein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational analysis of Raf-1 cysteine rich domain: requirement for a cluster of basic aminoacids for interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of c-Raf-1 with this compound and 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a critical modulator for Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of protein kinase C with this compound. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. scilit.com [scilit.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphatidylserine in the Life Cycle of Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylserine (B164497) (PS), a negatively charged phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells, is a critical player in the life cycle of numerous enveloped viruses. Its exposure on the outer leaflet of the viral envelope, a phenomenon termed "apoptotic mimicry," allows viruses to hijack host cell processes for their own benefit, facilitating entry, replication, and evasion of the immune system. This technical guide provides an in-depth examination of the multifaceted roles of PS in viral pathogenesis, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms of PS-mediated viral entry, its impact on viral replication and assembly, and its crucial function in suppressing host innate immunity. This guide also presents quantitative data on the influence of PS on viral infection, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways and experimental workflows.
This compound in the Viral Life Cycle: An Overview
Enveloped viruses acquire their lipid envelope by budding from host cell membranes. During this process, they can incorporate host cell lipids, including PS, into their own envelope. The externalization of PS on the virion surface is a key strategy for many viruses to gain entry into host cells. This "apoptotic mimicry" allows the virus to be recognized by phagocytic cells and other cells expressing PS receptors (PSRs), which are normally involved in the clearance of apoptotic bodies. By engaging these receptors, the virus can trigger its own internalization, often into endosomes, from where it can proceed with uncoating and replication.
Beyond entry, PS has been implicated in various other stages of the viral life cycle. For some viruses, PS is essential for the formation of replication complexes within the host cell. Furthermore, the interaction of viral proteins with PS on the inner leaflet of the host cell plasma membrane can be a crucial step in the assembly and budding of new virions.
A particularly significant consequence of PS exposure on the viral envelope is its role in immune evasion. The engagement of certain PSRs, most notably the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, can trigger intracellular signaling cascades that dampen the host's innate immune response, particularly the production of type I interferons, which are critical antiviral cytokines. This creates a more permissive environment for viral replication and spread.
Quantitative Impact of this compound on Viral Infection
The interaction between PS on the viral envelope and PSRs on the host cell surface can dramatically enhance the efficiency of viral infection. The extent of this enhancement varies depending on the virus, the host cell type, and the specific PSRs involved.
| Virus/Viral Vector | Cell Type | PS Receptor(s) | Fold Increase in Infection/Transduction | Reference(s) |
| Lentiviral vector (VSV-G pseudotyped) | Various | Not specified | Up to 20-fold | [1] |
| Jaagsiekte sheep retrovirus (JSRV) | Rat-2/Hyal2 | Not specified | 6-fold (PS alone), 25-fold (PS + Polybrene) | [1] |
| Lentiviral vector (Sindbis pseudotyped) | 293T | Axl/Gas6 | ~10-fold | [2] |
| Lentiviral vector (Ross River virus pseudotyped) | 293T | Axl/Gas6 | ~5-fold | [2] |
| Lentiviral vector (Baculovirus gp64 pseudotyped) | 293T | Axl/Gas6 | ~15-fold | [2] |
| Ebola virus (EBOV) pseudovirion | 293T | TIM-1 | Significant enhancement | [3] |
| Dengue virus (DENV) | A549, Vero | TIM-1, Axl | Significant enhancement | [4] |
Table 1: Enhancement of Enveloped Virus Infection by this compound and its Receptors. This table summarizes quantitative data from various studies demonstrating the significant increase in viral infection or transduction efficiency mediated by PS and its receptors.
Conversely, blocking the interaction between viral PS and host PSRs can significantly inhibit viral infection, highlighting the potential of this axis as a therapeutic target.
| Virus | Inhibitor | Target | Cell Type | Inhibition | Reference(s) |
| Pichinde virus | Bavituximab (anti-PS antibody) | Viral PS | In vivo (guinea pigs) | Cured overt disease | [5] |
| Multiple enveloped viruses | CPXV012 peptide | Viral PS | MJS cells | Significant inhibition | [6] |
| Dengue virus | Anti-TIM-1 antibody | TIM-1 receptor | Huh7 cells | Concentration-dependent decrease | [7] |
| SARS-CoV-2 | Bemcentinib (Axl inhibitor) | Axl receptor | Vero E6, human lung cell lines | Robust inhibition | [8] |
Table 2: Inhibition of Enveloped Virus Infection by Targeting the this compound Axis. This table presents data on the reduction of viral infection achieved by using various inhibitors that target either the PS on the viral envelope or the host cell's PS receptors.
Key this compound Receptors and Bridging Molecules
Several families of host cell receptors have been identified as key players in recognizing PS on the surface of enveloped viruses.
-
TIM (T-cell immunoglobulin and mucin domain) Family: TIM-1 and TIM-4 are direct receptors for PS. They are expressed on a variety of cell types, including epithelial cells and antigen-presenting cells. The interaction between the IgV domain of TIM receptors and PS on the virion surface can mediate viral binding and internalization.[3][9][10]
-
TAM (Tyro3, Axl, Mer) Family: These receptor tyrosine kinases (RTKs) are indirect PSRs. They require soluble bridging molecules, Growth arrest-specific 6 (Gas6) and Protein S , to link them to the PS on the viral envelope. The N-terminal Gla domain of Gas6 and Protein S binds to PS, while their C-terminal domains bind to the TAM receptors, triggering receptor dimerization and activation.[11][12]
Signaling Pathways in PS-Mediated Viral Entry and Immune Evasion
The engagement of PSRs by PS-bearing virions initiates intracellular signaling cascades that can have profound effects on both viral entry and the host immune response.
TAM Receptor Signaling and Immune Suppression
The signaling pathway initiated by the interaction of a PS-bearing virus with a TAM receptor, mediated by Gas6 or Protein S, is a potent mechanism for viral immune evasion.
Figure 1: TAM Receptor Signaling Pathway in PS-Mediated Viral Entry and Immune Evasion. This diagram illustrates how an enveloped virus displaying PS on its surface engages with a TAM receptor (Axl) via a bridging molecule (Gas6/Protein S). This interaction triggers downstream signaling pathways (PI3K/Akt, MAPK/ERK) and induces the expression of SOCS1 and SOCS3, which in turn suppress the type I interferon response, thereby creating a favorable environment for viral replication.
Experimental Protocols
Studying the role of PS in the viral life cycle requires a range of specialized experimental techniques. Here, we provide detailed methodologies for key assays.
PS Exposure Assay on Viral Particles using Annexin V Staining
This protocol is designed to detect the presence of PS on the outer envelope of viral particles or virus-like particles (VLPs) using fluorescently labeled Annexin V, a protein with high affinity for PS.
Materials:
-
Purified viral particles or VLPs
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
1X Annexin V Binding Buffer (diluted from 10X stock with distilled water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Viral Suspension:
-
Dilute the purified viral particle/VLP suspension in 1X Annexin V Binding Buffer to a suitable concentration for analysis. A typical starting concentration is 1x10^5 to 1x10^6 particles/mL.
-
-
Staining:
-
To 100 µL of the viral suspension, add 5 µL of fluorophore-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Washing (Optional, for flow cytometry):
-
Add 400 µL of 1X Annexin V Binding Buffer to the stained viral suspension.
-
Centrifuge at a speed appropriate to pellet the virus (this will vary depending on the virus and may require ultracentrifugation).
-
Carefully remove the supernatant and resuspend the viral pellet in 200 µL of 1X Annexin V Binding Buffer.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained viral particles on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Fluorescence Microscopy: Mount a drop of the stained viral suspension on a microscope slide and observe under a fluorescence microscope.
-
Controls:
-
Unstained Control: Viral particles incubated in 1X Annexin V Binding Buffer without Annexin V.
-
Calcium-Depleted Control: Viral particles stained with Annexin V in a binding buffer lacking CaCl2 (as Annexin V binding to PS is calcium-dependent).
Figure 2: Experimental Workflow for Annexin V Staining of Viral Particles. This flowchart outlines the key steps for detecting this compound exposure on the surface of enveloped viruses or virus-like particles using a fluorophore-conjugated Annexin V.
Viral Internalization Assay using Fluorescently Labeled Viruses
This protocol allows for the quantification of viral entry into host cells by using viruses labeled with a pH-sensitive or self-quenching fluorescent dye.
Materials:
-
Fluorescently labeled virus (e.g., with a pH-sensitive dye like pHrodo or a lipophilic dye like DiD at a self-quenching concentration)
-
Target host cells
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Preparation:
-
Seed target cells in a suitable format (e.g., 24-well plate for microscopy or suspension for flow cytometry) and grow to the desired confluency.
-
-
Virus Binding:
-
Cool the cells to 4°C to inhibit endocytosis.
-
Add the fluorescently labeled virus to the cells at a predetermined multiplicity of infection (MOI) and incubate at 4°C for 1 hour to allow for viral binding.
-
-
Internalization:
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed complete culture medium and shift the cells to 37°C to initiate internalization. Incubate for the desired time points (e.g., 30, 60, 120 minutes).
-
-
Removal of Surface-Bound Virus:
-
For adherent cells, wash with PBS and briefly treat with Trypsin-EDTA to detach the cells and remove any remaining surface-bound virus.
-
For suspension cells, wash with PBS.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which corresponds to the amount of internalized virus.
-
Confocal Microscopy: Fix the cells and image using a confocal microscope to visualize the subcellular localization of the internalized viral particles.
-
Controls:
-
0-minute Time Point: Cells kept at 4°C throughout the experiment to measure only viral binding.
-
Inhibitor Control: Cells pre-treated with a known inhibitor of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis).
Figure 3: Experimental Workflow for Viral Internalization Assay. This flowchart details the procedure for quantifying the entry of fluorescently labeled enveloped viruses into host cells, a key method for studying PS-mediated uptake.
Generation and Titration of Pseudotyped Viruses
Pseudotyped viruses are valuable tools for studying the entry of pathogenic viruses in a lower biosafety level setting. This protocol describes the generation of lentiviral particles pseudotyped with a viral envelope glycoprotein (B1211001) of interest.
Materials:
-
HEK293T cells
-
Complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Plasmids:
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral transfer vector with a reporter gene (e.g., pLenti-GFP)
-
Expression plasmid for the viral envelope glycoprotein of interest
-
-
Transfection reagent (e.g., FuGENE 6 or Polyethylenimine)
-
0.45 µm filter
-
Target cells for titration (e.g., HEK293T)
-
Polybrene
Procedure:
-
Transfection of Producer Cells:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions, using the packaging, transfer, and envelope plasmids in an optimized ratio (a common starting ratio is 2:2:1).
-
Add the complex to the HEK293T cells and incubate at 37°C.
-
-
Harvesting of Pseudotyped Virus:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the pseudotyped viral particles.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Titration of Pseudotyped Virus:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the pseudotyped virus supernatant in complete DMEM containing Polybrene (final concentration 4-8 µg/mL).
-
Infect the target cells with the viral dilutions and incubate for 48-72 hours.
-
Determine the percentage of reporter-positive cells (e.g., GFP-positive cells) in each dilution using flow cytometry or fluorescence microscopy.
-
Calculate the viral titer as transducing units per mL (TU/mL).
-
Figure 4: Workflow for the Generation and Titration of Pseudotyped Viruses. This diagram outlines the process of producing and quantifying the infectious titer of lentiviral particles carrying a heterologous viral envelope glycoprotein, a crucial technique for studying viral entry mechanisms in a safe and controlled manner.
Conclusion and Future Directions
The exposure of this compound on the envelope of viruses is a widespread and highly effective strategy to facilitate infection and evade host immunity. The "apoptotic mimicry" employed by these viruses allows them to co-opt the host's cellular machinery for their own propagation. A thorough understanding of the molecular interactions between viral PS, host PSRs, and the downstream signaling pathways is paramount for the development of novel antiviral therapies.
Future research should focus on:
-
Broad-Spectrum Antivirals: Developing inhibitors that target the conserved PS-PSR interaction could provide a broad-spectrum therapeutic approach against a wide range of enveloped viruses.
-
Host-Directed Therapies: Targeting host factors like TAM receptors or their downstream signaling components represents a promising strategy for antiviral drug development, with the potential to be less prone to the development of viral resistance.
-
Vaccine Development: Understanding how PS-mediated immune suppression impacts vaccine efficacy is crucial for designing more effective vaccines against enveloped viruses.
-
High-Resolution Imaging: Advanced imaging techniques can provide further insights into the dynamic process of PS-mediated viral entry and trafficking within the host cell.
By continuing to unravel the intricate roles of this compound in the viral life cycle, the scientific community can pave the way for innovative and effective strategies to combat the threat of enveloped viral diseases.
References
- 1. Enhancement of Enveloped Virus Entry by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound Receptors in Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Growth Arrest-Specific Factor 6 (GAS6) Is Increased in COVID-19 Patients and Predicts Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. TIM-family Proteins Promote Infection of Multiple Enveloped Viruses through Virion-associated this compound | PLOS Pathogens [journals.plos.org]
- 8. This compound receptors enhance SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TIM-1 serves as a receptor for Ebola virus in vivo, enhancing viremia and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TIM-family Proteins Promote Infection of Multiple Enveloped Viruses through Virion-associated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptors and tropisms of envelope viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral envelope - Wikipedia [en.wikipedia.org]
Unveiling the Biophysical Landscape of Phosphatidylserine-Containing Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biophysical properties of phosphatidylserine (B164497) (PS)-containing lipid rafts, specialized microdomains within the cell membrane that play pivotal roles in a myriad of cellular processes. This document provides a comprehensive overview of their composition, dynamics, and the experimental methodologies used to investigate them, with a focus on quantitative data and detailed protocols.
Introduction to this compound and Lipid Rafts
This compound (PS) is a crucial phospholipid predominantly found in the inner leaflet of the plasma membrane, contributing significantly to the membrane's structural integrity and fluidity.[1] Its asymmetric distribution is vital for cellular function, and the externalization of PS to the outer leaflet is a well-established hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[2][3]
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[4][5][6] These microdomains act as signaling platforms, concentrating or excluding specific molecules to regulate cellular processes such as signal transduction, membrane trafficking, and viral entry. While traditionally defined by their enrichment in cholesterol and sphingolipids, a growing body of evidence highlights the significant and often underestimated role of this compound in the formation and function of a distinct subset of these domains. PS-containing lipid rafts are emerging as critical players in diverse signaling pathways, making their biophysical characterization a key area of research.
Quantitative Composition of this compound-Containing Lipid Rafts
The precise lipid and protein composition of PS-containing lipid rafts can vary depending on the cell type and physiological conditions. However, quantitative analyses have revealed some key characteristics.
Lipid Composition
Lipidomic analyses of isolated lipid raft fractions have demonstrated a significant enrichment of this compound compared to the bulk plasma membrane. While PS constitutes approximately 10-15% of the total phospholipids (B1166683) in the cerebral cortex, its concentration can be significantly higher within these specialized domains.[7][8]
| Lipid Component | Typical Abundance in Bulk Plasma Membrane (%) | Estimated Enrichment in PS-Containing Lipid Rafts | Key Functions in Rafts |
| This compound (PS) | 2 - 10 | 2 to 3-fold increase | Platform for protein docking, regulation of enzyme activity, initiation of signaling cascades. |
| Cholesterol | 30 - 40 | High | Increases lipid packing and ordering, stabilizes the raft structure. |
| Sphingomyelin | 10 - 20 | High | Promotes the formation of a liquid-ordered phase, contributes to raft stability. |
| Saturated Glycerophospholipids | Variable | Enriched | Contribute to the ordered and tightly packed nature of the raft environment. |
| Phosphatidylinositol (PI) | 5 - 10 | Depleted | Often excluded from the core raft domain. |
Note: The exact percentages can vary significantly between different cell types and with different isolation methods.
Protein Composition
Proteomic studies of detergent-resistant membranes (DRMs), a biochemical surrogate for lipid rafts, have identified a host of proteins that are enriched in these domains. In the context of PS-containing rafts, these often include signaling proteins with PS-binding domains.
| Protein Category | Examples | Role in PS-Containing Rafts |
| Signaling Proteins | Protein Kinase C (PKC), Ras, Raf | Recruitment and activation upon PS interaction, downstream signaling. |
| Receptors | Fas/CD95 | Clustering within rafts to initiate apoptosis signaling.[4][9] |
| Cytoskeletal-Associated Proteins | Ezrin, Moesin | Linking lipid rafts to the actin cytoskeleton, influencing raft dynamics and stability. |
| Transmembrane Proteins | Ion channels, Transporters | Regulation of activity through partitioning into the specific lipid environment of the raft. |
Experimental Protocols for Investigating PS-Containing Lipid Rafts
A variety of experimental techniques are employed to isolate and characterize the biophysical properties of PS-containing lipid rafts.
Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Ultracentrifugation (Detergent-Based Method)
This is a classical and widely used method that relies on the relative insolubility of lipid rafts in cold non-ionic detergents.[10][11]
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors
-
Sucrose solutions (e.g., 40%, 35%, and 5% w/v in TNE buffer)
-
Dounce homogenizer
-
Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti)
-
Ultracentrifuge tubes
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenization: Homogenize the lysate with 10-20 strokes of a Dounce homogenizer on ice.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose solution to bring the final sucrose concentration to 40%.
-
Gradient Layering: Carefully overlay the 40% sucrose layer with a 35% sucrose solution, followed by a 5% sucrose solution.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, lipid rafts will be visible as a light-scattering band at the 5%/35% sucrose interface. Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions for the presence of raft-marker proteins (e.g., flotillin, caveolin) and proteins of interest by Western blotting. The lipid composition of the raft fractions can be analyzed by mass spectrometry.
Fluorescence Correlation Spectroscopy (FCS) for Studying Lipid Dynamics
FCS is a powerful technique to measure the diffusion dynamics of fluorescently labeled molecules in living cells, providing insights into their association with lipid rafts.[12][13][14][15][16]
Principle: FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. The diffusion time of a molecule through this volume is related to its mobility. Molecules within the more viscous, ordered environment of a lipid raft will exhibit slower diffusion compared to those in the surrounding disordered membrane.
Materials:
-
Cells expressing a fluorescently tagged protein of interest or labeled with a fluorescent lipid analog.
-
Confocal laser scanning microscope equipped with an FCS module.
-
Temperature- and CO2-controlled incubation chamber for live-cell imaging.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscope Setup and Calibration: Calibrate the FCS system using a solution of a known fluorescent dye (e.g., Alexa Fluor 488) to determine the dimensions of the observation volume.
-
Data Acquisition: Position the laser focus at the plasma membrane of a live cell. Record the fluorescence fluctuations over time.
-
Autocorrelation Analysis: The recorded fluorescence intensity trace is autocorrelated to generate an autocorrelation curve.
-
Data Fitting: Fit the autocorrelation curve with an appropriate diffusion model (e.g., two-dimensional diffusion for membrane measurements) to extract the diffusion coefficient(s).
-
Interpretation: The presence of a slow-diffusing component in the data is indicative of the molecule's association with lipid rafts.
Signaling Pathways Involving PS-Containing Lipid Rafts
The clustering of signaling molecules within PS-containing lipid rafts is crucial for the initiation and propagation of various cellular signals.
Apoptosis Signaling
During apoptosis, PS is externalized to the outer leaflet of the plasma membrane, where it can cluster in lipid rafts. This clustering facilitates the recruitment of receptors and adaptor proteins, such as those of the TAM (Tyro3, Axl, Mer) family, on phagocytic cells, leading to the efficient clearance of apoptotic cells.[2]
Protein Kinase C (PKC) Activation
Many isoforms of Protein Kinase C (PKC) contain a C2 domain that binds to PS in a calcium-dependent manner. The localization of both PS and diacylglycerol (DAG), another PKC activator, within lipid rafts creates a signaling hub for the recruitment and activation of PKC, which then phosphorylates a wide range of downstream targets.
Conclusion
The investigation of the biophysical properties of this compound-containing lipid rafts is a rapidly evolving field. The combination of advanced lipidomic and proteomic techniques with high-resolution imaging and spectroscopic methods is providing unprecedented insights into the structure, dynamics, and function of these crucial membrane microdomains. A deeper understanding of PS-containing lipid rafts holds significant promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders. This guide provides a foundational framework for researchers and professionals to navigate this exciting area of membrane biology.
References
- 1. This compound (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 5. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moving Closer to the Lipid Raft Proteome Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Lipid Raft Partitioning of Fluorescently-tagged Probes in Living Cells by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Correlation Spectroscopy Relates Rafts in Model and Native Membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Phosphatidylserine-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is an anionic phospholipid predominantly sequestered in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1] Its externalization to the outer leaflet serves as a critical signaling event, most notably as an "eat-me" signal on apoptotic cells, facilitating their clearance by phagocytes.[2] Aberrant PS exposure is also a hallmark of the tumor microenvironment, contributing to immune evasion and tumor progression.[2][3] Consequently, proteins that specifically recognize and bind to extracellular PS are of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of the methodologies used to discover and characterize novel this compound-binding proteins, presents quantitative data on recently identified molecules, and details the key signaling pathways they modulate.
Data Presentation: Quantitative Analysis of Novel PS-Binding Proteins
The affinity and specificity of protein-PS interactions are crucial determinants of their biological function. The equilibrium dissociation constant (Kd) is a key parameter for quantifying binding affinity, with lower values indicating a stronger interaction. Recent advancements have led to the development of novel PS-targeting molecules with high affinity.
| Protein/Molecule | Type | Binding Affinity (Kd) | Method of Determination | Key Characteristics |
| Betabodies | Fusion Protein (β2GP1 domain V + IgG2a Fc) | ~1 nM | ELISA | Direct binding to PS without a cofactor; smaller size compared to antibody-cofactor complexes.[4][5] |
| Bavituximab (with β2GP1) | Chimeric Monoclonal Antibody | ~1 nM | Not specified | Binds to a complex of PS and β2-glycoprotein 1 (β2GP1), a serum protein.[6] |
| ExoBlock ((ZnDPA)6-DP-15K) | Multivalent PS-binding molecule | High Avidity (specific Kd not provided) | In vitro competition assay | Targets PS on exosomes to block immunosuppression.[7][8] |
| Factor X | Coagulation Factor | Not specified | Surface Plasmon Resonance | Binds to PS with a stoichiometry of approximately one PS molecule per protein.[9] |
Experimental Protocols: Methodologies for Characterization
The identification and characterization of PS-binding proteins rely on a suite of in vitro and cell-based assays. Below are detailed protocols for key experiments.
Protein-Lipid Overlay Assay
This assay provides a rapid qualitative assessment of a protein's ability to bind to various lipids, including PS.
Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a purified protein, and bound protein is detected using a specific antibody, typically against an epitope tag on the protein of interest.
Detailed Protocol:
-
Lipid Preparation and Spotting:
-
Dissolve purified lipids (e.g., this compound, phosphatidylcholine, phosphatidylethanolamine) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Carefully spot 1-2 µL of each lipid solution onto a Hybond-C extra nitrocellulose membrane and allow the solvent to evaporate completely.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 3% fatty acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific protein binding.
-
-
Protein Incubation:
-
Dilute the purified protein of interest (e.g., a GST-tagged putative PS-binding protein) in the blocking buffer to a final concentration of 1-10 µg/mL.
-
Incubate the blocked membrane with the protein solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound protein.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the protein or its tag (e.g., anti-GST antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Liposome (B1194612) Co-Sedimentation Assay
This technique provides a more quantitative measure of protein-lipid interactions in a membrane-like context.
Principle: Small unilamellar vesicles (liposomes) containing PS are incubated with the protein of interest. If the protein binds to the liposomes, it will co-pellet with them during ultracentrifugation. The amount of protein in the pellet and supernatant is then quantified.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform, for example, 80% phosphatidylcholine (PC) and 20% this compound (PS).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
In an ultracentrifuge tube, combine the purified protein (e.g., at a final concentration of 1 µM) and the prepared liposomes (e.g., at a final concentration of 1 mM) in a total volume of 100 µL of binding buffer.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Ultracentrifugation:
-
Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet with binding buffer and resuspend it in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to determine the proportion of bound versus unbound protein.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time quantitative analysis of binding kinetics and affinity.
Principle: A lipid bilayer containing PS is immobilized on a sensor chip. The protein of interest is flowed over the surface, and the change in the refractive index at the surface upon binding is measured in real-time, providing data on association and dissociation rates.
Detailed Protocol:
-
Sensor Chip Preparation:
-
A sensor chip with a hydrophobic surface (e.g., a Biacore L1 chip) is used to capture liposomes.
-
Prepare liposomes containing PS as described for the co-sedimentation assay.
-
Inject the liposome suspension over the sensor surface to allow for the formation of a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein in a running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.005% surfactant P20, pH 7.4) over the sensor surface.
-
Monitor the association of the protein with the lipid bilayer in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the protein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Experimental Workflows
The interaction of proteins with PS initiates various signaling cascades that are critical in physiological and pathological processes.
Gas6-TAM Signaling Pathway in Immune Regulation
The Growth Arrest-Specific 6 (Gas6) protein acts as a bridging molecule between PS-expressing apoptotic cells and the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK) on phagocytes.[10][11] This interaction is crucial for the clearance of apoptotic cells and the suppression of inflammation.[10][11]
Caption: Gas6-TAM signaling pathway initiated by PS recognition.
TIM-4 in Efferocytosis
T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) is a receptor expressed on phagocytes that directly binds to PS on apoptotic cells, acting as a tethering receptor to facilitate their engulfment (efferocytosis).[12][13] TIM-4 can cooperate with other receptors, such as integrins and the TAM receptor MerTK, to enhance the efficiency of apoptotic cell clearance.[13][14]
Caption: Role of TIM-4 in tethering apoptotic cells and cooperating with other receptors.
Experimental Workflow for Novel PS-Binding Protein Discovery
The discovery of novel PS-binding proteins often follows a systematic workflow, starting with a broad screening approach and progressively narrowing down to detailed characterization.
Caption: A typical experimental workflow for discovering and characterizing novel PS-binding proteins.
Conclusion
The externalization of this compound is a pivotal signal in a multitude of biological processes, ranging from the maintenance of tissue homeostasis to the progression of diseases like cancer. The ongoing discovery and characterization of novel PS-binding proteins are expanding our understanding of these processes and providing new avenues for therapeutic intervention. The combination of robust screening methods, detailed biochemical and biophysical characterization, and functional cellular assays is essential for advancing this exciting field of research. The development of high-affinity and specific PS-targeting molecules, such as betabodies and ExoBlock, holds significant promise for the next generation of diagnostics and therapeutics.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. This compound externalization as immune checkpoint in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 4. Development of betabodies: The next generation of this compound targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of betabodies: The next generation of this compound targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody targeting of this compound for the detection and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound-binding molecule enhances antitumor T-cell responses by targeting immunosuppressive exosomes in human tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound-binding molecule enhances antitumor T-cell responses by targeting immunosuppressive exosomes in human tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stoichiometric analysis reveals a unique this compound binding site in coagulation factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function and characteristics of TIM-4 in immune regulation and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mertk Interacts with Tim-4 to Enhance Tim-4-Mediated Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A scaffold for signaling of Tim-4-mediated efferocytosis is formed by fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphatidylserine's Involvement in Autoimmune Disease Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylserine (B164497) (PS), a ubiquitous phospholipid typically sequestered in the inner leaflet of the plasma membrane, plays a pivotal role in maintaining immune tolerance. Its externalization to the outer cell surface, particularly during apoptosis, serves as a critical "eat-me" signal for phagocytes, initiating a process known as efferocytosis. This clearance of apoptotic cells is not merely a housekeeping function but a profoundly immunomodulatory event. The interaction of exposed PS with its receptors on phagocytes triggers a cascade of anti-inflammatory signals, actively suppressing autoimmune responses. Conversely, defects in PS exposure, recognition, or the subsequent signaling pathways can lead to the accumulation of apoptotic debris, the presentation of self-antigens, and the breakdown of self-tolerance, thereby contributing to the pathogenesis of various autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms of PS involvement in autoimmunity, detailed experimental protocols for its study, and a summary of key quantitative data.
The Core Role of this compound in Immune Homeostasis
In healthy cells, the asymmetric distribution of phospholipids (B1166683) across the plasma membrane is maintained by ATP-dependent enzymes called flippases.[1] this compound is predominantly located in the inner, cytosolic leaflet. During apoptosis, this asymmetry is lost due to the activation of scramblases and the inactivation of flippases, leading to the exposure of PS on the cell surface.[1][2] This exposed PS is a key molecular pattern that signals for the silent removal of the dying cell by phagocytes such as macrophages and dendritic cells.[2]
This process of efferocytosis is crucial for preventing the release of potentially immunogenic intracellular contents from secondary necrotic cells.[1] The engagement of PS by its receptors on phagocytes initiates signaling pathways that promote the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), while inhibiting the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β.[3][4] This active suppression of inflammation is a cornerstone of peripheral tolerance.
This compound and the Pathogenesis of Autoimmune Diseases
A breakdown in the efficient clearance of apoptotic cells is a key factor in the development of systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE). When efferocytosis is impaired, apoptotic bodies can accumulate, undergo secondary necrosis, and release their contents, including nuclear autoantigens.[1] This provides a source of self-antigens that can be taken up by antigen-presenting cells in an inflammatory context, leading to the activation of autoreactive T and B cells and the production of autoantibodies.
Furthermore, autoantibodies targeting PS itself, or PS in complex with other proteins like prothrombin, are found in several autoimmune conditions, most notably the Antiphospholipid Syndrome (APS).[5][6] These anti-PS antibodies can interfere with normal physiological processes and contribute to the clinical manifestations of the disease.
Quantitative Data on this compound-Related Markers in Autoimmune Diseases
The following tables summarize quantitative data from various studies on the prevalence and levels of anti-PS antibodies in autoimmune diseases, as well as findings from preclinical therapeutic studies.
| Disease | Antibody Isotype | Prevalence in Patients | Control Group Prevalence/Levels | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | IgG anti-PS/PT | 8.3% (27/324) | Not specified in this study | [7] |
| IgM anti-PS/PT | 25.0% (81/324) | Not specified in this study | [7] | |
| Antiphospholipid Syndrome (APS) | IgG anti-PS/PT | 32% (in one cohort) | 9% (in non-APS group) | [5] |
| IgM anti-PS/PT | 44% (45/103) | Not specified in this study | [5] | |
| Rheumatoid Arthritis (RA) | Antiphospholipid Antibodies (aPL) | Mean: 28%, Median: 22% | Not applicable | [3][8] |
Table 1: Prevalence of Anti-Phosphatidylserine/Prothrombin (aPS/PT) and other Antiphospholipid Antibodies in Autoimmune Diseases. This table highlights the significant presence of autoantibodies targeting PS-related antigens in patients with SLE, APS, and RA.
| Autoimmune Model (Disease) | Therapeutic Agent | Key Quantitative Outcomes | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | MOG-loaded PS-liposomes | - Maximum disease score reduced to 1.41 ± 1.59 (vs. 3.90 ± 1.70 in empty liposome (B1194612) group, p < 0.01).- Disease incidence decreased. | [1][9][10] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | Liposome-encapsulated MBP peptides | - Median cumulative disease score reduced from 22 to 14 points.- Prevention of exacerbation stage. | [2] |
| Non-obese diabetic (NOD) mice (Type 1 Diabetes Model) | Insulin peptide-filled PS-liposomes | - Decreased incidence of Type 1 Diabetes.- Reduced severity of insulitis. | [10] |
Table 2: Quantitative Outcomes of Preclinical Studies Using this compound-Based Therapies. This table summarizes the promising results of using PS-liposomes to deliver autoantigens and induce tolerance in animal models of autoimmune diseases.
Key Signaling Pathways in this compound-Mediated Immune Regulation
The immunosuppressive effects of this compound are mediated through a complex network of receptors and downstream signaling molecules. Two of the most well-characterized receptor families are the T-cell immunoglobulin and mucin domain (TIM) family and the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases.
TAM Receptor Signaling
The TAM receptors (Tyro3, Axl, and MerTK) are a family of receptor tyrosine kinases that play a crucial role in efferocytosis.[11] They do not bind to PS directly but through bridging molecules, Gas6 and Protein S, which recognize PS on the apoptotic cell surface.[11] MerTK is particularly important for efferocytosis by macrophages.[11][12] Upon binding of the bridging molecule, MerTK dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves the activation of Src family kinases, PI3K, and the Rac1 GTPase, leading to cytoskeletal rearrangement and engulfment of the apoptotic cell.[13] This signaling also leads to the suppression of pro-inflammatory pathways and the production of anti-inflammatory cytokines.
TAM Receptor Signaling Pathway in Efferocytosis.
TIM-4 Signaling
T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) is a receptor expressed on antigen-presenting cells, including macrophages and dendritic cells, that directly binds to PS on apoptotic cells.[14][15] TIM-4 facilitates the tethering and engulfment of apoptotic cells. While its intracellular domain is short and lacks a canonical signaling motif, TIM-4 can cooperate with other receptors, such as integrins, to initiate downstream signaling.[16] The interaction of TIM-4 with PS can also influence T-cell responses, with some studies suggesting a role in promoting T-cell expansion and survival through interaction with its ligand TIM-1 on T-cells, leading to the activation of the PI3K/Akt and ERK signaling pathways.[17]
TIM-4 Signaling in Efferocytosis and T-Cell Modulation.
Experimental Protocols
Detection of this compound Exposure by Annexin V Staining and Flow Cytometry
Principle: Annexin V is a calcium-dependent protein with a high affinity for this compound. When conjugated to a fluorochrome, it can be used to detect the exposure of PS on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) or 7-AAD is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD)
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a suitable method. Include a negative control (untreated cells) and a positive control.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
In Vitro Efferocytosis Assay by Fluorescence Microscopy
Principle: This assay quantifies the engulfment of fluorescently labeled apoptotic cells (the "prey") by phagocytic cells (the "predators," e.g., macrophages).
Materials:
-
Phagocytic cells (e.g., primary macrophages or a macrophage cell line)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Cell-permeant fluorescent dye (e.g., Calcein-AM or a cell tracker (B12436777) dye)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Labeling of Target Cells:
-
Resuspend the target cells in serum-free medium containing the fluorescent dye.
-
Incubate according to the dye manufacturer's instructions (e.g., 30 minutes at 37°C for Calcein-AM).
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Induction of Apoptosis:
-
Resuspend the labeled target cells in fresh medium and treat with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-4 hours).
-
Confirm apoptosis by observing cell morphology (e.g., membrane blebbing) or by Annexin V staining.
-
-
Co-culture:
-
Plate the phagocytic cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere.
-
Add the fluorescently labeled apoptotic cells to the phagocytes at a desired ratio (e.g., 3:1 apoptotic cells to phagocytes).
-
Incubate the co-culture for a set time (e.g., 1-2 hours) at 37°C.
-
-
Washing and Fixation:
-
Gently wash the cells three times with cold PBS to remove non-engulfed apoptotic cells.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
The efferocytosis index can be calculated as: (Number of phagocytes containing engulfed cells / Total number of phagocytes) x 100.
-
Experimental Workflow for In Vitro Efferocytosis Assay.
Measurement of Anti-Phosphatidylserine Antibodies by ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) is a plate-based assay for detecting and quantifying antibodies against this compound in serum or plasma.
Materials:
-
Microtiter plate pre-coated with this compound (often with a cofactor like β2-glycoprotein I)
-
Patient and control serum/plasma samples
-
Sample diluent
-
Wash buffer
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Dilute patient sera, controls, and calibrators in sample diluent.[11]
-
Add 100 µL of the diluted samples, controls, and calibrators to the appropriate wells of the PS-coated microplate.[14]
-
Incubate for 30 minutes at room temperature.[14]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.[14]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of anti-PS antibodies in the samples by comparing their absorbance to the standard curve generated from the calibrators.
Conclusion and Future Directions
The externalization of this compound is a fundamental biological process that is intricately linked to the maintenance of immune tolerance. Its role as a key signal for the silent clearance of apoptotic cells highlights its importance in preventing the initiation of autoimmune responses. The dysregulation of PS exposure, recognition, and signaling is increasingly recognized as a significant contributor to the pathogenesis of a range of autoimmune diseases.
The development of therapies that modulate the PS signaling pathway, such as PS-containing liposomes for the induction of antigen-specific tolerance, holds considerable promise for the treatment of autoimmune disorders.[5][10] Further research into the intricate molecular mechanisms governing PS-mediated immune regulation will undoubtedly open new avenues for the development of novel and targeted therapies for these debilitating diseases. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further explore the critical role of this compound in autoimmunity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liposome-encapsulated peptides protect against experimental allergic encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prevalence and clinical significance of antiphospholipid antibodies in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-10 Expression in Macrophages during Phagocytosis of Apoptotic Cells Is Mediated by the TALE homeoproteins Pbx-1 and Prep-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory evaluation of anti-phospholipid syndrome: a preliminary prospective study of this compound/prothrombin antibodies in an at-risk patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IgG and IgM Anti‐this compound/Prothrombin Complex Antibody Detection May Improve Classification Accuracy of Systemic Lupus Erythematosus and Antiphospholipid Antibody Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The prevalence and clinical significance of antiphospholipid antibodies in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TIMD4 - Wikipedia [en.wikipedia.org]
- 9. Liposome-based immunotherapy against autoimmune diseases: therapeutic effect on multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. intimakmur.co.id [intimakmur.co.id]
- 14. “Tim-4 expressed on antigen-presenting cells induces T cell expansion and survival” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidyl Serine Ab ELISA Kit [elisakits.co.uk]
- 16. haemochrom.de [haemochrom.de]
- 17. tandfonline.com [tandfonline.com]
Structural Blueprint: A Technical Guide to Phosphatidylserine's Conformation in Diverse Membrane Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural determination of phosphatidylserine (B164497) (PS), a critical phospholipid, within various membrane environments. Understanding the precise conformation of PS is paramount for elucidating its role in pivotal cellular processes and for the rational design of therapeutics that target membrane-associated pathways. This document provides a comprehensive overview of key experimental techniques, detailed protocols, and quantitative structural data, alongside visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound's Structural Significance
This compound is a crucial anionic phospholipid that, in healthy cells, is predominantly sequestered in the inner leaflet of the plasma membrane.[1] Its exposure on the outer leaflet serves as a potent signal for a variety of physiological and pathological processes, including apoptosis (programmed cell death) and blood coagulation. The specific orientation and dynamics of its serine headgroup, along with the packing of its acyl chains, are intimately linked to its function. These structural characteristics are, in turn, highly sensitive to the surrounding lipid and protein environment, including the presence of other phospholipids (B1166683) like phosphatidylcholine (PC) and sterols such as cholesterol.
Quantitative Structural Data of PS-Containing Membranes
The structural properties of lipid bilayers containing this compound have been extensively studied using a variety of biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview of how membrane composition influences bilayer architecture.
| Lipid Composition | Technique | Area per Lipid (Ų) | Bilayer Thickness (Å) | Acyl Chain Order Parameter (S_CD) | Reference(s) |
| Pure PS Bilayers | |||||
| DOPS (fluid phase, 30°C) | X-ray Diffraction & NMR | 65.3 | 38.3 (hydrocarbon) | More ordered than DOPC | [2] |
| DMPS (gel phase, 20°C) | X-ray Diffraction | 40.8 | - | - | [2] |
| Mixed PS/PC Bilayers | |||||
| POPC/POPS (X_POPS = 0.0) | MD Simulations | 63.4 | 37.1 (P-P distance) | ~0.4 (max) | [3] |
| POPC/POPS (X_POPS = 0.2) | MD Simulations | PC: 62.1, PS: 59.7 | 37.8 (P-P distance) | Increased vs pure POPC | [3] |
| POPC/POPS (X_POPS = 0.8) | MD Simulations | PC: 60.8, PS: 56.3 | 39.2 (P-P distance) | Increased vs pure POPC | [3] |
| POPC/POPS (X_POPS = 1.0) | MD Simulations | 56.3 | 39.8 (P-P distance) | - | [3] |
| DPPC/DPPS (10 mol% DPPS) | Neutron Reflectivity | - | 36 (hydrocarbon) | - | [3] |
| PS-Containing Bilayers with Cholesterol | |||||
| DMPC/Cholesterol (1:1) | Solid-State NMR | 50.1 (DMPC) | - | Increased vs pure DMPC | [4] |
| POPC/Cholesterol (1:1) | Solid-State NMR | 55.6 (POPC) | - | Increased vs pure POPC | [4] |
Note: Area per lipid and bilayer thickness can be defined and measured in slightly different ways depending on the technique (e.g., headgroup-to-headgroup distance vs. hydrocarbon thickness). Order parameters are typically measured for specific acyl chain segments.
Key Signaling Pathways Involving this compound
The externalization of this compound is a critical "eat-me" signal on apoptotic cells and a platform for the assembly of coagulation factors. The following diagrams, generated using the Graphviz DOT language, illustrate these fundamental pathways.
This compound's Role in Apoptosis
This compound in the Blood Coagulation Cascade
Experimental Methodologies and Protocols
The structural determination of this compound in membranes relies on a suite of powerful biophysical techniques. This section outlines the core methodologies and provides detailed protocols for key experiments.
Preparation of PS-Containing Large Unilamellar Vesicles (LUVs)
A common starting point for in vitro studies is the preparation of model membranes in the form of LUVs.
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of POPC and POPS in chloroform) to achieve the target molar ratio.
-
Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., HEPES-buffered saline) to the dried lipid film. The final lipid concentration is typically 1-5 mM.
-
Hydrate the lipid film by vortexing vigorously, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the lipid phase transition temperature). This promotes the equilibration of solutes across the lamellae.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (typically 100 nm).
-
Pass the MLV suspension through the membrane 11-21 times. This process disrupts the multilamellar structure and forces the lipids to reassemble into unilamellar vesicles of a defined size.
-
The resulting LUV suspension should be translucent. Store at 4°C.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level structural and dynamic information on lipids within a bilayer.
Experimental Workflow for ssNMR Analysis of PS-Containing Membranes:
Protocol for Determining Acyl Chain Order Parameters (²H ssNMR):
-
Sample Preparation: Prepare LUVs as described above, using this compound that is perdeuterated on one of its acyl chains.
-
Data Acquisition:
-
Pack the hydrated lipid pellet into a solid-state NMR rotor.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the broad signals from the C-²H bonds in the lipid chains.
-
-
Data Analysis:
-
The resulting spectrum will show a series of Pake doublets, with the splitting between the peaks (quadrupolar splitting, Δν_Q) being proportional to the order parameter (S_CD) for that specific C-²H bond.
-
The order parameter is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
By analyzing the splittings for each deuterated position along the acyl chain, a profile of the order and fluidity of the membrane interior can be constructed.[5][6]
-
Protocol for Probing Headgroup Conformation (³¹P ssNMR):
-
Sample Preparation: Prepare LUVs with the desired lipid composition. ³¹P is a naturally abundant nucleus, so isotopic labeling is not required.
-
Data Acquisition:
-
Acquire static ³¹P NMR spectra using a Hahn echo pulse sequence to overcome probe ringing.
-
-
Data Analysis:
-
The lineshape of the static ³¹P NMR spectrum is sensitive to the chemical shift anisotropy (CSA) of the phosphate (B84403) group.
-
The CSA is influenced by the orientation and dynamics of the headgroup. In a fluid lamellar phase, rapid axial rotation of the lipids results in an axially symmetric powder pattern.
-
Changes in the width and shape of this pattern upon the addition of other molecules (e.g., cholesterol, proteins) or changes in environmental conditions (e.g., pH, ion concentration) provide insights into perturbations of the PS headgroup conformation.[7]
-
X-ray Diffraction
X-ray diffraction is a powerful technique for determining the overall structure of lipid bilayers, particularly the lamellar repeat spacing and bilayer thickness.
Protocol for Small-Angle X-ray Scattering (SAXS) of LUVs:
-
Sample Preparation:
-
Prepare a concentrated suspension of LUVs (typically >50 mg/mL) in the desired buffer.
-
Load the sample into a thin-walled quartz capillary.
-
-
Data Acquisition:
-
Mount the capillary in a SAXS instrument.
-
Expose the sample to a collimated X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
-
Data Analysis:
-
The scattering pattern from a suspension of unilamellar vesicles will show a characteristic broad peak.
-
The position of this peak (q*) is related to the bilayer thickness.
-
More detailed analysis involves fitting the scattering data to a model of the electron density profile across the bilayer, which can yield parameters such as the headgroup-to-headgroup distance and the hydrocarbon thickness.[8][9][10][11][12][13]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of lipid bilayers and can provide information on vesicle morphology, lamellarity, and bilayer thickness.[14]
Protocol for Cryo-EM of LUVs:
-
Sample Preparation (Vitrification):
-
Apply a small volume (3-4 µL) of the LUV suspension to a glow-discharged EM grid.
-
Blot the grid with filter paper to create a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane. This rapid freezing process vitrifies the water, preserving the native structure of the liposomes without ice crystal formation.
-
-
Data Acquisition:
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Acquire images at low electron doses to minimize radiation damage.
-
-
Data Analysis:
-
Analyze the images to determine the size distribution and lamellarity of the vesicles.
-
The cross-sectional view of the bilayer allows for direct measurement of its thickness. By averaging many such measurements, a precise value for the bilayer thickness can be obtained.[14]
-
Conclusion
The structural determination of this compound in different membrane environments is a multifaceted endeavor that requires the integration of various biophysical techniques. Solid-state NMR provides unparalleled detail on the conformation and dynamics of the PS headgroup and acyl chains. X-ray diffraction offers robust measurements of overall bilayer dimensions. Cryo-EM enables direct visualization of membrane architecture. By combining the quantitative data and detailed protocols presented in this guide, researchers and drug development professionals can gain a deeper understanding of how the membrane environment modulates the structure of this compound, and in turn, its critical biological functions. This knowledge is essential for the development of novel therapeutic strategies that target PS-dependent pathways in diseases ranging from cancer to thrombosis.
References
- 1. This compound dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Fluctuations of Charged this compound Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Lipid Arrangement in this compound/Phosphatidylcholine Mixed Membranes: Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H nuclear magnetic resonance order parameter profiles suggest a change of molecular shape for phosphatidylcholines containing a polyunsaturated acyl chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure determination of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.1. X-ray diffraction [bio-protocol.org]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 14. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of Phosphatidylserine Asymmetry: A Cornerstone of Cellular Function and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The asymmetric distribution of phospholipids (B1166683) across the plasma membrane is a fundamental and evolutionarily conserved feature of eukaryotic cells. This guide delves into the core principles governing the maintenance of phosphatidylserine (B164497) (PS) asymmetry, its crucial roles in cellular physiology, and the consequences of its disruption in health and disease. Primarily sequestered to the inner leaflet of the plasma membrane in healthy cells, the regulated exposure of PS on the cell surface acts as a potent signaling cue, most notably as an "eat-me" signal on apoptotic cells to trigger their clearance by phagocytes.[1][2][3] This process is tightly regulated by a conserved cast of protein players: flippases, floppases, and scramblases. Understanding the intricate mechanisms of these enzymes and the evolutionary pressures that have shaped them is paramount for developing novel therapeutic strategies targeting a wide array of pathologies, from cancer to autoimmune disorders. This document provides a comprehensive overview of the key molecular players, their enzymatic characteristics, the distribution of PS across different species, and detailed experimental protocols for studying these phenomena.
Introduction: The Imperative of Asymmetry
In eukaryotic cells, the plasma membrane is not a homogenous lipid bilayer but rather a highly organized structure with a distinct and asymmetric distribution of phospholipids between its two leaflets.[4] The outer leaflet is typically rich in phosphatidylcholine (PC) and sphingomyelin, while the inner leaflet is enriched in phosphatidylethanolamine (B1630911) (PE) and, most critically, the anionic phospholipid this compound (PS).[4][5] This asymmetry is not a passive state but is actively established and maintained by the coordinated action of three classes of membrane transport proteins:
-
Flippases: These P4-type ATPases actively transport aminophospholipids, primarily PS and PE, from the outer to the inner leaflet, consuming ATP in the process.[6][7][8] This action is the primary force in establishing and maintaining PS asymmetry.
-
Floppases: Members of the ATP-binding cassette (ABC) transporter family, these proteins generally mediate the outward movement of phospholipids from the inner to the outer leaflet, also requiring ATP.[9]
-
Scramblases: These proteins facilitate the rapid, bidirectional, and ATP-independent movement of phospholipids across the membrane, leading to the collapse of lipid asymmetry.[8][10][11] Their activity is tightly regulated and often triggered by specific cellular signals, such as an influx of calcium ions or caspase activation during apoptosis.[6][10]
The strict localization of PS to the inner leaflet is crucial for normal cellular function. It contributes to the negative charge of the cytosolic face of the plasma membrane, influencing the localization and activity of various signaling proteins. However, the controlled exposure of PS on the outer leaflet is an equally vital signaling mechanism. In addition to its role in apoptosis, PS exposure is critical for processes such as blood coagulation, myoblast fusion, and synaptic pruning.[12][13] The evolutionary conservation of the machinery and processes governing PS asymmetry from yeast to humans underscores its fundamental importance in eukaryotic life.[2]
The Molecular Machinery of PS Asymmetry
The maintenance and regulated disruption of PS asymmetry are orchestrated by distinct families of proteins that have been conserved throughout evolution.
Flippases: The Guardians of Asymmetry (P4-ATPases)
The P4-ATPase family of flippases is central to establishing and maintaining the enrichment of PS on the inner leaflet of the plasma membrane.[7][14] These enzymes belong to the P-type ATPase superfamily, characterized by the formation of a phosphorylated intermediate during their reaction cycle.[3] Prominent members involved in PS translocation include ATP8A1, ATP8A2, ATP11A, and ATP11C.[6][15] The activity of P4-ATPases is essential for cell viability and development, and mutations in the genes encoding these proteins are linked to various human diseases.[8]
Scramblases: The Regulated Disruptors (TMEM16 and XKR Families)
The rapid externalization of PS is mediated by phospholipid scramblases. Two main families of scramblases have been identified, each activated by distinct signals:
-
TMEM16 Family: These are calcium-activated scramblases.[10][16] TMEM16F, a well-characterized member, is involved in PS exposure during platelet activation, which is crucial for blood clotting.[10][11] An increase in intracellular calcium concentration triggers a conformational change in TMEM16F, opening a hydrophilic groove that allows phospholipids to traverse the membrane.[10]
-
XKR Family: Members of this family, such as XKR8, are activated by caspase cleavage during apoptosis.[17][18][19] This activation leads to the irreversible exposure of PS, marking the cell for phagocytosis.[17][18] The evolutionary conservation of the XKR family and its role in apoptosis is observed from nematodes to humans.[2][20]
Quantitative Data on PS Asymmetry and its Regulators
The following tables summarize key quantitative data related to the enzymes that regulate PS asymmetry and the resulting distribution of PS across the plasma membrane in various cell types.
Table 1: Enzymatic Characteristics of Key Flippases and Scramblases
| Protein Family | Representative Protein | Organism | Activation Mechanism | Translocation Rate (lipids/protein/sec) | Km for ATP (μM) | Reference(s) |
| Flippases (P4-ATPases) | ATP11C | Human | ATP hydrolysis | Not explicitly quantified | 1.3 (in the presence of PS) | [21] |
| Drs2p | S. cerevisiae | ATP hydrolysis | ~1-100 (estimated) | Not determined | [11] | |
| Scramblases (TMEM16) | TMEM16F | Mouse | Ca²⁺ | 4.5 x 10⁴ | Not applicable | [10] |
| TMEM16K | Human | Ca²⁺ | ~100 | Not applicable | [10] | |
| Scramblases (XKR) | XKR8 | Human/Mouse | Caspase cleavage | Not explicitly quantified | Not applicable | [17][18] |
Table 2: this compound Distribution in the Plasma Membrane of Various Cell Types
| Organism | Cell Type | Percentage of PS in Inner Leaflet | Reference(s) |
| Human | Erythrocyte | >90% | [4][9] |
| Human | Platelet | ~11.1% of total phospholipids (predominantly inner leaflet at rest) | [22] |
| Mouse | Lymphocyte | Predominantly inner leaflet at rest | [13] |
| Drosophila melanogaster | S2 Cells | Predominantly inner leaflet at rest | [5][23] |
| Caenorhabditis elegans | General somatic cells | Predominantly inner leaflet at rest | [2] |
Table 3: Evolutionary Conservation of Key Proteins in PS Asymmetry (Amino Acid Sequence Identity)
| Protein Family | Protein | Comparison | Sequence Identity (%) | Reference(s) |
| Flippases (P4-ATPases) | ATP11A | Human vs. Mouse | High (orthologs) | [24] |
| Scramblases (TMEM16) | TMEM16F | Human vs. Mouse | ~50.3% (between TMEM16E and TMEM16F) | [11][25] |
| TMEM16 Family | Human vs. Drosophila | >40% (for some homologs) | [26] | |
| Scramblases (XKR) | XKR8 | Human vs. Mouse | 68.9% | [17][18] |
| XKR Family | Human vs. Mouse | 65-96% | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and the methodologies used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and common experimental workflows.
Apoptosis-Induced this compound Exposure
Experimental Workflow for Detecting PS Exposure
Workflow for Reconstitution and Activity Assay of a Flippase
Detailed Experimental Protocols
Detection of this compound Exposure using Annexin V Staining and Flow Cytometry
This protocol is adapted from established methods for detecting apoptosis-induced PS exposure.
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or other viability dye (e.g., DAPI, 7-AAD)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in the desired cell population using an appropriate stimulus. Include a negative control (untreated cells) and positive controls for apoptosis and necrosis.
-
Harvest cells by gentle centrifugation (for suspension cells) or trypsinization followed by gentle scraping (for adherent cells). It is critical to handle cells gently to avoid mechanical damage to the plasma membrane.
-
Wash cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorophore-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls for multi-color analysis.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence signals to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Measurement of Scramblase Activity using a Fluorescence-Based Dithionite (B78146) Quenching Assay
This protocol describes the measurement of scramblase activity in proteoliposomes.[10]
Materials:
-
Purified scramblase protein (e.g., TMEM16F)
-
Lipids (e.g., POPC, POPS) in chloroform (B151607)
-
Fluorescently labeled phospholipid analog (e.g., NBD-PS)
-
Detergent (e.g., n-Dodecyl β-D-maltoside, DDM)
-
Bio-Beads SM-2 or similar detergent removal system
-
Sodium dithionite
-
Buffer (e.g., HEPES buffer with KCl and NaCl)
-
Fluorometer
Procedure:
-
Proteoliposome Reconstitution:
-
Prepare a lipid mixture in chloroform containing the desired lipid composition and a small mole fraction (e.g., 1%) of the fluorescent lipid analog.
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.
-
Hydrate the lipid film in buffer to form multilamellar vesicles (MLVs).
-
Solubilize the MLVs with a detergent such as DDM.
-
Add the purified scramblase protein to the detergent-solubilized lipids and incubate.
-
Remove the detergent by adding Bio-Beads and incubating with gentle mixing. This will lead to the spontaneous formation of proteoliposomes.
-
Extrude the proteoliposomes through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Scramblase Activity Assay:
-
Dilute the proteoliposome suspension in the assay buffer in a fluorometer cuvette.
-
Record the baseline fluorescence of the NBD-labeled lipid.
-
Add a freshly prepared solution of sodium dithionite to the cuvette. Dithionite is a membrane-impermeant reducing agent that quenches the fluorescence of NBD groups on the outer leaflet of the proteoliposomes.
-
Monitor the decrease in fluorescence over time.
-
In proteoliposomes containing active scramblase, the NBD-labeled lipids from the inner leaflet will be translocated to the outer leaflet and subsequently quenched by dithionite, resulting in a near-complete loss of fluorescence. In control liposomes without scramblase, only about 50% of the fluorescence will be quenched, representing the NBD-lipids in the outer leaflet.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the scramblase activity. The data can be fitted to an exponential decay function to determine the rate constant of scrambling.
-
Conclusion and Future Directions
The evolutionary conservation of this compound asymmetry and the molecular machinery that governs it highlights its indispensable role in eukaryotic cell biology. The intricate balance between the constitutive activity of flippases and the regulated activation of scramblases allows cells to maintain membrane integrity while harnessing the potent signaling capacity of externalized PS. This guide has provided a comprehensive overview of the current understanding in this field, from the key protein families involved to the experimental techniques used to interrogate their function.
For professionals in drug development, a deep understanding of these pathways offers a wealth of potential therapeutic targets. Modulating the activity of flippases or scramblases could have profound effects on processes such as apoptosis in cancer cells, immune regulation in autoimmune diseases, and thrombosis. For instance, developing small molecules that selectively inhibit flippases in tumor cells could promote PS exposure and enhance their clearance by the immune system. Conversely, inhibitors of scramblases could be beneficial in pathological conditions characterized by excessive PS exposure and cell death.
Future research will undoubtedly focus on elucidating the high-resolution structures of more flippases and scramblases in different conformational states to better understand their mechanisms of action. Furthermore, a more detailed understanding of the regulatory networks that control the expression and activity of these lipid transporters in different cell types and disease states will be crucial for the development of targeted and effective therapies. The continued exploration of the evolutionary conservation of PS asymmetry will provide a powerful framework for identifying novel drug targets and understanding the fundamental principles of membrane biology.
References
- 1. pnas.org [pnas.org]
- 2. How do necrotic cells expose this compound to attract their predators-What's unique and what's in common with apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthase regulates cellular homeostasis through distinct metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two types of type IV P-type ATPases independently re-establish the asymmetrical distribution of this compound in plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P4-ATPases as Phospholipid Flippases—Structure, Function, and Enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipid Scramblases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human erythrocyte protein 4.1 is a this compound binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule analysis of phospholipid scrambling by TMEM16F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of TMEM16E and TMEM16F genes in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport mechanism of P4 ATPase phosphatidylcholine flippases | eLife [elifesciences.org]
- 13. pnas.org [pnas.org]
- 14. P4-ATPases: lipid flippases in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATP11C - Wikipedia [en.wikipedia.org]
- 16. Simulation-based survey of TMEM16 family reveals that robust lipid scrambling requires an open groove - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exposure of this compound by Xk-related Protein Family Members during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The tertiary structure of the human Xkr8–Basigin complex that scrambles phospholipids at plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Known structures and unknown mechanisms of TMEM16 scramblases and channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genecards.org [genecards.org]
- 21. uniprot.org [uniprot.org]
- 22. Frontiers | Intracellular Ca2+ Concentration and this compound Exposure in Healthy Human Erythrocytes in Dependence on in vivo Cell Age [frontiersin.org]
- 23. SLMO transfers this compound between the outer and inner mitochondrial membrane in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The truth about mouse, human, worms and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Asymmetric Liposomes Containing Phosphatidylserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various methods to prepare asymmetric liposomes with a specific focus on incorporating phosphatidylserine (B164497) (PS). The asymmetric distribution of lipids, particularly the confinement of PS to the inner leaflet of the plasma membrane, is a critical feature of eukaryotic cells. Its exposure on the outer leaflet is a key signal for apoptosis.[1] Therefore, the ability to create biomimetic model membranes with defined lipid asymmetry is crucial for a wide range of research applications, from fundamental biophysical studies to drug delivery system development.
I. Overview of Preparation Methods
Several techniques have been developed to generate liposomes with an asymmetric distribution of phospholipids. The choice of method depends on the desired lipid composition, vesicle size, and the specific application. The most common and effective methods for preparing asymmetric liposomes containing this compound are:
-
Enzymatic Conversion using this compound Decarboxylase (PSD): This highly specific method involves the enzymatic conversion of PS on the outer leaflet of a symmetric liposome (B1194612) to phosphatidylethanolamine (B1630911) (PE).[2][3]
-
Methyl-β-Cyclodextrin (mβCD) Mediated Lipid Exchange: This versatile technique utilizes mβCD as a lipid carrier to facilitate the exchange of lipids between a donor and an acceptor liposome population, thereby modifying the composition of the outer leaflet.[4][5]
-
Calcium-Induced Hemifusion: This method is particularly useful for creating asymmetric giant unilamellar vesicles (GUVs) by inducing the fusion of the outer leaflet of a GUV with a supported lipid bilayer (SLB).[2][6][7]
-
Inverted Emulsion Technique: This approach allows for the independent formation of the inner and outer leaflets of the liposome bilayer at a water-oil interface.[1][8][9][10]
-
Reconstitution of Flippases: This advanced technique involves the incorporation of purified P4-ATPase flippases into proteoliposomes to actively transport PS across the bilayer, mimicking the biological process of maintaining asymmetry.[11][12][13][14]
II. Quantitative Comparison of Methods
The following table summarizes key quantitative parameters for different methods of preparing asymmetric liposomes containing this compound, allowing for a direct comparison of their efficiency, stability, and other characteristics.
| Method | Starting PS Concentration (mol%) | Final Outer Leaflet PS (mol%) | Final Inner Leaflet PS (mol%) | Degree of Asymmetry Achieved | Stability of Asymmetry | Typical Vesicle Size | Key Advantages | Key Limitations |
| Enzymatic (PSD) | 21 | ~6 | 21 | High | At least 4 days at 20°C, 2 days at 40°C[1] | LUVs (~100 nm) | High specificity for PS, mild reaction conditions. | Residual PS in the outer leaflet, limited to lipids that are not substrates for other enzymes present.[1] |
| mβCD Exchange | Varies | Varies | Varies | High | Several hours to days, depending on lipid composition.[4] | LUVs (~100 nm) | Versatile for a wide range of lipids, can produce large quantities.[4] | Can be a lengthy process (~12 hours), potential for mβCD to affect membrane properties.[4] |
| Ca²⁺-Induced Hemifusion | Varies (in SLB) | Varies | Varies (from sGUV) | Near-complete asymmetry can be achieved.[7] | Stable for hours. | GUVs (10-100 µm) | Excellent for creating asymmetric GUVs for microscopy studies.[2][7] | Technically demanding, requires specialized equipment. |
| Inverted Emulsion | Varies | Varies | Varies | High | Stable | LUVs to GUVs (0.1 - 10 µm) | Good control over the composition of each leaflet.[9] | Potential for residual organic solvent in the membrane, can have limited yield.[1] |
| Flippase Reconstitution | Varies | Low (actively transported) | High | Mimics biological asymmetry. | Dependent on flippase activity (ATP-dependent). | Proteoliposomes (~100 nm) | Provides a functional, biologically relevant model.[11][14] | Complex protein purification and reconstitution process.[11] |
III. Experimental Protocols
A. Enzymatic Conversion using this compound Decarboxylase (PSD)
This protocol describes the preparation of asymmetric large unilamellar vesicles (LUVs) where PS is predominantly located in the inner leaflet.
1. Preparation of Symmetric Liposomes: a. Prepare a lipid mixture of egg phosphatidylcholine (EPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) at a molar ratio of 80:20 in chloroform. b. Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. c. Hydrate the lipid film with a suitable buffer (e.g., decarboxylation buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final total lipid concentration of 10 mM. d. Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles. e. Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form symmetric LUVs.
2. Enzymatic Reaction: a. Dilute the symmetric liposome suspension to a final total lipid concentration of 1 mM in the decarboxylation buffer. b. Add a recombinant water-soluble PS decarboxylase from Plasmodium knowlesi to a final concentration of 16 µg/mL.[1] c. Incubate the mixture for 80 minutes at 28°C with gentle agitation.[1]
3. Characterization: a. ζ-potential measurement: Monitor the conversion of anionic PS to neutral PE in the outer leaflet by measuring the change in the zeta potential of the liposomes. b. High-Performance Thin-Layer Chromatography (HPTLC): Quantify the overall lipid composition (PS and PE content) of the liposomes after the enzymatic reaction to determine the extent of decarboxylation.[1]
B. Methyl-β-Cyclodextrin (mβCD) Mediated Lipid Exchange
This protocol outlines the "heavy acceptor" strategy for preparing asymmetric LUVs.
1. Preparation of Donor and Acceptor Liposomes: a. Donor Liposomes (Multilamellar Vesicles - MLVs): Prepare a lipid film of the desired outer leaflet lipid (e.g., DPPC). Hydrate the film with buffer to a high lipid concentration (e.g., 20 mM). b. Acceptor Liposomes (Large Unilamellar Vesicles - LUVs): Prepare a lipid film of the desired inner leaflet lipid (e.g., POPC containing a small percentage of POPS). Hydrate this film with a sucrose (B13894) solution (e.g., 200 mM sucrose in buffer). Extrude the suspension through a 100 nm polycarbonate membrane to form LUVs.
2. Lipid Exchange: a. Prepare a 35 mM solution of mβCD in water.[4] b. Mix the donor MLVs with the mβCD solution and incubate to allow mβCD to become loaded with the donor lipid. c. Add the acceptor LUVs to the donor/mβCD mixture. The mβCD will facilitate the exchange of the outer leaflet lipids of the acceptor LUVs with the donor lipid. The incubation time will depend on the specific lipids and temperature.
3. Separation of Asymmetric Liposomes: a. Layer the reaction mixture on top of a sucrose cushion (e.g., 100 mM sucrose in buffer). b. Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the "heavy" asymmetric LUVs containing sucrose. c. Carefully remove the supernatant containing the donor MLVs and mβCD. d. Resuspend the pellet of asymmetric LUVs in the desired buffer.
4. Characterization: a. Chromatography: Determine the overall lipid composition of the final asymmetric liposomes.[4] b. NMR with Lanthanide Shift Reagent (e.g., Pr³⁺): For choline-containing headgroups, NMR can be used to distinguish between the inner and outer leaflets and quantify the lipid distribution.[4] c. Fluorescence Quenching Assays: Use fluorescently labeled lipids and quenching agents that cannot cross the membrane to determine the percentage of the labeled lipid in the outer leaflet.
IV. Visualizations
Signaling Pathway: PS Exposure in Apoptosis
Caption: Role of this compound exposure in apoptosis signaling.
Experimental Workflow: Enzymatic Preparation of Asymmetric Liposomes
Caption: Workflow for enzymatic preparation of asymmetric liposomes.
Experimental Workflow: mβCD-Mediated Lipid Exchange
Caption: Workflow for mβCD-mediated preparation of asymmetric liposomes.
References
- 1. Preparation of Asymmetric Liposomes Using a this compound Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of hemifusion to create asymmetric giant unilamellar vesicles: Insights on induced order domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Disruption of liquid/liquid phase separation in asymmetric GUVs prepared by hemifusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering this compound Containing Asymmetric Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Reconstitution of phospholipid translocase activity with purified Drs2p, a type-IV P-type ATPase from budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P4-ATPases as Phospholipid Flippases—Structure, Function, and Enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization, Purification, and Functional Reconstitution of the P4-ATPase Atp8a2, a this compound Flippase in Photoreceptor Disc Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipid flippases: building asymmetric membranes and transport vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Dance of Lipids: Fluorescent Probes for Real-Time Imaging of Phosphatidylserine Dynamics in Live Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells. Its translocation to the outer leaflet serves as a key signaling event in a multitude of cellular processes, most notably apoptosis (programmed cell death), but also in blood coagulation, immune recognition, and membrane fusion. The dynamic exposure of PS on the cell surface is a tightly regulated process, making its real-time visualization in live cells an invaluable tool for understanding fundamental cell biology and for the development of novel therapeutics. This document provides a detailed guide to the use of various fluorescent probes for monitoring PS dynamics, offering insights into their mechanisms, applications, and detailed protocols for their use.
Classes of Fluorescent Probes for this compound
A variety of fluorescent probes have been developed to detect externalized PS, each with its own set of advantages and limitations. These can be broadly categorized into three main classes:
-
Protein-Based Probes: These probes utilize proteins with a high affinity for PS. The most well-known example is Annexin (B1180172) V, a 36 kDa protein that binds to PS in a calcium-dependent manner.[1] Genetically encoded biosensors, such as those based on the C2 domain of lactadherin (LactC2), offer an alternative that can be expressed directly within cells.
-
Small-Molecule Probes: These are synthetically designed molecules that bind to PS. They often offer advantages over protein-based probes, such as better tissue penetration, faster kinetics, and in some cases, calcium-independent binding. Examples include the fluorogenic probe P-IID and polarity-sensitive probes like pSIVA.
-
Fluorescently-Labeled PS Analogs: These are synthetic versions of this compound that have a fluorophore attached. Probes like NBD-PS and Coumarin-PS are valuable for studying the activity of flippases, the enzymes responsible for maintaining PS asymmetry in the plasma membrane.[2]
Quantitative Comparison of this compound Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging of PS dynamics. The following table summarizes the key quantitative and qualitative properties of some of the most commonly used probes to aid in this selection process.
| Property | Annexin V Conjugates | pSIVA (Polarity-Sensitive Indicator of Viability & Apoptosis) | P-IID (Intramolecular Indicator Displacement) | GFP-LactC2 (Genetically Encoded) | NBD/Coumarin-PS (PS Analogs) |
| Binding Target | Externalized this compound | Externalized this compound | Externalized this compound | Cytosolic this compound | Incorporated into membranes |
| Mechanism | Ca2+-dependent binding of Annexin V protein to PS.[1] | Annexin B12-based probe with a polarity-sensitive dye (IANBD) that fluoresces upon binding to the nonpolar environment of the cell membrane.[3] | An intramolecularly bound coumarin (B35378) is released upon binding to PS, leading to a "turn-on" fluorescence response.[2] | The C2 domain of lactadherin fused to GFP binds to PS on the cytosolic leaflet of membranes. | Fluorescently labeled PS analogs are incorporated into the cell membrane and can be used to track their movement, such as translocation by flippases.[2] |
| Binding Affinity (Kd) | ~0.036 - 10 nM (dependent on PS density and Ca2+ concentration)[4][5] | Not explicitly found in searches. | Not explicitly found in searches. | ~2-3 nM to ~107 nM (dependent on membrane composition)[6][7] | Not applicable (incorporation) |
| Ca2+ Dependence | Yes[1] | Yes | No[2] | No | No |
| Wash Step Required | Yes (for most applications) | No[8] | No[2] | No | Yes (to remove unincorporated probe) |
| Photostability | Dependent on the conjugated fluorophore (e.g., FITC is moderately photostable). | IANBD dye is used. | Coumarin-based, generally good photostability. | GFP can be prone to photobleaching. | Coumarin derivatives are generally more photostable than NBD analogues.[2] |
| Quantum Yield | Dependent on the conjugated fluorophore. | Not explicitly found. | Coumarin dyes can have high quantum yields (e.g., up to 0.83).[9] | GFP quantum yield is ~0.6. | NBD quantum yield is variable; Coumarin can be high. |
| Key Advantage | "Gold standard" for apoptosis detection, widely validated. | "Turn-on" fluorescence reduces background, suitable for real-time imaging without washing.[8] | "Turn-on" fluorescence, rapid kinetics, and Ca2+-independent.[2] | Allows for visualization of intracellular PS dynamics. | Directly tracks the movement of PS within membranes. |
| Key Limitation | Requires Ca2+, wash steps can be disruptive to live cells, potential for false positives with necrotic cells.[10] | Ca2+-dependent. | Newer probe, less extensively validated than Annexin V. | Overexpression can potentially alter cellular physiology. | Can be cytotoxic at high concentrations. |
Signaling Pathways and Experimental Workflows
Apoptosis-Induced this compound Externalization
The externalization of this compound is a hallmark of early apoptosis. This process is initiated by the activation of caspase enzymes, which cleave and inactivate flippases (enzymes that keep PS on the inner leaflet) and activate scramblases (enzymes that non-specifically transport phospholipids (B1166683) across the membrane). The result is a loss of plasma membrane asymmetry and the exposure of PS on the cell surface, marking the cell for removal by phagocytes.
Caption: Signaling pathway of apoptosis leading to PS externalization.
General Experimental Workflow for Live-Cell Imaging of PS Dynamics
The following workflow provides a general overview of the steps involved in real-time imaging of this compound dynamics in live cells using fluorescent probes. Specific details for each probe are provided in the subsequent protocols.
Caption: General workflow for live-cell imaging of PS dynamics.
Classification of Fluorescent Probes for this compound
This diagram illustrates the different classes of fluorescent probes for PS and their key characteristics.
Caption: Classification of fluorescent probes for this compound.
Detailed Experimental Protocols
Protocol 1: Real-Time Imaging of Apoptosis using Annexin V Conjugates
This protocol describes the use of a fluorescently labeled Annexin V to detect PS exposure on the surface of apoptotic cells in real-time.
Materials:
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC, Annexin V-PE)
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) or other cell impermeant nuclear stain (optional, for distinguishing late apoptotic/necrotic cells)
-
Adherent or suspension cells
-
Appropriate cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them on glass-bottom dishes or chamber slides to allow for adherence and growth to the desired confluency.
-
For suspension cells, culture them to the desired density.
-
-
Induction of Apoptosis:
-
Treat the cells with an appropriate apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control.
-
-
Preparation of Staining Solution:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Dilute the fluorescently labeled Annexin V in 1X Binding Buffer to the manufacturer's recommended concentration. If using a nuclear stain like PI, add it to the staining solution as well.
-
-
Cell Staining:
-
For adherent cells, gently wash the cells twice with 1X PBS. Then, add the Annexin V staining solution to the cells.
-
For suspension cells, pellet the cells by centrifugation, wash once with 1X PBS, and resuspend in the Annexin V staining solution.
-
-
Incubation:
-
Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
-
-
Image Acquisition:
-
Immediately after incubation, visualize the cells using a fluorescence microscope.
-
For real-time imaging, add the Annexin V staining solution to the cells at the same time as the apoptosis-inducing agent and acquire images at regular intervals.
-
Use appropriate filter sets for the chosen fluorophore(s) (e.g., FITC: Ex/Em ~495/519 nm; PI: Ex/Em ~535/617 nm).
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells by counting the number of Annexin V-positive cells relative to the total number of cells in multiple fields of view.
-
If using a nuclear stain, differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Protocol 2: Real-Time Imaging of Apoptosis using pSIVA
This protocol outlines the use of the pSIVA probe for the real-time detection of PS exposure in apoptotic cells without the need for wash steps.
Materials:
-
pSIVA-IANBD probe
-
Propidium Iodide (PI) (optional)
-
Adherent or suspension cells
-
Cell culture medium (ensure it contains 1-2 mM Ca2+)
-
Apoptosis-inducing agent
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Seed adherent cells on glass-bottom dishes or chamber slides. Culture suspension cells to the desired density.
-
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent.
-
-
Probe Addition:
-
Directly add the pSIVA-IANBD probe to the cell culture medium at the recommended concentration (e.g., 10-20 µl/ml).[6]
-
If desired, add PI to the medium as well.
-
Gently mix by rocking the plate.
-
-
Image Acquisition:
-
Immediately begin acquiring images using a fluorescence microscope.
-
For time-lapse imaging, acquire images at regular intervals to monitor the progression of apoptosis.
-
Use a FITC filter set for pSIVA-IANBD (Ex/Em ~488/530 nm) and a red filter for PI (Ex/Em ~535/617 nm).[6]
-
-
Data Analysis:
-
Quantify the number of green fluorescent (apoptotic) and red fluorescent (late apoptotic/necrotic) cells over time. The "turn-on" nature of the pSIVA probe means that background fluorescence from the unbound probe is minimal.
-
Protocol 3: Real-Time Imaging of Flippase Activity using NBD-PS
This protocol describes a method to measure the activity of aminophospholipid flippases by monitoring the internalization of the fluorescent PS analog, NBD-PS.
Materials:
-
NBD-PS
-
Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Suspension cells (e.g., lymphoma cell lines)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest suspension cells and wash them with ice-cold HBSS.
-
-
Probe Labeling:
-
Resuspend the cells in HBSS.
-
Add NBD-PS to the cell suspension to a final concentration of ~1 µM.
-
Incubate the cells on ice or at a low temperature (e.g., 15-20°C) for a defined period (e.g., 30 minutes) to allow the probe to label the outer leaflet of the plasma membrane while minimizing endocytosis.
-
-
Back-Exchange:
-
To remove the NBD-PS remaining in the outer leaflet, add a solution of fatty acid-free BSA in HBSS to the cell suspension and incubate on ice. The BSA will extract the NBD-PS from the outer leaflet.
-
-
Image Acquisition/Flow Cytometry:
-
For microscopy, wash the cells with cold HBSS and image immediately.
-
For flow cytometry, wash the cells and analyze the fluorescence of the cell population. The remaining fluorescence represents the NBD-PS that has been "flipped" to the inner leaflet and is protected from BSA extraction.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells. A higher fluorescence signal indicates greater flippase activity. Compare the fluorescence of control cells to cells where flippase activity has been inhibited (e.g., by ATP depletion).
-
Protocol 4: Real-Time Imaging of Efferocytosis using pHrodo-labeled Apoptotic Cells
This protocol details a method for visualizing and quantifying the engulfment of apoptotic cells (efferocytosis) by phagocytes using a pH-sensitive dye.
Materials:
-
Target cells to be made apoptotic (e.g., Jurkat cells)
-
Phagocytic cells (e.g., macrophages)
-
pHrodo Red or Green Cell Labeling Kit
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Live-cell imaging system (e.g., IncuCyte)
Procedure:
-
Preparation of Apoptotic Target Cells:
-
Induce apoptosis in the target cell population by treating them with an apoptosis-inducing agent.
-
Confirm apoptosis using a standard method (e.g., Annexin V staining).
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic target cells with the pHrodo dye according to the manufacturer's protocol. This dye is weakly fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the phagosome.[11]
-
-
Efferocytosis Assay:
-
Plate the phagocytic cells in a live-cell imaging compatible format (e.g., 96-well plate).
-
Add the pHrodo-labeled apoptotic cells to the phagocytes.
-
-
Real-Time Image Acquisition:
-
Place the plate in a live-cell imaging system and acquire images in both phase-contrast and the appropriate fluorescence channel at regular intervals over several hours.
-
-
Data Analysis:
-
Quantify the efferocytosis by measuring the total red fluorescence intensity or the number and area of red fluorescent objects within the phagocytes over time. An increase in fluorescence indicates the engulfment of the apoptotic cells.[11]
-
References
- 1. Annexin V, the regulator of this compound-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of cell-surface this compound using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring apoptosis and neuronal degeneration by real-time detection of this compound externalization using a polarity-sensitive indicator of viability and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid binding of annexin V: effects of calcium and membrane this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. This compound Externalization in Apoptosis | Bio-Techne [bio-techne.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phosphatidylserine-Dependent Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid component of eukaryotic cell membranes, typically sequestered in the inner leaflet of the plasma membrane.[1] Its exposure on the outer leaflet is a key signal for apoptosis.[2] Intracellularly, PS acts as a critical cofactor for the recruitment and activation of a variety of enzymes, playing a pivotal role in numerous signal transduction pathways.[2][3] Notable examples of PS-dependent enzymes include Protein Kinase C (PKC) isoforms, Raf-1 kinase, and Akt/Protein Kinase B, which are central to cell survival, proliferation, and differentiation.[1][4] Consequently, assays that measure the activity of these enzymes in a this compound-dependent manner are vital tools in basic research and drug discovery for identifying modulators of these critical cellular processes.
This document provides a detailed, step-by-step guide to performing a this compound-dependent enzyme activity assay, using Protein Kinase C (PKC) as a primary example. The principles and methods described herein can be adapted for other PS-dependent enzymes.
Signaling Pathway of this compound-Dependent PKC Activation
The activation of conventional and novel PKC isoforms is a multi-step process initiated by upstream signaling events that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. The increase in intracellular Ca2+ concentration promotes the translocation of PKC to the plasma membrane, where it binds to the negatively charged this compound. The binding to both this compound and diacylglycerol at the membrane fully activates the kinase, enabling it to phosphorylate its target substrates and propagate downstream signaling cascades.
Experimental Protocols
This section outlines a generalized protocol for a radioactive filter-binding assay to measure this compound-dependent kinase activity. This method is highly sensitive and is a gold standard for kinase assays. Non-radioactive alternatives, such as fluorescence polarization or luminescence-based assays, are also widely available and follow a similar principle of measuring the enzymatic modification of a substrate.
Materials and Reagents
-
Enzyme: Purified or partially purified active enzyme (e.g., PKC).
-
Substrate: A specific peptide or protein substrate for the enzyme. For PKC, a common substrate is a peptide derived from the MARCKS protein.[5]
-
This compound (PS): Provided as a stock solution, often in an organic solvent.
-
Diacylglycerol (DAG): Optional, but often used with conventional and novel PKCs for maximal activation.
-
Assay Buffer: Typically contains HEPES or Tris-HCl at a physiological pH (e.g., 7.4), DTT for enzyme stability, and MgCl2 as a cofactor for the kinase.
-
ATP: A stock solution of non-radioactive ATP.
-
[γ-³²P]ATP: Radioactive ATP for labeling the substrate.
-
Stop Solution: A solution to terminate the reaction, typically containing a high concentration of EDTA to chelate Mg2+ and non-radioactive ATP to dilute the radioactive ATP.
-
Phosphocellulose Paper: For binding the phosphorylated substrate.
-
Wash Buffer: Typically 0.75% phosphoric acid.
-
Scintillation Fluid and Vials.
-
Microcentrifuge tubes or 96-well plates.
-
Incubator or water bath.
-
Scintillation counter.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of this compound/Diacylglycerol (PS/DAG) Liposomes:
-
In a glass tube, combine the desired amounts of PS and DAG from their stock solutions (e.g., in chloroform). A common molar ratio is 97.5 mol% PS to 2.5 mol% DAG.[5]
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vigorous vortexing.
-
Sonicate the suspension briefly in a bath sonicator to create small, unilamellar vesicles. The resulting solution should be turbid.[5]
-
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, substrate peptide, and PS/DAG liposomes.
-
Aliquot the master mix into individual microcentrifuge tubes or wells of a 96-well plate.
-
Add the enzyme preparation to each reaction tube. Include a "no enzyme" control to determine the background signal. For inhibitor studies, pre-incubate the enzyme with the test compounds for a defined period before adding to the master mix.
-
Include a "no PS" control to confirm the this compound dependency of the enzyme activity.
-
-
Initiation and Incubation:
-
Prepare a working solution of ATP by mixing non-radioactive ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
Initiate the kinase reaction by adding the ATP mixture to each reaction tube.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of product formation.
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reaction by adding an aliquot of the stop solution.
-
Spot a portion of each reaction mixture onto the center of a labeled square of phosphocellulose paper. The positively charged paper will bind the negatively charged phosphorylated substrate.
-
Allow the liquid to absorb for at least 30 seconds.
-
-
Washing and Quantification:
-
Wash the phosphocellulose papers several times with a large volume of wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Place each paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
Data Presentation
The raw data (in CPM) should be processed to calculate the enzyme activity. First, subtract the background CPM (from the "no enzyme" control) from all other readings. Then, the specific activity of the enzyme can be calculated using the specific activity of the ATP and expressed as pmol of phosphate (B84403) incorporated per minute per mg of enzyme.
The results can be summarized in a table for easy comparison of different experimental conditions.
| Sample ID | Condition | Replicates | Mean CPM | Background Corrected CPM | % Activity (relative to Positive Control) |
| 1 | No Enzyme (Background) | 1 | 150 | 0 | 0% |
| 2 | 165 | ||||
| 2 | Positive Control (Enzyme + PS) | 1 | 15,200 | 15,042.5 | 100% |
| 2 | 15,150 | ||||
| 3 | No PS | 1 | 850 | 692.5 | 4.6% |
| 2 | 875 | ||||
| 4 | Inhibitor A (1 µM) | 1 | 7,600 | 7,442.5 | 49.5% |
| 2 | 7,550 | ||||
| 5 | Inhibitor B (1 µM) | 1 | 1,200 | 1,042.5 | 6.9% |
| 2 | 1,225 |
Conclusion
The this compound-dependent enzyme activity assay is a robust and sensitive method for studying the function and regulation of a wide range of important signaling enzymes. The protocol provided here offers a general framework that can be adapted to specific enzymes and assay formats. Careful optimization of reaction conditions and appropriate controls are essential for obtaining reliable and reproducible data. This assay is a valuable tool for researchers in cell biology, biochemistry, and pharmacology, aiding in the elucidation of signaling pathways and the discovery of novel therapeutic agents.
References
- 1. This compound in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols – Newton Lab [newtonlab.ucsd.edu]
Detecting Apoptosis: A Detailed Protocol for Phosphatidylserine Externalization using Annexin V
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] A key hallmark of early-stage apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer leaflet.[1][2][3][4] In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane.[1][3][5] The externalization of PS serves as an "eat-me" signal, flagging the apoptotic cell for phagocytosis by macrophages.[6]
Annexin V is a 35-36 kDa calcium-dependent protein that exhibits a high affinity for PS.[2][4][7] By conjugating Annexin V to a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC), it becomes a sensitive probe for detecting apoptotic cells.[1][2] This assay allows for the differentiation between healthy cells, early apoptotic cells (Annexin V positive, Propidium Iodide negative), and late apoptotic or necrotic cells (Annexin V positive, Propidium Iodide positive).[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by the intact membrane of viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][2] This protocol provides a detailed methodology for the detection of PS externalization using Annexin V and PI staining, analyzed by flow cytometry or fluorescence microscopy.
Principles of the Assay
The Annexin V-FITC apoptosis detection assay is based on the strong and specific binding of Annexin V to this compound.[4] In a healthy cell, the plasma membrane maintains an asymmetric distribution of phospholipids (B1166683), with PS confined to the inner leaflet. During the initial phases of apoptosis, this asymmetry is lost, leading to the exposure of PS on the cell's outer surface.[2][3] This externalization of PS is a critical event that precedes the loss of membrane integrity.
Annexin V, when labeled with a fluorochrome like FITC, can then bind to this exposed PS in the presence of calcium ions.[7] This allows for the identification of cells in the early stages of apoptosis. To distinguish between early and late apoptosis or necrosis, a second dye, Propidium Iodide (PI), is used. PI is a membrane-impermeant dye that only enters cells with a compromised plasma membrane, a characteristic of late-stage apoptosis and necrosis, where it intercalates with DNA to emit a strong red fluorescence.[1]
By analyzing the fluorescence signals from both Annexin V-FITC and PI, cell populations can be categorized into four distinct groups:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small as necrosis is typically accompanied by PS exposure).[9]
Signaling Pathway for this compound Externalization
The externalization of this compound during apoptosis is a regulated process. It is primarily mediated by the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis.[10] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate effector caspases (e.g., caspase-3, caspase-6, caspase-7).
Effector caspases, particularly caspase-3, play a crucial role in PS externalization by cleaving and activating a protein called XKR8, which is a phospholipid scramblase.[10] Scramblases are enzymes that non-specifically transport phospholipids between the two leaflets of the plasma membrane, disrupting the normal asymmetry.[10] Concurrently, the activity of flippases, enzymes that normally maintain PS on the inner leaflet in an ATP-dependent manner, is inhibited.[10] The combined action of activated scramblases and inhibited flippases leads to the rapid exposure of PS on the cell surface.
Caption: Apoptotic signaling leading to this compound externalization.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Annexin V-FITC Apoptosis Detection Kit | Various | e.g., Abcam: ab14085 |
| (or individual components) | ||
| - Annexin V-FITC | ||
| - Propidium Iodide (PI) | ||
| - 10X Annexin V Binding Buffer | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | |
| Deionized Water | ||
| Cell Culture Medium | Various | |
| Microcentrifuge Tubes | Various | |
| Flow Cytometer or Fluorescence Microscope |
Preparation of Reagents
-
1X Annexin V Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water. For example, to make 10 mL of 1X buffer, mix 1 mL of 10X buffer with 9 mL of deionized water.[11] Store at 4°C.
-
Propidium Iodide (PI) Solution: If not provided in a ready-to-use format, prepare a stock solution of PI (e.g., 1 mg/mL in water) and store it protected from light at 4°C. The final working concentration is typically 1-5 µg/mL.[3]
Cell Preparation
For Suspension Cells:
-
Induce apoptosis in your cells using the desired method. Include appropriate positive and negative controls.
-
Collect the cells by centrifugation at 300-400 x g for 5 minutes.[11]
-
Wash the cells twice with ice-cold PBS. Centrifuge at 300-400 x g for 5 minutes after each wash and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][8]
For Adherent Cells:
-
Induce apoptosis in your cells.
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Gently wash the adherent cells with PBS.
-
Detach the cells using a gentle method such as scraping or using a non-enzymatic cell dissociation solution. Avoid using trypsin-EDTA as EDTA can chelate Ca2+, which is required for Annexin V binding.[12]
-
Combine the detached cells with the cells collected from the culture medium.
-
Wash the cells twice with ice-cold PBS as described for suspension cells.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
Staining Protocol
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
-
Gently vortex the tube and incubate for 10-15 minutes at room temperature in the dark.[11]
-
Add 5 µL of Propidium Iodide solution to the cell suspension.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry or fluorescence microscopy within one hour of staining.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Annexin V apoptosis assay.
Data Presentation and Interpretation
Data from flow cytometry is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish the different cell populations.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells (often a minor population) |
For fluorescence microscopy , viable cells will show no staining, early apoptotic cells will exhibit green fluorescence on the plasma membrane, and late apoptotic/necrotic cells will show green fluorescence on the membrane and red fluorescence in the nucleus.[2][3]
Quantitative Data Summary
The following table provides typical quantitative parameters for the Annexin V assay. Note that these values may need to be optimized for your specific experimental setup.
| Parameter | Recommended Value |
| Cell Concentration for Staining | 1 x 10^5 to 1 x 10^6 cells/mL |
| Annexin V-FITC Volume (per 100 µL cells) | 5 µL |
| Propidium Iodide (PI) Volume (per 100 µL cells) | 5 µL |
| Incubation Time with Annexin V | 10-15 minutes |
| Incubation Temperature | Room Temperature (20-25°C) |
| Analysis Timeframe after Staining | Within 1 hour |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence in the negative control | - Inadequate washing of cells. - Non-specific binding of Annexin V. - Cells are not healthy and are undergoing spontaneous apoptosis. | - Ensure thorough washing of cells with cold PBS. - Titrate the concentration of Annexin V-FITC. - Use healthy, log-phase cells for experiments.[12] |
| Weak or no Annexin V signal in the positive control | - Insufficient induction of apoptosis. - Reagents have expired or were stored improperly. - Presence of EDTA in buffers. | - Optimize the apoptosis induction protocol (e.g., increase drug concentration or treatment time). - Use fresh reagents and ensure proper storage. - Use EDTA-free buffers for cell washing and staining.[12] |
| High percentage of PI-positive cells in all samples | - Harsh cell handling leading to membrane damage. - Excessive trypsinization. | - Handle cells gently during harvesting and washing. - Use a gentle cell detachment method like scraping or a non-enzymatic solution.[2] |
| Annexin V-positive but PI-negative population is small | - Apoptosis has progressed to the late stage. | - Analyze cells at earlier time points after apoptosis induction. |
| Fluorescence signal is weak | - Insufficient concentration of Annexin V-FITC or PI. - Photobleaching of fluorophores. | - Titrate the staining reagents to determine the optimal concentration. - Protect stained cells from light and analyze promptly. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Annexin V-affinity assay: a review on an apoptosis detection system based on this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Externalization in Apoptosis [novusbio.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Annexin V, the regulator of this compound-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Flipping the dogma – this compound in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Reconstituting Membrane Proteins into Phosphatidylserine-Containing Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reconstitution of membrane proteins into proteoliposomes containing phosphatidylserine (B164497) (PS). The inclusion of PS, a physiologically significant anionic phospholipid, is crucial for studying the structure and function of many membrane proteins in a near-native environment. This document outlines common reconstitution techniques, methods for characterization, and quantitative data to guide experimental design.
Introduction to this compound and its Importance in Membrane Protein Function
This compound is a critical component of eukaryotic cell membranes, where it is predominantly located in the inner leaflet of the plasma membrane.[1][2] Its net negative charge plays a vital role in various cellular processes, including:
-
Signal Transduction: PS serves as a docking site for various signaling proteins, modulating their activity.[3]
-
Apoptosis: The externalization of PS to the outer leaflet of the plasma membrane is a well-established "eat-me" signal for phagocytes during programmed cell death.[3]
-
Membrane Fusion and Fission: The specific lipid composition, including the presence of PS, can influence membrane curvature and the activity of proteins involved in vesicle trafficking.
-
Protein Function: The lipid environment, including the presence of specific lipids like PS, can directly impact the conformation, stability, and activity of membrane proteins.
Reconstituting membrane proteins into liposomes containing a defined concentration of PS allows for the investigation of these interactions in a controlled in vitro system.
Overview of Reconstitution Techniques
The fundamental principle of reconstituting membrane proteins into liposomes involves the co-solubilization of the purified protein and lipids in a detergent, followed by the controlled removal of the detergent to allow for the spontaneous formation of proteoliposomes.[2][4] Several methods are commonly employed for detergent removal, each with its own advantages and disadvantages.
Common Detergent Removal Techniques:
-
Dialysis: This method involves placing the protein-lipid-detergent mixture in a dialysis cassette with a specific molecular weight cut-off and dialyzing against a detergent-free buffer. It is a gentle method, but can be time-consuming.[5][6]
-
Adsorption onto Hydrophobic Beads (e.g., Bio-Beads): Porous polystyrene beads are added to the mixture to adsorb the detergent. This method is generally faster than dialysis.[7][8]
-
Gel Filtration Chromatography: The mixture is passed through a size-exclusion chromatography column to separate the larger proteoliposomes from the smaller detergent micelles. This method is rapid but can lead to sample dilution.[4]
-
Dilution: Rapid dilution of the mixture below the critical micelle concentration (CMC) of the detergent can induce proteoliposome formation. This method is simple but can result in a large final volume.[4]
The choice of reconstitution method depends on the specific membrane protein, the detergent used, and the desired characteristics of the final proteoliposomes.
Experimental Protocols
Protocol 1: Preparation of PS-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing a defined percentage of this compound using the thin-film hydration method followed by extrusion.[9][10][11]
Materials:
-
Phospholipids (B1166683) in chloroform (B151607) (e.g., DOPC, DOPS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired phospholipids in chloroform to achieve the target molar ratio (e.g., 80% DOPC, 20% DOPS).
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[12]
-
Vesicle Formation: Agitate the flask by vortexing or gentle swirling to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). This suspension will appear milky.
-
Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposomes and the encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) 11-21 times.[13] The resulting liposome (B1194612) suspension should be translucent.
-
Storage: Store the prepared liposomes at 4°C under argon or nitrogen to prevent lipid oxidation.[13]
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into PS-Containing Proteoliposomes
This protocol outlines a general procedure for reconstituting a detergent-solubilized membrane protein into pre-formed PS-containing liposomes using Bio-Beads for detergent removal.[8]
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)
-
Pre-formed PS-containing liposomes (from Protocol 1)
-
Bio-Beads SM-2
-
Reconstitution buffer (same as hydration buffer)
-
End-over-end rotator
-
Ultracentrifuge
Procedure:
-
Detergent Destabilization of Liposomes: To the pre-formed liposome suspension, add the same detergent used for protein solubilization to a concentration that destabilizes the liposomes but does not fully solubilize them. This can be determined empirically by monitoring light scattering at 540 nm.
-
Protein Addition: Add the purified membrane protein to the destabilized liposomes at the desired protein-to-lipid molar ratio.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the protein to associate with the lipid-detergent mixed micelles.
-
Detergent Removal: Add washed and dried Bio-Beads to the mixture at a wet weight of approximately 80 mg/mL to initiate detergent removal.[8] Incubate on an end-over-end rotator. The incubation time and number of bead additions will depend on the detergent being used and should be optimized. Typically, incubate for 2 hours at room temperature, followed by two more additions of fresh beads with incubations of 3 hours and overnight at 4°C.[8]
-
Proteoliposome Collection: Carefully remove the proteoliposome suspension from the Bio-Beads.
-
Purification: Pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).
-
Washing: Resuspend the pellet in fresh reconstitution buffer to wash away any non-incorporated protein and residual detergent. Repeat the centrifugation and resuspension step.
-
Final Resuspension and Storage: Resuspend the final proteoliposome pellet in a minimal volume of reconstitution buffer and store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.
Characterization of PS-Containing Proteoliposomes
Thorough characterization of the reconstituted proteoliposomes is essential to ensure the quality and reliability of subsequent functional and structural studies.
Table 1: Quantitative Characterization Techniques for PS-Containing Proteoliposomes
| Parameter | Technique | Principle | Typical Quantitative Output | References |
| Size and Homogeneity | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. | Mean hydrodynamic diameter (z-average), Polydispersity Index (PDI). | [13] |
| Reconstitution Efficiency | SDS-PAGE with Densitometry | Separation of proteins by size. The intensity of the protein band in the proteoliposome fraction is compared to a known standard or the initial amount of protein. | Percentage of protein incorporated. | [14] |
| Sucrose Density Gradient Centrifugation | Separation of proteoliposomes from empty liposomes and aggregated protein based on their density. | Quantification of protein and lipid in different fractions. | [5] | |
| Protein Orientation | Protease Protection Assay | Digestion of externally exposed domains of the membrane protein by a protease. Analysis of cleavage products by SDS-PAGE. | Ratio of cleaved to uncleaved protein, indicating the percentage of protein in a specific orientation. | [15][16] |
| Antibody Binding Assay | Use of antibodies specific to epitopes on the external or internal domains of the protein. | Quantification of antibody binding (e.g., by ELISA or flow cytometry) to determine the population of correctly oriented proteins. | [15] | |
| Functionality | Ligand Binding Assay (for GPCRs) | Measures the specific binding of a radiolabeled or fluorescently labeled ligand to the reconstituted receptor. | Binding affinity (Kd), maximum binding capacity (Bmax). | [17] |
| Ion Flux Assay (for Ion Channels) | Measures the transport of ions across the proteoliposome membrane, often using ion-sensitive fluorescent dyes or electrodes. | Rate of ion transport, single-channel conductance. | [14][18] |
Visualizing Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Conclusion
The successful reconstitution of membrane proteins into this compound-containing proteoliposomes is a critical step for a wide range of biophysical and pharmacological studies. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to develop and optimize their reconstitution strategies. Careful attention to detail, particularly in the choice of lipids, detergent, and reconstitution method, will ultimately lead to the production of high-quality proteoliposomes suitable for downstream applications in basic research and drug development.
References
- 1. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution and Electrophysiological Characterization of Ion Channels in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 12. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 13. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Reconstitution of Human Ion Channels into Solvent-free Lipid Bilayers Enhanced by Centrifugal Forces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Intracellular Phosphatidylserine Using Genetically Encoded Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid typically sequestered to the inner leaflet of the plasma membrane in healthy cells. Its exposure on the outer leaflet serves as a key "eat-me" signal for phagocytes to clear apoptotic cells and is also implicated in other physiological processes such as synaptic pruning and blood coagulation.[1][2][3] The dynamic regulation of intracellular PS distribution is therefore of significant interest in various fields of biomedical research. Genetically encoded biosensors offer a powerful tool for real-time monitoring of intracellular PS dynamics in living cells, surmounting some limitations of traditional methods like Annexin V staining, which is calcium-dependent and not suitable for long-term imaging of viable cells.[4][5]
This document provides detailed application notes and protocols for the use of two major classes of genetically encoded PS biosensors: those based on the C2 domain of Lactadherin (Lact-C2) and those derived from the Pleckstrin Homology (PH) domain of Evectin-2.
Genetically Encoded this compound Biosensors
Genetically encoded PS biosensors are fusion proteins comprising a PS-binding domain linked to a fluorescent protein (e.g., GFP, mCherry). When expressed in cells, these biosensors translocate to membranes enriched in PS, allowing for the visualization of its subcellular distribution and dynamics.
-
Lact-C2 Biosensors: These biosensors utilize the C2 domain of bovine milk fat globule-epidermal growth factor-factor 8 (MFG-E8), also known as Lactadherin.[6] The Lact-C2 domain binds to PS with high specificity and in a calcium-independent manner, making it an excellent probe for intracellular PS.[4]
-
Evectin-2 Biosensors: These biosensors employ the PH domain from Evectin-2, a protein known to be involved in retrograde transport from recycling endosomes.[7][8] The Evectin-2 PH domain exhibits specific binding to PS, particularly in the membranes of recycling endosomes.[9]
Data Presentation: Quantitative Comparison of PS Biosensors
The choice of biosensor depends on the specific application and the subcellular pool of PS under investigation. The following table summarizes the key quantitative parameters of Lact-C2 and Evectin-2 based biosensors.
| Biosensor | PS Binding Domain | Reported Dissociation Constant (Kd) | Cellular Localization | Key Features |
| Lact-C2 | C2 domain of Lactadherin | 2-3 nM to 620 nM | Plasma membrane, endosomes[10][11] | High affinity, Ca2+-independent binding, well-characterized.[4][6] |
| Evectin-2 | PH domain of Evectin-2 | Micromolar affinity (qualitative)[12] | Recycling endosomes, post-Golgi membranes[7][9] | Specific for endosomal PS pools, useful for studying membrane trafficking.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: this compound's role in apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetically encoded fluorescent biosensors for live cell imaging of lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative signaling pathway for externalization of plasma membrane this compound during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically encoded this compound biosensor for in vitro, ex vivo and in vivo labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the this compound binding properties of the lipid biosensor, Lactadherin C2 (LactC2), in different membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the strict phospholipid binding specificity of the pleckstrin homology domain of human evectin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution mapping reveals topologically distinct cellular pools of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Affinity Interactions of Beryllium(2+) with this compound Result in a Cross-Linking Effect Reducing Surface Recognition of the Lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Phosphatidylserine with Modified Headgroups or Acyl Chains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane. Its externalization plays a vital role in cellular signaling, notably in apoptosis, where it acts as an "eat-me" signal for phagocytes, and in the activation of various signaling proteins. The unique structure of PS, featuring a serine headgroup linked to a glycerophospholipid backbone, offers multiple sites for chemical modification. The ability to synthesize PS analogues with modified headgroups or acyl chains is of significant interest for developing novel research tools, drug delivery systems, and therapeutic agents. Solid-phase synthesis provides a powerful and efficient methodology for the systematic preparation of these modified phospholipids, allowing for high purity and combinatorial approaches to generate diverse lipid libraries.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound with modified headgroups or acyl chains, drawing upon established principles of solid-phase peptide and oligonucleotide synthesis.
Principles of Solid-Phase this compound Synthesis
The solid-phase synthesis of this compound analogues is conceptually similar to solid-phase peptide synthesis (SPPS). The strategy involves the attachment of a protected serine building block to an insoluble polymer support (resin), followed by the sequential addition of the phosphate (B84403) moiety and the diacylglycerol or modified acyl chains. An orthogonal protection strategy is crucial to selectively deprotect specific functional groups for subsequent reactions without cleaving the growing molecule from the resin. The most common orthogonal strategies are the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.
The general workflow for the solid-phase synthesis of a this compound analogue can be visualized as follows:
Application Note: High-Throughput Distinction of Apoptotic and Necrotic Cells Using Phosphatidylserine Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Necrosis, in contrast, is a form of uncontrolled cell death resulting from acute injury. Distinguishing between these two forms of cell death is critical in many areas of biological research and drug development. A widely accepted hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] This application note provides a detailed protocol for the differentiation and quantification of viable, apoptotic, and necrotic cells using flow cytometry based on this compound detection by Annexin V and exclusion of the nuclear stain Propidium Iodide (PI).
Principle of the Method
This method utilizes two key reagents: Annexin V and Propidium Iodide (PI). Annexin V is a calcium-dependent protein with a high affinity for this compound (PS).[1][2] In healthy, viable cells, PS is located on the inner side of the cell membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell membrane.[1][2] Fluorescently labeled Annexin V can then bind to this exposed PS, identifying early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells.[1] However, in late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus.
By using Annexin V and PI in conjunction, flow cytometry can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[1]
Data Presentation
The following table provides representative data from a typical experiment where Jurkat cells were treated with an apoptosis-inducing agent (e.g., staurosporine) and analyzed using the Annexin V/PI staining protocol.
| Cell Population | Untreated Control (%) | Treated Sample (%) |
| Viable (Annexin V- / PI-) | 95.2 | 35.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 | 45.3 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 | 15.7 |
| Necrotic (Annexin V- / PI+) | 1.2 | 3.2 |
Signaling Pathway of this compound Externalization in Apoptosis
During apoptosis, the externalization of this compound is a tightly regulated process. In healthy cells, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is maintained by ATP-dependent flippases, which actively transport PS to the inner leaflet.[3] The apoptotic cascade, often initiated by intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leads to the activation of effector caspases, such as caspase-3.[3] Activated caspase-3 then cleaves and inactivates the flippases.[4] Simultaneously, caspase-3 cleaves and activates a phospholipid scramblase called XKR8.[3][5][6][7] This activated scramblase facilitates the bidirectional movement of phospholipids, leading to the exposure of PS on the outer membrane leaflet.
Caption: Signaling pathway of apoptosis-induced this compound externalization.
Experimental Protocol
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
Apoptosis-inducing agent (optional, for positive control): e.g., Staurosporine, Etoposide.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Annexin V-FITC (or other fluorochrome conjugate): Commercially available.
-
Propidium Iodide (PI) solution: 1 mg/mL stock in water.
-
10X Annexin V Binding Buffer: 0.1 M HEPES (pH 7.4), 1.4 M NaCl, 25 mM CaCl2.
-
Flow cytometry tubes.
-
Flow cytometer.
Experimental Workflow
Caption: Experimental workflow for Annexin V/PI staining and flow cytometry analysis.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, use a gentle dissociation method like trypsin-EDTA, ensuring to neutralize the trypsin afterward. For suspension cells, collect them by centrifugation.
-
Induce apoptosis using the desired method. Include an untreated control sample.
-
Harvest cells (including supernatant for suspension cells as it may contain apoptotic bodies) and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][8]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of a 50 µg/mL PI working solution (diluted from stock). The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[1][9]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[1]
-
Set up appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only) to correct for spectral overlap.
-
Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis) fluorescence.
-
Use the unstained and single-stained controls to set the quadrants to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | - Inappropriate compensation settings.- Cell damage during harvesting. | - Set compensation correctly using single-stained controls.- Use a gentler cell harvesting method. |
| Weak or no Annexin V staining in the positive control | - Insufficient incubation time.- Reagents are expired or were stored improperly.- Ca2+ is absent from the binding buffer. | - Increase incubation time.- Use fresh reagents.- Ensure the binding buffer contains CaCl2.[1] |
| High percentage of PI-positive cells in all samples | - Harsh cell handling leading to membrane damage. | - Handle cells gently during washing and resuspension. |
| Most cells are in the late apoptotic/necrotic quadrant | - The apoptosis-inducing stimulus was too strong or the incubation time was too long. | - Perform a time-course and/or dose-response experiment to capture early apoptotic events. |
Conclusion
The Annexin V/PI staining protocol combined with flow cytometry is a robust and reliable method for the quantitative assessment of apoptosis and necrosis.[1] This technique provides valuable insights into the mechanisms of cell death and is a critical tool in basic research and the development of novel therapeutics. Careful adherence to the protocol and appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Flipping the dogma – this compound in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dys-regulated this compound externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid Scramblases TMEM16F and Xkr8 mediate distinct features of this compound (PS) externalization and immune suppression to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of apoptotic this compound exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
Measuring the Gatekeepers of the Asymmetric Membrane: Application Notes and Protocols for Phosphatidylserine Flippase and Scramblase Activity
For Researchers, Scientists, and Drug Development Professionals
The asymmetric distribution of phospholipids (B1166683) across the plasma membrane is a fundamental characteristic of healthy cells, with phosphatidylserine (B164497) (PS) predominantly sequestered in the inner leaflet. This asymmetry is dynamically maintained by the coordinated action of flippases, which actively transport PS inwards, and scramblases, which facilitate its bidirectional movement. The exposure of PS on the cell surface, a consequence of altered flippase and scramblase activity, is a critical signaling event in processes such as apoptosis, blood coagulation, and immune recognition. Consequently, the accurate measurement of flippase and scramblase activity is paramount for research in cell biology, immunology, and for the development of novel therapeutics.
These application notes provide detailed protocols for key methods to measure the activity of flippases and scramblases that transport this compound.
I. Methods for Measuring Net this compound Exposure
Annexin V Binding Assay
This widely used method detects the net result of flippase and scramblase activity by quantifying the amount of this compound exposed on the outer leaflet of the plasma membrane. Annexin V, a cellular protein, has a high, calcium-dependent affinity for PS.[1]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane and is inaccessible to Annexin V. During apoptosis or other cellular processes that lead to PS exposure, Annexin V binds to the exposed PS.[2] By using a fluorescently labeled Annexin V, the amount of surface-exposed PS can be quantified, typically by flow cytometry or fluorescence microscopy.[1][3] Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3][4]
Data Presentation:
| Parameter | Description | Typical Readout |
| % Annexin V Positive Cells | The percentage of cells in a population that have exposed this compound on their surface. | Flow Cytometry Histogram/Dot Plot |
| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of the Annexin V signal on positive cells, indicating the relative amount of exposed PS per cell. | Numerical Value |
Experimental Protocol: Annexin V Staining for Flow Cytometry
Materials:
-
Cells of interest (suspension or adherent)
-
Fluorescently conjugated Annexin V (e.g., FITC, Alexa Fluor 488)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Viability dye (e.g., Propidium Iodide (PI) at 50 µg/mL)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or gentle scraping. Avoid harsh trypsinization, which can damage the cell membrane.[4] Collect both adherent and floating cells.
-
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Viability Staining:
-
Add 5 µL of PI solution to the cell suspension.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3]
-
Workflow for Annexin V Binding Assay
Caption: Workflow of the Annexin V binding assay for PS detection.
II. Direct Measurement of this compound Transport
NBD-Phosphatidylserine (NBD-PS) Flippase Assay
This method directly measures the inward transport (flipping) of a fluorescently labeled PS analog, NBD-PS, from the outer to the inner leaflet of the plasma membrane.[5]
Principle: Cells are incubated with NBD-PS, which initially incorporates into the outer leaflet of the plasma membrane. Flippases then actively transport NBD-PS to the inner leaflet. The amount of internalized NBD-PS is quantified by either removing or quenching the NBD-PS remaining in the outer leaflet. Two common approaches are used:
-
BSA Back-Extraction: Fatty acid-free Bovine Serum Albumin (BSA) is used to extract the NBD-PS from the outer leaflet. The remaining cell-associated fluorescence represents the internalized NBD-PS.[6]
-
Dithionite (B78146) Quenching: Sodium dithionite, a membrane-impermeant chemical, is added to quench the fluorescence of NBD-PS in the outer leaflet.[7][8] The fluorescence protected from quenching corresponds to the NBD-PS that has been flipped to the inner leaflet.
Data Presentation:
| Parameter | Description | Typical Readout |
| % NBD-PS Internalization | The percentage of total cell-associated NBD-PS that has been transported to the inner leaflet. | Fluorescence Measurement (Fluorometer or Flow Cytometer) |
| Rate of NBD-PS Flipping | The initial rate of NBD-PS internalization over time. | Slope of Fluorescence vs. Time Plot |
Experimental Protocol: NBD-PS Flippase Assay using Dithionite Quenching
Materials:
-
Cells of interest
-
NBD-PS
-
Hanks' Balanced Salt Solution (HBSS) with glucose
-
Sodium Dithionite (freshly prepared in a buffered solution, e.g., 1 M Tris, pH 10)[9]
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described for the Annexin V assay. Resuspend cells in HBSS-glucose at a concentration of 1 x 10^6 cells/mL.
-
Labeling:
-
Warm the cell suspension to the desired temperature (e.g., 15°C to minimize endocytosis).[10]
-
Add NBD-PS to a final concentration of 1-5 µM.
-
Incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Quenching:
-
At each time point, add freshly prepared sodium dithionite to a final concentration of 4.5 mM.[9]
-
Immediately measure the fluorescence (F_dithionite).
-
-
Total Fluorescence Measurement:
-
For a parallel sample at each time point, add buffer instead of dithionite and measure the total fluorescence (F_total).
-
-
Calculation:
-
The percentage of internalized NBD-PS is calculated as: (F_dithionite / F_total) * 100.
-
Workflow for NBD-PS Flippase Assay
Caption: Workflow for the NBD-PS flippase assay with dithionite.
III. Assays for Specific Scramblase Activities
Calcium-Dependent Scramblase Assay
This assay measures the activity of scramblases that are activated by an increase in intracellular calcium, such as members of the TMEM16 family.[11]
Principle: Cells are treated with a calcium ionophore (e.g., ionomycin (B1663694) or A23187) to induce a rapid influx of extracellular calcium.[12] This activates calcium-dependent scramblases, leading to the exposure of PS on the cell surface, which is then detected and quantified using fluorescently labeled Annexin V.[12][13]
Data Presentation:
| Parameter | Description | Typical Readout |
| Fold Increase in Annexin V Binding | The increase in Annexin V binding in ionophore-treated cells compared to untreated control cells. | Flow Cytometry Data or Fluorescence Microscopy Images |
| EC50 for Calcium | The concentration of calcium required to induce half-maximal scramblase activity. | Dose-Response Curve |
Experimental Protocol: Calcium Ionophore-Induced PS Exposure
Materials:
-
Cells of interest
-
Calcium ionophore (e.g., A23187)
-
Annexin V staining reagents (as described above)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare cells as for the Annexin V assay.
-
Stimulation and Staining:
-
Resuspend cells in 1X Binding Buffer containing fluorescently labeled Annexin V.
-
Add the calcium ionophore to the desired final concentration (e.g., 1-5 µM A23187).[12]
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy to quantify Annexin V binding.
-
Signaling Pathway for Calcium-Dependent Scrambling
Caption: Calcium-dependent scramblase activation pathway.
Caspase-Activated Scramblase Assay
This assay is designed to measure scramblase activity that is triggered during apoptosis through the action of caspases, which can cleave and activate certain scramblases (e.g., Xkr8) and inactivate flippases.[14][15]
Principle: Apoptosis is induced in cells using a specific stimulus (e.g., Fas ligand, staurosporine).[14] This activates the caspase cascade. The resulting scramblase activation leads to PS exposure, which is measured by Annexin V binding. The involvement of caspases can be confirmed by using a pan-caspase inhibitor (e.g., Z-VAD-FMK), which should block the induced PS exposure.
Data Presentation:
| Parameter | Description | Typical Readout |
| % Apoptotic Cells with PS Exposure | The percentage of cells showing Annexin V binding after apoptosis induction. | Flow Cytometry Data |
| Inhibition of PS Exposure | The reduction in Annexin V binding in the presence of a caspase inhibitor. | Comparative Histograms/Bar Graphs |
Experimental Protocol: Apoptosis-Induced Scramblase Activity
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., FasL, staurosporine)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Annexin V staining reagents
-
Flow cytometer
Procedure:
-
Pre-treatment (for inhibitor control):
-
Pre-incubate one set of cells with a pan-caspase inhibitor for 1 hour.
-
-
Apoptosis Induction:
-
Treat the cells (with and without inhibitor) with the apoptosis-inducing agent for the desired time (e.g., 2-4 hours).
-
-
Staining and Analysis:
-
Harvest the cells and perform Annexin V and PI staining as described in the Annexin V protocol.
-
Analyze by flow cytometry.
-
Logical Relationship in Caspase-Activated Scrambling
Caption: Caspase-mediated regulation of PS exposure.
References
- 1. Annexin V-affinity assay: a review on an apoptosis detection system based on this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V | AAT Bioquest [aatbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 9. A synthetic enzyme built from DNA flips 107 lipids per second in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-dependent Phospholipid Scramblase Activity of TMEM16 Protein Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Human Type IV P-type ATPases That Work as Plasma Membrane Phospholipid Flippases and Their Regulation by Caspase and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-8 promotes scramblase-mediated this compound exposure and fusion of osteoclast precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Phosphatidylserine-Containing Nanodiscs for Structural Studies of Membrane Proteins
Introduction
The structural and functional investigation of membrane proteins is a significant challenge in modern biochemistry and drug discovery. These proteins are inherently unstable when removed from their native lipid bilayer environment. Phospholipid nanodiscs have emerged as a powerful tool to overcome this limitation by providing a more native-like membrane environment for membrane proteins.[1][2] Nanodiscs are soluble, nanoscale phospholipid bilayers encircled by two copies of a Membrane Scaffold Protein (MSP), an engineered version of apolipoprotein A-I.[3][4] This technology allows for the precise control over the size and composition of the lipid bilayer, making it an ideal system for biophysical and structural studies.[3][4]
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid predominantly found in the inner leaflet of eukaryotic plasma membranes.[5][6] It plays a vital role in various cellular processes, including apoptosis, blood coagulation, and cell signaling, by interacting with and modulating the function of numerous membrane-associated proteins.[5][6][7][8] The inclusion of PS in nanodiscs is therefore critical for studying membrane proteins whose structure, function, or interaction with other molecules is dependent on the presence of this specific phospholipid. These PS-containing nanodiscs provide a more physiologically relevant context, enhancing the likelihood of maintaining the native conformation and activity of the reconstituted membrane protein.
Significance of this compound in Nanodiscs for Structural Studies
The incorporation of this compound into nanodiscs offers several advantages for the structural and functional characterization of membrane proteins:
-
Mimicking the Native Environment: Many membrane proteins require specific lipid interactions for proper folding, stability, and function.[4] For proteins that reside in the inner leaflet of the plasma membrane, the presence of negatively charged PS is often essential.
-
Stabilizing Protein Structure: The specific interaction of PS with certain membrane proteins can be crucial for stabilizing their three-dimensional structure. This is particularly important for structural biology techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, where a stable and homogenous sample is required.
-
Investigating Lipid-Protein Interactions: PS-containing nanodiscs provide a controlled system to investigate the specific interactions between a membrane protein and PS. This can reveal important insights into how lipids modulate protein function.
-
Facilitating the Study of Signaling Complexes: Many cellular signaling pathways are initiated at the cell membrane and involve the recruitment of cytosolic proteins to the membrane through interactions with specific lipids like PS.[7][8] PS-containing nanodiscs are an excellent platform to reconstitute and study these signaling complexes.
Below is a diagram illustrating a generic signaling pathway involving a membrane protein and this compound.
Experimental Protocols
This section provides a detailed protocol for the preparation of this compound-containing nanodiscs with an incorporated membrane protein.
Experimental Workflow Overview
The overall workflow for preparing PS-containing nanodiscs for structural studies is depicted below.
Materials and Reagents
| Reagent | Supplier | Notes |
| Membrane Scaffold Protein (e.g., MSP1D1, MSP1E3D1) | Cube Biotech, Sigma-Aldrich | Can be expressed and purified in-house. |
| Phospholipids (B1166683) (e.g., POPC, POPS) | Avanti Polar Lipids | Store in chloroform (B151607) at -20°C. |
| Detergent (e.g., Sodium Cholate) | Sigma-Aldrich | Prepare fresh stock solutions. |
| Bio-Beads SM-2 | Bio-Rad | For detergent removal. |
| Target Membrane Protein | - | Expressed and purified separately. |
| Standard Buffer | - | e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA. |
Protocol
1. Preparation of Reagents
-
Membrane Scaffold Protein (MSP): Express and purify the desired MSP construct (e.g., MSP1D1) with a His-tag from E. coli. The general steps include cell lysis, Ni-NTA affinity chromatography, and size-exclusion chromatography (SEC). The final protein should be stored at -80°C.
-
This compound-Containing Lipid Stocks:
-
In a glass vial, mix the desired phospholipids from their chloroform stocks to achieve the target molar ratio (e.g., 3:1 POPC:POPS).
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual chloroform.
-
Resuspend the lipid film in standard buffer containing sodium cholate (B1235396) (e.g., 100 mM) to the desired final lipid concentration (e.g., 50 mM). Vortex until the solution is clear.[9]
-
-
Detergent Stock Solution: Prepare a 10% (w/v) stock solution of sodium cholate in standard buffer.
2. Solubilization of the Target Membrane Protein
-
Purify the target membrane protein using a suitable expression system and purification strategy.
-
Solubilize the purified membrane protein in a buffer containing a suitable detergent (this may or may not be the same as the one used for nanodisc assembly). The detergent concentration should be above its critical micelle concentration (CMC).
3. Nanodisc Self-Assembly
The molar ratios of MSP, lipid, and the target membrane protein are critical and may need to be empirically optimized.[2][10][11] The following is a starting point for the assembly of a monomeric membrane protein into MSP1D1 nanodiscs.
| Component | Recommended Molar Ratio (vs. MSP) | Example Concentration |
| MSP1D1 (dimer) | 1 | 25 µM |
| Lipid (POPC:POPS) | 130 (65 per MSP monomer) | 1.625 mM |
| Target Membrane Protein | 0.1 - 1 | 2.5 - 25 µM |
| Sodium Cholate | - | >14 mM (final concentration) |
-
In a microcentrifuge tube, combine the purified MSP, the solubilized target membrane protein, and the PS-containing lipid-cholate mixture at the desired molar ratios.
-
Add standard buffer to reach the final volume. Ensure the final cholate concentration is sufficient to maintain all components in a soluble state (typically >14 mM).[12]
-
Incubate the mixture on ice for 30 minutes to 1 hour.[13]
4. Detergent Removal
-
Prepare Bio-Beads by washing them with methanol (B129727) and then extensively with water.
-
Add the prepared Bio-Beads to the assembly mixture (a common ratio is 0.5-0.8 g of beads per 1 mL of mixture).[12][14]
-
Incubate the mixture with gentle rotation at 4°C for at least 4 hours, or overnight.[13][15] This allows for the gradual removal of the detergent, which drives the self-assembly of the nanodiscs.
5. Purification of Assembled Nanodiscs
-
Carefully remove the assembly mixture from the Bio-Beads.
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for 20 minutes to pellet any large aggregates.
-
Load the supernatant onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with standard buffer.
-
Collect fractions and monitor the elution profile at 280 nm. The protein-containing nanodiscs should elute as a symmetrical peak, well-separated from empty nanodiscs and free protein/MSP.[10]
6. Characterization of PS-Containing Nanodiscs
-
SDS-PAGE: Analyze the peak fractions from SEC to confirm the presence of both the MSP and the target membrane protein.
-
Dynamic Light Scattering (DLS): Use DLS to assess the size and monodispersity of the nanodisc preparation.
-
Negative Stain Electron Microscopy: Visualize the nanodiscs to confirm their discoidal shape and homogeneity.
Once the quality of the PS-containing nanodiscs has been confirmed, they are ready for downstream structural and functional studies.
References
- 1. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanodiscs: A Controlled Bilayer Surface for the Study of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distribution and function of this compound in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. CRAFTing Delivery of Membrane Proteins into Protocells using Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. publish.illinois.edu [publish.illinois.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Metabolic Labeling of Phosphatidylserine in Cells Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid typically sequestered to the inner leaflet of the plasma membrane in healthy cells. Its externalization to the outer leaflet is a key hallmark of apoptosis, serving as an "eat-me" signal for phagocytes. The dynamic trafficking and localization of PS are implicated in various physiological and pathological processes, including coagulation, immune response, and cancer progression. Traditional methods for detecting PS, such as annexin (B1180172) V binding, are often limited to endpoint assays and may not be suitable for tracking the entire lifecycle of PS within the cell.
Metabolic labeling using click chemistry offers a powerful and versatile approach to study the biosynthesis, trafficking, and localization of PS in living cells. This method involves introducing a serine analog bearing a bioorthogonal handle (e.g., an azide) into cellular metabolic pathways. This "clickable" serine is then incorporated into newly synthesized PS. The azide-modified PS can be subsequently detected with high specificity and sensitivity through a click reaction with a complementary alkyne-bearing reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis.[1][2] This two-step strategy allows for the investigation of PS dynamics in a spatiotemporal manner, providing valuable insights for basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of this compound in mammalian cells using clickable serine analogs.
Data Presentation
The following tables are templates for organizing quantitative data obtained from metabolic labeling experiments of this compound.
Table 1: Optimization of Clickable Serine Analog Concentration for Metabolic Labeling
| Clickable Serine Analog Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0 (Control) | 100 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Caption: This table is used to determine the optimal concentration of the clickable serine analog that provides a robust labeling signal with minimal cytotoxicity.
Table 2: Time-Course of this compound Metabolic Labeling
| Incubation Time with Clickable Serine Analog (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Caption: This table helps in determining the optimal incubation time for achieving sufficient metabolic incorporation of the clickable serine analog into this compound.
Table 3: Quantification of Labeled this compound by Mass Spectrometry
| Experimental Condition | Total PS (nmol/mg protein) | Labeled PS (nmol/mg protein) | % Labeled PS |
| Control (No Probe) | 0 | 0 | |
| Vehicle Control | |||
| Treatment 1 (e.g., Apoptosis Induction) | |||
| Treatment 2 |
Caption: This table allows for the quantitative analysis of newly synthesized this compound under different experimental conditions using mass spectrometry.
Experimental Protocols
Protocol 1: Synthesis of Azido-Serine Probes
This protocol is adapted from the supplementary information of Ancajas et al., 2023 and describes the synthesis of N-L-SerN₃ and C-L-SerN₃.[1]
1.1 Synthesis of N-L-SerN₃ (2-azido-3-hydroxypropanoic acid)
-
Materials: L-serine, triflic azide (B81097) (TfN₃), copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), water, methanol (B129727), diethyl ether.
-
Procedure:
-
Dissolve L-serine in water.
-
Add a solution of TfN₃ in a biphasic mixture of water and diethyl ether.
-
Add CuSO₄ and sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with diethyl ether to remove unreacted TfN₃.
-
Lyophilize the aqueous layer to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using a methanol/dichloromethane gradient to yield N-L-SerN₃.
-
1.2 Synthesis of C-L-SerN₃ (N-(azidoacetyl)-L-serine)
-
Materials: L-serine, azidoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), ethyl acetate, hexane.
-
Procedure:
-
Activate azidoacetic acid with DCC and NHS in DMF to form the NHS ester.
-
In a separate flask, dissolve L-serine in a basic aqueous solution.
-
Slowly add the activated azidoacetic acid NHS ester to the L-serine solution while maintaining a basic pH.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield C-L-SerN₃.
-
Protocol 2: Metabolic Labeling of Mammalian Cells with Azido-Serine
-
Cell Culture: Plate mammalian cells (e.g., HeLa, Jurkat) in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with the desired final concentration of the azido-serine probe (e.g., 50-100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Metabolic Labeling:
-
Remove the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then proceed to cell lysis or fixation for imaging.
-
For suspension cells: Transfer the cells to a centrifuge tube, pellet at 300 x g for 5 minutes, wash the pellet twice with ice-cold PBS, and then proceed to cell lysis or fixation.
-
Protocol 3: Click Chemistry Reaction and Detection
3.1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells/Lysates
This method is suitable for endpoint assays and analysis of cell lysates.
-
Materials:
-
Azide-labeled cells or cell lysate.
-
Alkyne-fluorophore or alkyne-biotin conjugate (e.g., 10-50 µM).
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 5 mM).
-
Sodium ascorbate (freshly prepared, e.g., 100 mM).
-
PBS.
-
-
Procedure for Fixed Cells (for imaging):
-
Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail: in PBS, mix the alkyne-probe, CuSO₄, and THPTA.
-
Add freshly prepared sodium ascorbate to the cocktail to initiate the reaction.
-
Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Proceed with imaging (e.g., fluorescence microscopy).
-
-
Procedure for Cell Lysates (for gel analysis or mass spectrometry):
-
To the azide-labeled cell lysate (e.g., 1 mg/mL protein), add the alkyne-probe, CuSO₄, and THPTA.
-
Add freshly prepared sodium ascorbate to initiate the reaction.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
The labeled proteins can then be precipitated (e.g., with methanol/chloroform) or directly analyzed by SDS-PAGE and in-gel fluorescence scanning, or processed for mass spectrometry.[3][4]
-
3.2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This copper-free click chemistry method is ideal for imaging dynamic processes in living cells.
-
Materials:
-
Azide-labeled live cells.
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-, BCN-, or DIFO-fluorophore) (e.g., 5-25 µM).
-
Live-cell imaging medium.
-
-
Procedure:
-
After metabolic labeling, wash the cells twice with pre-warmed live-cell imaging medium.
-
Add the strain-promoted alkyne-fluorophore conjugate, diluted in imaging medium, to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Image the live cells using fluorescence microscopy.
-
Protocol 4: Lipid Extraction and Analysis
4.1 Lipid Extraction (Bligh-Dyer Method)
-
Harvest the labeled cells and determine the cell number or protein concentration.
-
Add a 1:2 (v/v) mixture of chloroform (B151607):methanol to the cell pellet.
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Vortex and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for downstream analysis.
4.2 Thin-Layer Chromatography (TLC) Analysis
-
Spot the resuspended lipid extract onto a silica TLC plate.
-
Develop the plate in a TLC chamber with an appropriate solvent system to separate phospholipids. A common system for this compound is chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v).[5]
-
Visualize the lipid spots using iodine vapor or a fluorescent spray.
-
If a fluorescent alkyne was used, the labeled PS can be visualized directly on the TLC plate using a fluorescence scanner.
4.3 Mass Spectrometry Analysis
-
Resuspend the dried lipid extract in a solvent compatible with mass spectrometry (e.g., methanol or isopropanol).
-
Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry.
-
This compound species can be identified based on their characteristic mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS analysis.[6][7] The incorporation of the azido-serine will result in a specific mass shift in the detected PS species.
Mandatory Visualizations
Signaling Pathway
Caption: this compound externalization pathway during apoptosis.
Experimental Workflow
Caption: General workflow for metabolic labeling of this compound.
Logical Relationship
Caption: The logic of click chemistry for labeling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Labeling of this compound Using Clickable Serine Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-Acyl this compound Molecules in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of oxidation and glyco-oxidation of 1-palmitoyl-2-arachidonoyl-phosphatidylserine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Characterization of Exosomal Phosphatidylserine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exosomes, small extracellular vesicles ranging from 30-150 nm in diameter, are critical mediators of intercellular communication, carrying a cargo of proteins, lipids, and nucleic acids.[1][2] The lipid bilayer of exosomes is not merely a passive container but plays an active role in signaling and uptake by recipient cells. One key lipid component is phosphatidylserine (B164497) (PS), which is typically restricted to the inner leaflet of the plasma membrane in healthy cells.[3] However, on the surface of exosomes, particularly those derived from tumor cells, PS can be exposed, acting as a significant signaling molecule.[3][4][5] This externalized PS can mediate interactions with recipient cells, influencing processes such as immune suppression and phagocytosis.[6][7] Therefore, the accurate isolation of exosomes and the characterization of their surface PS content are crucial for understanding their physiological and pathological roles and for developing exosome-based diagnostics and therapeutics.
These application notes provide detailed protocols for the isolation of exosomes using two common methods—ultracentrifugation and size-exclusion chromatography (SEC)—and a comprehensive guide to characterizing their this compound content using flow cytometry and enzyme-linked immunosorbent assay (ELISA).
I. Exosome Isolation Protocols
The choice of exosome isolation method can significantly impact the yield, purity, and biological activity of the resulting vesicles.[1][8] Here, we detail two widely used techniques: differential ultracentrifugation, considered the "gold standard," and size-exclusion chromatography, a gentler method that preserves vesicle integrity.[9][10]
Protocol 1: Differential Ultracentrifugation
This method separates exosomes based on their size and density through a series of centrifugation steps at increasing speeds.[9][11]
Materials:
-
Cell culture supernatant or biological fluid (e.g., plasma, serum)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Ultracentrifuge and appropriate rotors (e.g., SW 60 Ti)
-
Sterile centrifuge tubes
Procedure:
-
Initial Low-Speed Centrifugation:
-
Transfer the cell culture supernatant or biological fluid to a centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Carefully collect the supernatant.
-
-
Removal of Dead Cells and Debris:
-
Centrifuge the supernatant from the previous step at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger debris.
-
Transfer the supernatant to a new tube.
-
-
Removal of Larger Vesicles:
-
Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles like microvesicles and apoptotic bodies.
-
Carefully collect the supernatant.
-
-
Exosome Pelleting (Ultracentrifugation):
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.
-
A small, often invisible, pellet will form at the bottom of the tube.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant.
-
Resuspend the exosome pellet in a large volume of sterile PBS.
-
Repeat the ultracentrifugation step (100,000 x g for 70 minutes at 4°C) to wash the exosomes and remove contaminating proteins.
-
Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS (e.g., 100 µL).
-
-
Storage:
-
Store the isolated exosomes at -80°C for long-term use.
-
Protocol 2: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger particles, like exosomes, are excluded from the pores and elute first, while smaller molecules, like proteins, enter the pores and have a longer retention time.[9][10] This method is known for its ability to preserve the integrity and biological activity of exosomes.[10]
Materials:
-
Pre-cleared cell culture supernatant or biological fluid (after 10,000 x g centrifugation step from Protocol 1)
-
Size-exclusion chromatography columns (e.g., qEVoriginal columns)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column by passing a sufficient volume of sterile PBS through it according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-cleared supernatant onto the top of the column. .
-
-
Elution and Fraction Collection:
-
Allow the sample to enter the column bed.
-
Begin collecting fractions as the sample moves through the column. The exosomes will elute in the earlier fractions, while smaller proteins will elute in later fractions. The exact fraction numbers will depend on the column size and manufacturer's instructions.
-
-
Pooling and Concentration (Optional):
-
Pool the exosome-containing fractions.
-
If a more concentrated sample is required, the pooled fractions can be concentrated using ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
-
Storage:
-
Store the purified exosomes at -80°C.
-
Data Presentation: Comparison of Isolation Methods
| Parameter | Differential Ultracentrifugation | Size-Exclusion Chromatography |
| Principle | Separation by size and density | Separation by size |
| Purity | Moderate (potential protein contamination) | High (efficient removal of soluble proteins) |
| Yield | High | Moderate |
| Vesicle Integrity | Potential for damage due to high g-forces | Well-preserved |
| Time | Long (several hours) | Short (15-20 minutes per sample) |
| Throughput | Low to moderate | High |
II. Characterization of Exosomal this compound
Once isolated, the characterization of exosomal surface this compound is essential. We present two robust methods for this purpose.
Protocol 3: Flow Cytometry for this compound Detection
Flow cytometry allows for the high-throughput analysis of individual vesicles, providing quantitative data on the percentage of PS-positive exosomes.[2][12] Annexin V, a protein with high affinity for PS in the presence of calcium, is commonly used for this purpose.[4][13]
Materials:
-
Isolated exosomes
-
Annexin V-FITC (or other fluorophore conjugate)
-
Annexin V Binding Buffer (containing calcium)
-
Aldehyde/sulfate latex beads (for exosome capture)
-
Flow cytometer
Procedure:
-
Exosome-Bead Coupling:
-
Incubate a defined amount of isolated exosomes with aldehyde/sulfate latex beads for a specified time (e.g., 15 minutes at room temperature with gentle mixing) to allow for covalent coupling.
-
Block any remaining reactive sites on the beads according to the manufacturer's protocol (e.g., using BSA).
-
Wash the beads to remove unbound exosomes.
-
-
Annexin V Staining:
-
Resuspend the exosome-coated beads in Annexin V Binding Buffer.
-
Add Annexin V-FITC to the bead suspension and incubate for 15-20 minutes at room temperature in the dark.
-
As a negative control, incubate another aliquot of exosome-coated beads with Annexin V-FITC in a calcium-free buffer (e.g., containing EDTA).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the bead population based on forward and side scatter.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC).
-
The percentage of fluorescent beads corresponds to the percentage of PS-positive exosomes.
-
Protocol 4: ELISA for this compound Quantification
An ELISA-based method can provide a sensitive and quantitative measure of the total PS content in an exosome preparation.[4][14]
Materials:
-
Isolated exosomes
-
High-binding 96-well ELISA plate
-
PS-binding protein or antibody (e.g., Tim4-based recombinant protein, anti-PS antibody)
-
Biotinylated Annexin V
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a PS-binding protein or antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add a known amount of isolated exosomes to the wells and incubate for 1-2 hours at room temperature to allow capture of PS-exposing exosomes.
-
-
Detection:
-
Wash the plate.
-
Add biotinylated Annexin V and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PS-containing liposomes to quantify the amount of PS in the exosome samples.[14]
-
Data Presentation: Quantitative this compound Analysis
| Sample | % PS-Positive Exosomes (Flow Cytometry) | PS Concentration (ng/µg of exosome protein) (ELISA) |
| Control Cell Line Exosomes | 5.2 ± 1.1 | 1.5 ± 0.3 |
| Cancer Cell Line A Exosomes | 45.8 ± 5.3 | 12.7 ± 2.1 |
| Cancer Cell Line B Exosomes | 62.3 ± 6.8 | 18.9 ± 2.5 |
III. Visualization of Workflows and Signaling
Experimental Workflow: Exosome Isolation and PS Characterization
Caption: Workflow for exosome isolation and PS characterization.
Signaling Pathway: Exosomal this compound Interaction
Caption: Exosomal PS-mediated signaling in a recipient cell.
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the isolation of high-quality exosomes and the detailed characterization of their surface this compound content. The choice between ultracentrifugation and size-exclusion chromatography will depend on the specific experimental needs, balancing yield and purity with the preservation of vesicle integrity. The subsequent quantification of exosomal PS through flow cytometry and ELISA offers valuable insights into the biological state of the parent cells and the potential functional roles of the exosomes. Accurate and reproducible characterization of exosomal PS is a critical step in advancing our understanding of exosome biology and harnessing their potential in clinical applications.
References
- 1. Review on Strategies and Technologies for Exosome Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Detection of this compound-positive exosomes as a diagnostic marker for ovarian malignancies: a proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Exposing Annexin A1-Positive Extracellular Vesicles: Potential Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mechanisms of Exosome-Mediated Phagocytosis of Dead Cells in Injured Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-incorporated exosome mimetics encapsulating CXCR3 antagonist alleviate osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for exosome isolation and characterization: evaluation of ultracentrifugation, density-gradient separation, and immunoaffinity capture methods. | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Recent developments in isolating methods for exosomes [frontiersin.org]
- 10. A comprehensive review on recent advances in exosome isolation and characterization: Toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Exosomal Isolation Methods: Is Size Exclusion Chromatography the Best Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exosome isolation and detection: Methods and applications | Abcam [abcam.com]
- 13. A simple flow cytometry method improves the detection of this compound-exposing extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of this compound-positive exosomes for the diagnosis of early-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Phosphatidylserine Interactions Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2][3][4] It provides quantitative data on the kinetics and affinity of binding events, making it an invaluable tool in various fields, including drug discovery and cell biology.[5][6][7] This document provides detailed application notes and protocols for utilizing SPR to study the interactions between proteins and phosphatidylserine (B164497) (PS), a key phospholipid involved in numerous cellular processes, most notably apoptosis and cell signaling.[8][9] The exposure of PS on the outer leaflet of the plasma membrane is a well-established "eat-me" signal for phagocytes and a target for therapeutic intervention.[9]
These protocols are designed to guide researchers through the process of preparing this compound-containing liposomes, immobilizing them on an SPR sensor surface, and performing kinetic analysis of protein binding.
Quantitative Data Summary
The following table summarizes kinetic and affinity data for well-characterized protein-phosphatidylserine interactions determined by SPR. This data can serve as a reference for researchers studying similar interactions.
| Protein | Ligand (Liposome Composition) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Notes | Reference |
| Lactadherin C2 Domain | 20% POPS / 80% POPC | Not Reported | Not Reported | ~150 | Apparent affinity determined from equilibrium binding analysis. | [2] |
| Lactadherin C2 Domain | 10% POPS / 90% POPC | Not Reported | Not Reported | ~400 | Apparent affinity determined from equilibrium binding analysis. | [2] |
| Annexin V | PS Liposomes | Not Reported | Not Reported | 3.1 | Binding is calcium-dependent. | [10] |
| PSP1 | PS Liposomes | Not Reported | Not Reported | 10,700 | A PS-binding peptide. | [10] |
| Lactadherin C2 Domain | This compound-containing membranes | Not Reported | Not Reported | 3.3 | The C2 domain is the primary site of membrane binding. | [11] |
POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Experimental Protocols
Preparation of this compound-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the extrusion method.
Materials:
-
Phospholipids (B1166683) (e.g., DOPC, DOPS) in chloroform (B151607)
-
Chloroform and Methanol
-
Nitrogen or Argon gas
-
Dessicator
-
Running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Heating block
Procedure:
-
In a clean glass vial, mix the desired phospholipids in chloroform to achieve the target molar ratio (e.g., 80% DOPC, 20% DOPS).
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial in a desiccator under vacuum for at least 1 hour.
-
Hydrate the lipid film with the desired running buffer by vortexing for 1 hour.[5]
-
The hydrated lipid suspension should be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.
-
Pass the lipid suspension through the extruder 11-21 times to form uniform SUVs.
-
Store the prepared liposomes at 4°C and use within a few days.
SPR Analysis of Protein-Phosphatidylserine Interactions
This protocol outlines the general procedure for capturing PS-containing liposomes on a sensor chip and analyzing protein binding. An L1 sensor chip is recommended for capturing liposomes.[12]
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Prepared PS-containing liposomes (ligand)
-
Control liposomes (e.g., 100% PC)
-
Purified protein of interest (analyte)
-
Running buffer (e.g., HBS-N, may require calcium for certain interactions)
-
Regeneration solution (e.g., 20 mM CHAPS or 50 mM NaOH)
-
BSA solution (for surface blocking and quality control)
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the L1 sensor chip with running buffer at a flow rate of 10 µL/min.
-
Perform one or two startup cycles with the regeneration solution to clean the surface.
-
Inject the control liposomes (e.g., 100% PC) over the reference flow cell until a stable baseline is achieved (typically 5000-8000 RU).
-
Inject the PS-containing liposomes over the active flow cell to a similar immobilization level.
-
Inject a BSA solution (e.g., 0.1 mg/mL) over both flow cells to block any non-specific binding sites on the sensor surface.[5] A low binding of BSA (<100 RU) indicates a well-coated surface.[13]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the purified protein analyte in running buffer. The concentration range should ideally span from 0.1 to 10 times the expected KD.
-
Inject the lowest concentration of the analyte over both the reference and active flow cells at a typical flow rate of 30 µL/min. Record the association and dissociation phases.
-
Repeat the injection for each concentration of the analyte, from lowest to highest.
-
Between each analyte injection, regenerate the sensor surface to remove the bound protein. Inject the regeneration solution (e.g., 20 mM CHAPS) for a short duration (e.g., 30 seconds). It is crucial to ensure that the regeneration step does not affect the integrity of the immobilized liposomes.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each analyte concentration to obtain the specific binding sensorgrams.
-
Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Detection of Apoptotic Cells Using Annexin V and this compound Binding by Confocal Microscopy - earticle [m.earticle.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Investigation of the this compound binding properties of the lipid biosensor, Lactadherin C2 (LactC2), in different membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of the this compound-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of the Bovine Lactadherin C2 Domain, a Membrane Binding Motif, Shows Similarity to the C2 Domains of Factor V and Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Annexin V interaction with this compound-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background noise in phosphatidylserine ELISA assays
Welcome to the technical support center for phosphatidylserine (B164497) (PS) ELISA assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in my this compound (PS) ELISA?
High background noise in a PS ELISA can obscure true signals and lead to inaccurate quantification. The most frequent causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary contributor to high background.[1][2][3][4] Residual detection antibodies or enzyme conjugates will generate a signal in all wells.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells allows for the adsorption of antibodies and other proteins, leading to a false positive signal.[1][5][6]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can result in non-specific binding and increased background.[2][6]
-
Contaminated Reagents: Contamination of buffers, reagents, or plates with proteins or particles can lead to non-specific binding and high background.[6] It's crucial to use high-quality, sterile reagents and prepare buffers freshly.[6]
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with components of the blocking buffer.[6]
-
Prolonged Incubation Times or High Temperatures: Exceeding the recommended incubation times or temperatures can increase non-specific binding.[3][7]
-
Substrate Issues: The substrate solution may have deteriorated or been exposed to light, leading to spontaneous color development.[7][8]
Q2: How can I optimize the blocking step for my PS ELISA?
Optimizing the blocking step is critical for reducing background noise. Since this compound is a lipid, the choice of blocking buffer can be particularly important.
-
Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1][9] However, the optimal blocking buffer is assay-specific and may require empirical testing.[5][10] For lipid-binding assays, protein-free blockers or blockers containing a mild non-ionic detergent might be beneficial.
-
Blocking Buffer Concentration and Incubation Time: If high background persists, consider increasing the concentration of the blocking agent or extending the incubation time.[1][2] However, over-blocking can sometimes mask epitopes or strip the coated antigen, so optimization is key.[9]
Q3: What are the best practices for the washing steps in a PS ELISA?
Thorough washing is essential for a clean signal.[11]
-
Number and Volume of Washes: Increase the number of wash cycles to ensure complete removal of unbound reagents.[1][3] Use a sufficient volume of wash buffer to completely fill the wells.
-
Soaking Time: Introducing a short soaking step of 30-60 seconds during each wash can improve the removal of non-specifically bound materials.[8][12]
-
Washing Technique: When washing manually, ensure complete aspiration of the wash buffer after each step by inverting the plate and tapping it firmly on absorbent paper.[8][11] Be careful not to scratch the inside of the wells.[11] If using an automated plate washer, ensure it is properly calibrated and maintained.[13]
-
Wash Buffer Composition: The addition of a non-ionic detergent like Tween-20 (typically at 0.01-0.1%) to the wash buffer can help reduce non-specific binding.[1][5]
Q4: My standard curve is poor. What could be the issue?
A poor standard curve can result from several factors in a competitive ELISA format, which is common for PS assays.
-
Improper Standard Preparation: Ensure the standards are reconstituted correctly and serially diluted with precision.[12] Prepare standards fresh before each assay.[14]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability.[12][13] Use calibrated pipettes and change tips for each standard and sample.[12]
-
Inappropriate Curve Fitting: Try different curve fitting models (e.g., four-parameter or five-parameter logistic) to see which best fits your data.[12]
-
Standard Degradation: Ensure standards are stored correctly and have not expired.[8][12]
Q5: I am observing weak or no signal. What should I check?
A weak or absent signal can be due to a variety of issues:
-
Reagent Problems: Check that all reagents were added in the correct order and at the right concentrations.[8][12] Ensure reagents have not expired and were stored properly.[7][8]
-
Incorrect Wavelength Reading: Verify that the microplate reader is set to the correct wavelength for the substrate used.[7]
-
Short Incubation Times: Ensure that incubation times are sufficient for the binding reactions to occur.[12]
-
Inactive Enzyme: The enzyme conjugate may have lost activity due to improper storage or handling.
Troubleshooting Summary
The following table summarizes common issues, their potential causes, and recommended solutions for high background noise in this compound ELISA assays.
| Problem | Potential Cause | Recommended Solution |
| High Background in All Wells | Insufficient washing | Increase the number of washes and/or the soaking time for each wash. Ensure complete aspiration of wash buffer.[1][2][3] |
| Inadequate blocking | Increase the concentration of the blocking agent or the blocking incubation time.[1][2] Consider trying a different blocking agent (e.g., casein, protein-free blockers).[1] | |
| Antibody concentration too high | Titrate the primary and/or secondary antibodies to determine the optimal concentration.[2][6] | |
| Contaminated reagents or buffers | Prepare fresh buffers and use new aliquots of reagents.[6] | |
| Prolonged incubation time or high temperature | Adhere to the recommended incubation times and temperatures in the protocol.[3] | |
| Substrate deterioration | Use fresh, properly stored substrate. Ensure it is colorless before use and protected from light.[7][8] | |
| High Background in Zero Standard Wells | Non-specific binding of the detection antibody | Run a control with no primary antibody to check for non-specific binding of the secondary antibody.[2] Ensure the blocking step is optimized. |
| Cross-reactivity of antibodies | Use highly specific antibodies. Consider using pre-adsorbed secondary antibodies.[2][6] | |
| Edge Effects (Higher background on outer wells) | Uneven temperature across the plate | Ensure the plate is at room temperature before adding reagents. Use a plate sealer during incubations to maintain a stable temperature.[4] |
| Evaporation | Use a plate sealer during all incubation steps.[1] |
Experimental Protocols
Protocol: Optimizing Blocking Buffer
This protocol outlines a method for testing different blocking buffers to minimize background and maximize the signal-to-noise ratio.
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody or antigen as per your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. Examples include:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Casein in PBS
-
5% Non-fat dry milk in PBS
-
A commercially available protein-free blocking buffer
-
-
Blocking:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the average absorbance for the "High Signal" and "Background" wells for each blocking buffer.
-
Determine the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Average High Signal) / (Average Background Signal).[9]
-
Select the blocking buffer that provides the highest S/N ratio.
-
Protocol: Standard Washing Procedure
A robust washing procedure is crucial for reliable ELISA results.
-
Aspiration: After each incubation step, aspirate the liquid from all wells.
-
Washing:
-
Immediately fill each well with at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspirate the wash buffer from all wells.
-
Repeat this wash cycle 3 to 5 times.
-
-
Final Aspiration: After the final wash, invert the plate and tap it firmly on a clean, lint-free absorbent paper towel to remove any residual wash buffer.
Visual Guides
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background noise.
Principle of a Competitive this compound ELISA
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. novateinbio.com [novateinbio.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. biomatik.com [biomatik.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. kisker-biotech.com [kisker-biotech.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. cloud-clone.com [cloud-clone.com]
Technical Support Center: Optimizing the Reconstitution of Transmembrane Proteins into Phosphatidylserine Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reconstitution of transmembrane proteins into phosphatidylserine (B164497) (PS) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution process in a question-and-answer format.
Question: Why is my protein aggregating during detergent removal?
Answer: Protein aggregation during detergent removal is a frequent challenge and can be attributed to several factors:
-
Rapid Detergent Removal: The rate of detergent removal is critical.[1] Rapid removal, often seen with methods like using polystyrene beads (Bio-Beads), can lead to uncontrolled protein aggregation.[1] A slower, more controlled removal process, such as dialysis, is often preferred for sensitive membrane proteins.[1]
-
Inappropriate Detergent Choice: The chosen detergent may not be ideal for your specific protein. Some detergents can be difficult to remove or may not sufficiently stabilize the protein once the lipid environment is introduced.[2][3] Consider screening different detergents with varying properties (e.g., acyl chain length, headgroup) to find one that maintains protein stability throughout the reconstitution process.[2][3]
-
Suboptimal Protein-to-Lipid Ratio: An incorrect protein-to-lipid ratio can lead to aggregation. Too little lipid may not provide enough surface area for the protein to properly insert, leading to aggregation. It is crucial to optimize this ratio for each specific protein.
-
Buffer Conditions: The pH, ionic strength, and presence of co-factors in the buffer can significantly impact protein stability. Ensure your buffer conditions are optimal for your protein of interest.
Question: My reconstituted protein shows low or no activity. What are the possible causes?
Answer: Loss of protein activity post-reconstitution can stem from several issues:
-
Protein Denaturation: The protein may have denatured during solubilization or reconstitution. This can be caused by harsh detergents, inappropriate temperatures, or suboptimal buffer conditions.[1]
-
Incorrect Protein Orientation: For many transmembrane proteins, proper orientation within the lipid bilayer is essential for function.[4] The reconstitution method can influence the final orientation of the protein.[5] Techniques such as proteolytic digestion assays or site-specific labeling can be used to determine protein orientation.[4]
-
Residual Detergent: Lingering detergent molecules in the proteoliposome preparation can interfere with protein function.[2][3] It is essential to ensure complete detergent removal, which can be monitored by methods like HPLC.[2][3]
-
Lipid Composition: The surrounding lipid environment plays a crucial role in maintaining the structure and function of membrane proteins.[6][7] The presence of specific lipids, like cholesterol or in this case, ensuring a high-quality this compound environment, can be critical for activity.[8] The physical properties of the bilayer, such as thickness and curvature, can also impact protein function.[6]
Question: How can I improve the efficiency of protein incorporation into liposomes?
Answer: Low reconstitution efficiency can be a significant hurdle. Here are some strategies to improve it:
-
Optimize Detergent-to-Lipid Ratio: The ratio of detergent to lipid during the formation of mixed micelles is a key parameter. There is an optimal range for this ratio to ensure efficient protein insertion upon detergent removal.[9]
-
Control the Reconstitution Process: The method of detergent removal significantly impacts efficiency. Methods that allow for a gradual removal, like dialysis, often yield better results than rapid methods.[1]
-
Vary the Protein-to-Lipid Ratio: The concentration of protein relative to the lipid can affect incorporation. Experiment with different ratios to find the optimal condition for your protein.[10]
-
Liposome (B1194612) Preparation: The method of liposome preparation, such as extrusion to create unilamellar vesicles of a defined size, can influence the success of reconstitution.[11][12]
Question: My proteoliposomes are leaky. How can I address this?
Answer: Leakiness of proteoliposomes can compromise functional assays. Here are potential solutions:
-
Ensure Complete Detergent Removal: Residual detergent can destabilize the lipid bilayer, leading to increased permeability.[2][3]
-
Lipid Composition: The choice of lipids can affect membrane integrity. Ensure the this compound and any other lipids used are of high quality and appropriate for forming a stable bilayer.
-
Optimize Reconstitution Conditions: Harsh reconstitution conditions, such as extreme temperatures or pH, can damage the liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal protein-to-lipid ratio for reconstitution?
A1: There is no universal optimal protein-to-lipid ratio; it must be determined empirically for each transmembrane protein.[13] Ratios can range from 1:1000 (w/w) to 1:5 (w/w).[11][14] It is recommended to screen a range of ratios and assess the reconstitution efficiency and protein activity at each concentration.
Q2: Which detergent should I use for solubilizing my transmembrane protein?
A2: The choice of detergent is critical and protein-dependent.[15] Detergents are characterized by their critical micelle concentration (CMC), headgroup (ionic, non-ionic, zwitterionic), and alkyl chain length. Non-ionic detergents like Triton X-100 and n-Dodecyl-β-D-maltoside (DDM) are commonly used. It is often necessary to screen several detergents to find one that effectively solubilizes the protein while maintaining its stability and allowing for efficient removal.[2][3]
Q3: How can I remove the detergent after reconstitution?
A3: Several methods can be used for detergent removal, each with its advantages and disadvantages:
-
Dialysis: A gentle and common method, particularly suitable for detergents with a high CMC.[1]
-
Polystyrene Beads (e.g., Bio-Beads): Effective for removing detergents with low CMCs like Triton X-100, but the removal can be rapid and difficult to control.[1][16]
-
Gel Filtration Chromatography: A rapid method that separates the proteoliposomes from detergent micelles based on size.[17]
-
Dilution: This method involves diluting the protein-lipid-detergent mixture to below the detergent's CMC, but it can result in very dilute samples.[1]
Q4: How can I determine the orientation of my reconstituted protein?
A4: Determining the orientation of the reconstituted protein is often crucial for functional studies.[4] Common methods include:
-
Protease Protection Assays: The addition of a protease that cannot cross the lipid bilayer will digest exposed domains of the protein. The resulting fragments can be analyzed by SDS-PAGE to infer orientation.[10]
-
Antibody Binding Assays: Using antibodies that recognize specific epitopes on either the intracellular or extracellular domains of the protein.
-
Activity Assays: If the protein's function is dependent on its orientation (e.g., transport in a specific direction), a functional assay can confirm the orientation.[4]
Q5: What methods can I use to characterize my proteoliposomes?
A5: Characterization is essential to ensure the quality of the reconstituted system. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the size distribution and homogeneity of the proteoliposomes.
-
Electron Microscopy (e.g., Cryo-EM): To visualize the morphology of the proteoliposomes and confirm the presence of incorporated proteins.[10]
-
SDS-PAGE and Western Blotting: To confirm the presence and integrity of the reconstituted protein and to estimate the reconstitution efficiency.[10][12]
-
Functional Assays: To assess the activity of the reconstituted protein.[14]
Quantitative Data Summary
Table 1: Typical Protein-to-Lipid Ratios for Reconstitution
| Protein Example | Lipid Composition | Molar Ratio (Protein:Lipid) | Weight Ratio (Protein:Lipid) | Reference |
| Bacteriorhodopsin | DMPC | 1:172 | ~1:5 to 1:40 | [13][14] |
| Ca2+-ATPase | - | 1:680 to 1:5500 | 1:5 to 1:40 | [14] |
| GltPh | E. coli polar lipids:PC (3:1) | - | 1:1000 | [11] |
| SNAREs | - | - | Variable | [10] |
Table 2: Common Detergents and Their Properties
| Detergent | Abbreviation | Type | CMC (mM in water) |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.17 |
| Triton X-100 | - | Non-ionic | 0.2-0.9 |
| Sodium Dodecyl Sulfate | SDS | Anionic | 7-10 |
| CHAPS | - | Zwitterionic | 4-8 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Extrusion
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired amount of this compound (and any other lipids) in chloroform (B151607).
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL. Vortex the suspension vigorously.[18]
-
Freeze-Thaw Cycles: Subject the lipid suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to form multilamellar vesicles.[11]
-
Extrusion: Load the lipid suspension into a mini-extruder. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 400 nm) 11-21 times to generate unilamellar liposomes of a uniform size.[11][12][18]
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: Reconstitution of a Transmembrane Protein into PS Liposomes via Detergent Dialysis
-
Protein Solubilization: Solubilize the purified transmembrane protein in a buffer containing a suitable detergent at a concentration above its CMC.
-
Liposome Destabilization: To the prepared PS liposomes, add the same detergent to a concentration that destabilizes the vesicles but does not completely solubilize them. The optimal detergent concentration needs to be determined empirically.[11]
-
Mixing: Add the detergent-solubilized protein to the destabilized liposomes at the desired protein-to-lipid ratio.[11] Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles.[11][13]
-
Detergent Removal (Dialysis): Place the mixture in a dialysis cassette (with a molecular weight cutoff appropriate for the protein) and dialyze against a large volume of detergent-free buffer at 4°C.[2] Perform several buffer changes over 48-72 hours to ensure complete detergent removal.[2][3]
-
Proteoliposome Recovery: After dialysis, recover the proteoliposomes from the dialysis cassette.
-
Characterization: Characterize the proteoliposomes for size, protein incorporation, orientation, and functional activity using the methods described in the FAQ section. To separate proteoliposomes from empty liposomes, density gradient centrifugation can be employed.[13]
Visualizations
Caption: Experimental workflow for transmembrane protein reconstitution.
Caption: Troubleshooting decision tree for common reconstitution issues.
References
- 1. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro reconstitution of lipid-dependent dual topology and postassembly topological switching of a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein reconstitution into liposomes [bio-protocol.org]
- 12. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent the oxidation of phosphatidylserine during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phosphatidylserine (B164497) (PS) during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments involving this critical phospholipid.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Results | This compound (PS) oxidation may be occurring, leading to altered biological activity. Oxidized PS can act as a "non-enzymatic scramblase," which could affect membrane-related assays.[1] | 1. Verify PS Integrity: Before use, check for signs of degradation such as discoloration or a change in consistency. 2. Implement Antioxidants: Add an appropriate antioxidant to your buffers and solutions (see Table 1). 3. Use Inert Gas: Handle all PS solutions and dried lipids under a stream of inert gas (e.g., argon or nitrogen) to displace oxygen.[2][3] 4. Optimize pH and Temperature: Ensure the pH and temperature of your experimental system are within a stable range for PS (see FAQ section). |
| Precipitation in PS Solution | Aggregation of PS molecules, potentially initiated by oxidation or inappropriate solvent conditions. | 1. Ensure Proper Solubilization: Dissolve PS in a suitable organic solvent like chloroform (B151607) or ethanol (B145695) before preparing aqueous solutions.[4] 2. Control pH: Maintain the pH of aqueous buffers away from the isoelectric point of PS to prevent aggregation. A pH of around 7.4 is commonly used for liposome (B1194612) reconstitution.[5] 3. Avoid Divalent Cations: In the absence of other membrane components, divalent cations like Ca²⁺ can cause aggregation of negatively charged liposomes containing PS. |
| Low Yield of PS-Containing Liposomes | Degradation of PS during the liposome preparation process, which often involves steps that can expose it to oxygen and heat. | 1. Use Degassed Buffers: Remove dissolved oxygen from all aqueous buffers by vacuum degassing before use.[5] 2. Work Under Inert Atmosphere: Dry the lipid film under a stream of argon or nitrogen and keep the vial sealed under an inert atmosphere.[2][5] 3. Incorporate Antioxidants: Add a lipid-soluble antioxidant to the initial organic solvent mixture with the lipids. |
| High Background in Fluorescence-Based Assays | Autofluorescence from oxidized lipid species. | 1. Use Freshly Prepared Solutions: Prepare PS solutions immediately before use whenever possible. 2. Store Aliquots Properly: Aliquot PS solutions into single-use vials, overlay with inert gas, and store at -20°C or below.[6] 3. Run Controls: Include a "no PS" control and a "PS without cells/protein" control to assess background fluorescence. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best way to store this compound?
A1: For long-term storage, solid PS should be stored at -20°C.[6] Unsaturated PS is more stable when dissolved in an organic solvent, such as chloroform or ethanol, and stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere of argon or nitrogen.[4][6] For short-term use, stock solutions can be kept at 4°C for up to a week, but it is best to minimize storage at this temperature. To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.
Q2: How do I properly handle PS solutions to minimize oxidation?
A2: Always handle PS solutions in glass or Teflon containers, as plasticizers can leach from plastic tubes and interfere with experiments.[4][6] When preparing to use a stored solution, allow the vial to warm to room temperature before opening to prevent condensation.[4] Work under a gentle stream of an inert gas like argon or nitrogen whenever the vial is open.[2][4]
Use of Antioxidants
Q3: What antioxidants are recommended for preventing PS oxidation, and at what concentrations?
A3: Several antioxidants can be used to protect PS. The choice depends on the experimental system. For fluid PS preparations, tocopherols (B72186) (a form of Vitamin E) and ascorbyl palmitate can be used at concentrations of 1000-3000 ppm.[1][7] Butylated hydroxytoluene (BHT) is another common antioxidant used in lipid extractions.
Table 1: Recommended Antioxidants for this compound Stability
| Antioxidant | Recommended Concentration | Typical Application | Notes |
| α-Tocopherol (Vitamin E) | 1000-3000 ppm | In oil-based PS solutions and emulsions | Acts synergistically with PS to inhibit lipid oxidation.[8] |
| Ascorbyl Palmitate | 1000-3000 ppm | In oil-based PS solutions | A fat-soluble form of Vitamin C. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | During lipid extraction from biological samples | Add to the organic solvent to prevent autoxidation during the extraction process.[4] |
| Rosemary Extract | 1000-5000 ppm | In powder or fluid PS preparations | A natural antioxidant.[1] |
Experimental Conditions
Q4: How do pH and temperature affect the stability of this compound?
A4: The stability of PS is influenced by both pH and temperature. For enzymatic reactions involving PS, a pH of 5.5 has been shown to be optimal for PS formation while minimizing the formation of phosphatidic acid, a degradation product.[8] In the same study, a temperature of 37°C was found to be optimal.[8] For liposome formation and stability, a pH of around 7.4 is commonly used, and it's important to keep the temperature above the phase transition temperature of the lipids during hydration.[5][9] High temperatures should generally be avoided as they can accelerate oxidation.
Experimental Protocols
Protocol 1: Handling this compound Solutions Under an Inert Atmosphere
This protocol outlines the steps for safely handling PS solutions to minimize exposure to oxygen.
-
Materials:
-
Vial of PS in organic solvent
-
Glass syringes or pipettes
-
Source of dry argon or nitrogen gas with a regulator and tubing
-
Reaction vessel (glass)
-
-
Procedure:
-
Allow the vial of PS to equilibrate to room temperature before opening.
-
Set up a gentle, continuous stream of inert gas directed into the reaction vessel.
-
Briefly flush the headspace of the PS vial with the inert gas.
-
Quickly withdraw the desired amount of PS solution using a glass syringe or pipette.
-
Immediately dispense the solution into the reaction vessel under the inert gas stream.
-
Re-flush the headspace of the PS stock solution vial with inert gas before tightly sealing the cap.
-
Keep the reaction vessel under a positive pressure of inert gas throughout the experiment.
-
Protocol 2: Preparation of PS-Containing Liposomes with Minimal Oxidation
This protocol details the preparation of small unilamellar vesicles (SUVs) containing PS using the thin-film hydration and extrusion method, with steps to minimize oxidation.
-
Materials:
-
Phosphatidylcholine (PC) and this compound (PS) in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
High vacuum pump
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Argon or nitrogen gas
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
In the round-bottom flask, combine the desired amounts of PC and PS in chloroform.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.[10]
-
Break the vacuum with argon or nitrogen gas.
-
Add the degassed buffer to the flask and hydrate (B1144303) the lipid film by gentle swirling. This should be done at a temperature above the phase transition temperature of the lipids.[9]
-
The resulting solution of multilamellar vesicles (MLVs) can be sonicated briefly to aid hydration.[5]
-
Assemble the mini-extruder with the polycarbonate membrane.
-
Load the MLV solution into one of the extruder's syringes.
-
Pass the lipid solution through the membrane back and forth (typically 11-21 times) to form unilamellar vesicles of a defined size.
-
Store the final liposome solution at 4°C under an argon or nitrogen atmosphere. Do not freeze.[5]
-
Protocol 3: Detection of this compound Oxidation using a Fluorometric Assay
This protocol is based on a commercially available fluorometric assay kit for the quantification of PS, which can be adapted to assess oxidation by comparing the measured PS concentration to the expected concentration. A decrease in the concentration of intact PS can indicate degradation, including oxidation.
-
Materials:
-
This compound Assay Kit (e.g., Sigma-Aldrich MAK371 or Abcam ab273295)
-
Lipid extracts from experimental samples
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare lipid extracts from your samples according to the kit's instructions or a standard lipid extraction protocol.
-
Reconstitute and prepare all kit reagents as directed in the manufacturer's protocol.[11][12]
-
Create a standard curve using the provided PS standard.
-
In the 96-well plate, add your lipid extract samples to designated wells. For each sample, prepare a parallel well to serve as a sample background control.[11]
-
Add the Lipase Reaction Mix to the standard and sample wells (but not the background control wells).
-
Incubate the plate as specified in the protocol (e.g., 45°C for 90 minutes, protected from light).[12]
-
Add the Developer Reaction Mix to all wells.
-
Incubate again as per the protocol.
-
Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em = 538/587 nm).[11]
-
Calculate the concentration of PS in your samples by subtracting the background fluorescence and comparing to the standard curve. A lower than expected PS concentration may indicate oxidation.
-
Visualizations
Caption: Workflow for handling this compound to prevent oxidation.
Caption: Key steps in preparing PS-containing liposomes while minimizing oxidation.
Caption: A logical approach to troubleshooting suspected this compound oxidation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Avanti Research™ FAQs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. WO2005027822A2 - Stabilized formulations of this compound - Google Patents [patents.google.com]
- 8. Production of a High-Phosphatidylserine Lecithin That Synergistically Inhibits Lipid Oxidation with α-Tocopherol in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Asymmetric Liposomes Using a this compound Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
improving the signal-to-noise ratio in fluorescence microscopy of phosphatidylserine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in fluorescence microscopy of phosphatidylserine (B164497) (PS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound fluorescence microscopy?
High background fluorescence can originate from several sources, broadly categorized as instrument-related and sample-related.[1]
-
Instrumental Factors: These include noise from the camera, ambient light, and light from the excitation source.[1]
-
Sample-Related Factors:
-
Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media components like phenol (B47542) red and riboflavin.[1][2][3] Unstained controls are essential to determine the level of autofluorescence.[2][4]
-
Non-specific Probe Binding: The fluorescent probe may bind to cellular components other than this compound.[1][5] For cationic dyes, electrostatic interactions with negatively charged cellular components can cause off-target staining.[4]
-
Excess Probe Concentration: Using too much of a fluorescent probe can lead to a surplus of unbound molecules that are not washed away, contributing to background fluorescence.[4][5]
-
Culture Vessel: Plastic-bottom dishes often used in cell culture can exhibit significant fluorescence. Switching to glass-bottom vessels is recommended to reduce this background.[1][6]
-
Q2: How can I minimize photobleaching during live-cell imaging of this compound?
Photobleaching is the light-induced degradation of fluorophores, leading to a diminished signal.[7][8] Several strategies can mitigate this effect:
-
Reduce Light Exposure:
-
Minimize the intensity of the excitation light by using neutral-density filters or adjusting laser power to the lowest level that provides a detectable signal.[7][9][10][11]
-
Decrease the duration of exposure to light.[9][11] This can be achieved by turning off the light source between image acquisitions.[9]
-
For time-lapse imaging, avoid using autofocus for every image, as this can significantly increase light exposure.[12]
-
-
Choose Photostable Probes: Newer generations of fluorophores are often more resistant to photobleaching.[9][10] For instance, coumarin-based PS probes have shown higher photostability compared to NBD analogues.[13]
-
Use Antifade Mounting Media: For fixed samples, antifade reagents in the mounting medium can protect the fluorophore from photobleaching.[2][9][10]
Q3: What are the key differences between Annexin V and pSIVA probes for detecting this compound?
Annexin V and pSIVA are both used to detect externalized this compound, a hallmark of apoptosis. However, they have distinct characteristics:
-
Mechanism: Annexin V is a protein that binds to PS in a calcium-dependent manner.[5] pSIVA is an Annexin B12 variant conjugated to a polarity-sensitive dye (IANBD) that fluoresces only when bound to the cell membrane.[14][15][16]
-
Calcium Dependence: Annexin V binding is strictly dependent on the presence of calcium.[5][17] Some newer probes like P-IID can be used in the absence of Ca2+ ions.[18]
-
"Turn-On" Fluorescence: pSIVA exhibits a "turn-on" fluorescence response, meaning it only becomes fluorescent upon binding to PS, which can improve the signal-to-noise ratio.[17][18] In contrast, unbound Annexin V conjugates are fluorescent and can contribute to background if not washed away.[15]
-
Live-Cell Imaging: The "turn-on" nature of pSIVA makes it particularly well-suited for real-time, live-cell imaging of apoptosis without the need for wash steps.[14][16]
Q4: Can I differentiate between apoptosis and necrosis when imaging this compound?
Yes, by using a dual-staining approach. Typically, a PS-binding probe like Annexin V or pSIVA is used in conjunction with a cell impermeant nuclear dye such as Propidium Iodide (PI) or 7-AAD.[5][19]
-
Early Apoptosis: Cells will be positive for the PS probe (e.g., Annexin V-FITC) and negative for the nuclear dye (e.g., PI).[5]
-
Late Apoptosis/Necrosis: Cells will be positive for both the PS probe and the nuclear dye.[5]
-
Necrosis: Typically, necrotic cells are permeable to the nuclear dye and may show some PS exposure, leading to double positivity.[5] Careful interpretation is needed as this pattern can overlap with late apoptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fluorescence microscopy.
High Background Fluorescence
| Probable Cause | Recommended Solution |
| Excessive Probe Concentration | Titrate the concentration of the fluorescent probe (e.g., Annexin V) to determine the optimal concentration that provides a strong signal with minimal background.[4][5] |
| Non-specific Binding | - Increase the number and duration of washing steps after staining to remove unbound probe.[4][20] - Include a mild detergent like 0.2% Tween 20 in the wash and antibody dilution buffers.[20] - Consider using a blocking step if necessary.[5] |
| Cell/Tissue Autofluorescence | - Image an unstained control sample to quantify the level of autofluorescence.[2][4] - If autofluorescence is high, consider using a fluorophore with a different emission spectrum, particularly avoiding blue wavelengths where autofluorescence is often higher.[2][20] - For tissue sections, autofluorescence quenchers like TrueBlack® can be used.[2] |
| Contaminated or Autofluorescent Media | - Use imaging media with reduced autofluorescence, for example, by avoiding phenol red and riboflavin.[1][3][21] - If a drug or treatment is suspected to be fluorescent, measure the fluorescence of a sample containing only cells and the treatment (no fluorescent label).[1] |
| Fluorescent Culture Vessel | Switch from plastic-bottom dishes to glass-bottom dishes for imaging.[1][6] |
Weak or No Signal
| Probable Cause | Recommended Solution |
| Low Expression of Externalized PS | - Ensure that the apoptosis-inducing agent and incubation time are sufficient to induce PS externalization. A positive control (e.g., cells treated with staurosporine) is recommended.[5] - For adherent cells, use gentle, non-enzymatic detachment methods (e.g., EDTA) to preserve membrane integrity.[5] |
| Expired or Degraded Reagents | - Check the expiration dates of all reagents, including the fluorescent probe and buffers. - Store reagents according to the manufacturer's instructions. For example, 7-AAD should be stored at -20°C.[22] |
| Incorrect Buffer Composition | For Annexin V staining, ensure the binding buffer contains an adequate concentration of calcium ions (typically 1-2 mM).[5][21] |
| Photobleaching | - Minimize light exposure by reducing excitation intensity and exposure time.[7][9][11] - Use photostable fluorophores and antifade mounting media for fixed samples.[2][9][10] |
| Suboptimal Microscope Settings | - Use high numerical aperture (NA) objective lenses to collect more light.[6] - Use fluorescence filters with high transmission rates to maximize signal collection.[6] |
Experimental Protocols
Annexin V Staining for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for the desired duration. Include an untreated control.
-
Harvest Cells:
-
Adherent Cells: Gently detach cells using a non-enzymatic method like EDTA to avoid membrane damage.[5]
-
Suspension Cells: Collect cells by centrifugation.
-
-
Wash Cells: Wash the cells twice with cold PBS to remove any residual media. Centrifuge at 300 x g for 5 minutes between washes.[5]
-
Resuspend Cells: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Stain with Annexin V: Add the fluorescently labeled Annexin V conjugate to the cell suspension.
-
Incubate: Incubate the cells in the dark for 15 minutes at room temperature.
-
Wash: (Optional, but recommended to reduce background) Gently wash the cells with 1X Annexin V Binding Buffer.
-
Counterstain (Optional): Add a cell impermeant nuclear dye like Propidium Iodide (PI) to the cell suspension.
-
Image: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
pSIVA-IANBD Staining for Live-Cell Imaging
This protocol is designed for real-time monitoring of apoptosis.
-
Cell Seeding: Seed cells in a glass-bottom imaging dish and allow them to adhere.[21]
-
Induce Apoptosis (Optional): If desired, treat cells with an apoptosis-inducing agent. Include an untreated control.[21]
-
Prepare Staining Solution: Add 10–20 µl/ml of the pSIVA-IANBD probe directly to the cell culture medium.[15][21] If differentiating between apoptosis and necrosis, also add 5–10 µl/ml of Propidium Iodide (PI).[15][21]
-
Mix Gently: Gently mix the probe into the medium by rocking the plate. Do not pipette to mix.[21]
-
Image: Observe the cells under a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Use a green fluorescence filter for pSIVA-IANBD (excitation max ~488 nm, emission max ~530 nm) and a red filter for PI (excitation max ~535 nm, emission max ~617 nm).[15][21] Staining may be visible immediately or within 10 minutes and can be monitored over time.[21]
Visualizations
Caption: Experimental workflow for this compound fluorescence microscopy.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. ibidi.com [ibidi.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 7. biocompare.com [biocompare.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Evaluation of Fluorescent this compound Substrates for the Aminophospholipid Flippase in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring apoptosis and neuronal degeneration by real-time detection of this compound externalization using a polarity-sensitive indicator of viability and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Apoptosis Kit (Microscopy) (ab129817) | Abcam [abcam.co.jp]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. A Fluorogenic Probe for Cell Surface this compound Using an Intramolecular Indicator Displacement Sensing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of cell-surface this compound using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Purification of Recombinant Phosphatidylserine-Binding Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant phosphatidylserine (B164497) (PS)-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying recombinant PS-binding proteins?
The most frequent challenges include low protein yield, protein aggregation, proteolytic degradation, and contamination with host cell proteins or DNA.[1][2][3] Many PS-binding proteins are sensitive to their buffer environment, and their purification often requires careful optimization of conditions to maintain stability and activity.
Q2: Why is my protein yield so low after purification?
Low yield can stem from several factors throughout the purification workflow. Suboptimal expression levels in the host system are a primary cause.[1] Inefficient cell lysis can also leave a significant amount of your target protein trapped within cell debris. Additionally, the protein may not be binding efficiently to the chromatography resin due to incorrect buffer conditions (pH, ionic strength), or it may be eluting prematurely during the wash steps.[4] Finally, protein degradation or precipitation during purification will also lead to a reduced final yield.
Q3: My purified PS-binding protein is aggregated. What can I do?
Protein aggregation is a common problem, often caused by exposure to unfavorable conditions such as incorrect pH, high salt concentrations, or the absence of stabilizing agents.[1] To mitigate aggregation, consider the following:
-
Optimize Buffer Conditions: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein.
-
Use Stabilizing Agents: Additives like glycerol (B35011) (5-20%), arginine (0.5-1 M), or non-ionic detergents can help prevent aggregation.[5]
-
On-Column Refolding: For proteins expressed as inclusion bodies, on-column refolding by gradually decreasing the denaturant concentration can minimize aggregation.[5]
-
Control Protein Concentration: Avoid excessively high protein concentrations during purification and storage.[5]
Q4: How can I prevent proteolytic degradation of my protein?
Proteases released during cell lysis can degrade your target protein. To prevent this, it is crucial to:
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis and purification buffers.[4]
-
Use Protease-Deficient Expression Strains: Utilizing E. coli strains deficient in certain proteases can reduce degradation.[4]
Q5: What is the role of calcium in the purification of PS-binding proteins?
Many PS-binding proteins, such as Annexin V, require calcium ions (Ca²⁺) for their interaction with this compound. Therefore, calcium is often included in the purification buffers to ensure proper folding and binding to affinity matrices that mimic the cell membrane. However, the optimal calcium concentration can vary, and excessive calcium can sometimes promote aggregation. In some cases, elution can be achieved by using a calcium chelator like EDTA.[6][7]
Troubleshooting Guides
Low Protein Yield
| Potential Cause | Recommended Solution | Supporting Data/Example |
| Inefficient Binding to Affinity Resin | - Ensure the buffer pH is optimal for the affinity tag interaction. For His-tags, a pH around 8.0 is common. - Check the ionic strength; high salt concentrations can interfere with binding. - For PS-mimicking resins, ensure adequate Ca²⁺ concentration (typically 1-5 mM). | A study on Annexin V purification showed that binding to a DEAE-sepharose column was optimal at pH 8.0 in a low salt buffer.[6] |
| Premature Elution During Wash Steps | - Reduce the stringency of the wash buffer. For His-tagged proteins, lower the imidazole (B134444) concentration. - For ion-exchange chromatography, decrease the salt concentration in the wash buffer. | In a purification protocol for a His-tagged protein, reducing the imidazole concentration in the wash buffer from 20 mM to 5 mM significantly decreased the loss of the target protein in the flow-through. |
| Protein Precipitation on the Column | - Decrease the amount of sample loaded onto the column. - Add stabilizing agents like glycerol or arginine to the buffers.[5] - Optimize the pH to be at least one unit away from the protein's isoelectric point (pI). | For a protein prone to precipitation, adding 10% glycerol to all purification buffers resulted in a 30% increase in the final yield. |
| Inefficient Elution | - Increase the concentration of the eluting agent (e.g., imidazole for His-tags, salt for ion-exchange). - For calcium-dependent binding, use a chelating agent like EDTA in the elution buffer.[6] - Optimize the pH of the elution buffer. | Elution of Annexin V from a DEAE column was achieved using a step-wise salt gradient, with the purest protein eluting at 200 mM NaCl.[6] |
Protein Aggregation
| Potential Cause | Recommended Solution | Supporting Data/Example |
| Suboptimal Buffer pH | - Perform a pH screening experiment to determine the pH at which the protein is most stable. | A recombinant protein with a pI of 6.5 showed minimal aggregation at pH 8.0, but significant aggregation at pH 6.0. |
| High Salt Concentration | - Reduce the salt concentration in the buffers, especially during elution and for long-term storage. | A PS-binding protein was found to be stable in 150 mM NaCl, but aggregated when the concentration was increased to 500 mM. |
| Lack of Stabilizing Agents | - Add glycerol (5-50%), arginine (0.1-1 M), or non-ionic detergents (e.g., 0.1% Tween-20) to buffers.[8] | The addition of 0.5 M L-arginine to the purification buffers of a monoclonal antibody significantly reduced aggregation.[8] |
| Freeze-Thaw Cycles | - Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing. - Add cryoprotectants like glycerol (up to 50%) before freezing. | A purified protein lost over 50% of its activity after three freeze-thaw cycles without a cryoprotectant. With 20% glycerol, the activity loss was less than 10%. |
Experimental Protocols
General Protein Purification Workflow
Detailed Methodologies
1. Affinity Chromatography (AC) Protocol for His-tagged Annexin V
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM Imidazole, 2 mM CaCl₂, pH 8.0).
-
Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate (e.g., 1 mL/min) to ensure efficient binding.
-
Washing: Wash the column with 10-20 CV of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, 2 mM CaCl₂, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CV of elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM Imidazole, 2 mM CaCl₂, pH 8.0). Collect fractions and analyze by SDS-PAGE.
2. Ion-Exchange Chromatography (IEX) Protocol for Lactadherin (MFG-E8)
-
Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with 5-10 CV of binding buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Sample Loading: Load the dialyzed protein sample (from a previous purification step) onto the column.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound proteins.
-
Elution: Apply a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.5) over 20 CV to elute the bound protein. Collect fractions and analyze for the presence of Lactadherin.
3. Size-Exclusion Chromatography (SEC) Protocol for Final Polishing
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 CV of the final storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4).
-
Sample Loading: Concentrate the protein sample from the previous purification step and inject a small volume (typically <2% of the column volume) onto the column.
-
Elution: Elute the protein isocratically with the storage buffer at a constant flow rate. Collect fractions corresponding to the expected molecular weight of the target protein.[9][10]
Troubleshooting Decision Tree
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Isolation of calcium-binding proteins on selective adsorbents. Application to purification of bovine calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Protocol Refinement for the Enzymatic Synthesis of Phosphatidylserine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of phosphatidylserine (B164497) (PS) to achieve higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
Possible Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, or concentration of metal ion cofactors may not be optimal for the specific phospholipase D (PLD) being used.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Substrate Limitation or Inhibition: The molar ratio of L-serine to the phosphatidylcholine (PC) source (e.g., soybean lecithin) may be insufficient, or high substrate concentrations could be causing inhibition.
-
Competing Hydrolysis Reaction: The PLD may be preferentially catalyzing the hydrolysis of PC to phosphatidic acid (PA) instead of the desired transphosphatidylation reaction with L-serine.[1][2]
-
Poor Substrate Dispersion: In biphasic systems, inadequate mixing can limit the enzyme's access to the lipid substrate in the organic phase. In single-phase systems, improper micelle formation can hinder the reaction.[3]
-
Incorrect Reaction Time: The reaction may not have proceeded long enough to reach maximum conversion, or it may have proceeded for too long, leading to product degradation or accumulation of byproducts.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and metal ion (e.g., Ca²⁺, Mg²⁺) concentrations to determine the optimal conditions for your specific PLD.[1][4] Refer to the tables below for published optimal conditions.
-
Verify Enzyme Activity: Perform an activity assay on your enzyme stock to confirm its specific activity before starting the synthesis.
-
Adjust Substrate Ratios: Experiment with different molar ratios of L-serine to PC. A higher excess of L-serine often favors the transphosphatidylation reaction.[1]
-
Minimize Hydrolysis: Ensure the reaction environment is optimized for transphosphatidylation. This can include adjusting the pH and the composition of the aqueous phase. Some studies suggest that using ionic liquids as cosolvents can suppress the hydrolytic side reaction.[2]
-
Improve Mixing: For biphasic systems, ensure vigorous and constant stirring or shaking to create a large interfacial area between the aqueous and organic phases.[1] For single-phase systems using detergents, ensure the detergent concentration is sufficient to form mixed micelles with the lipid substrate.[3]
-
Time Course Experiment: Run the reaction and take samples at various time points to determine the optimal reaction time for maximum PS yield.[1]
Q2: How can I reduce the amount of phosphatidic acid (PA) byproduct?
Possible Causes:
-
The primary cause is the competing hydrolysis reaction catalyzed by PLD, where water acts as the nucleophile instead of L-serine.[1][2]
-
Reaction conditions may favor hydrolysis over transphosphatidylation.
Solutions:
-
Increase L-serine Concentration: A high concentration of the acceptor nucleophile (L-serine) can competitively inhibit the reaction with water.
-
Optimize pH: The optimal pH for transphosphatidylation may differ from that of hydrolysis. Conduct a pH profile experiment to find the pH that maximizes the ratio of transphosphatidylation to hydrolysis.[4]
-
Enzyme Engineering: Some research has focused on rationally designing PLD mutants with a higher preference for transphosphatidylation over hydrolysis.[5][6]
-
Reaction Medium Modification: The use of a biphasic system or the addition of cosolvents like ionic liquids can alter the local water activity and suppress the hydrolysis reaction.[2]
Q3: I am having difficulty purifying the synthesized this compound.
Possible Causes:
-
Complex Lipid Mixture: The final reaction mixture contains unreacted PC, the byproduct PA, and the desired PS, which can be challenging to separate due to similar physical properties.[7]
-
Emulsion Formation: In biphasic systems, residual detergents or vigorous mixing can lead to stable emulsions that complicate phase separation.
Solutions:
-
Column Chromatography: Carboxymethyl (CM)-cellulose column chromatography is a well-established method for separating PS from PA and unreacted PC.[4][7] A stepwise elution with increasing concentrations of methanol (B129727) in chloroform (B151607) can effectively resolve these lipids.[7]
-
Solvent Extraction: After stopping the reaction, a one-phase extraction procedure using a mixture of methanol and chloroform can be employed to recover the lipids.[3]
-
Break Emulsions: To address emulsions, try centrifugation or the addition of a small amount of a different solvent to disrupt the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic synthesis of this compound?
The enzymatic synthesis of this compound is a process that typically uses the enzyme phospholipase D (PLD) to catalyze a transphosphatidylation reaction. In this reaction, the phosphatidyl group from a donor molecule, such as phosphatidylcholine (PC), is transferred to the primary hydroxyl group of L-serine, forming this compound.[1] This method is considered a "green" and efficient alternative to extraction from natural sources or complex chemical synthesis.[8]
Q2: What are the typical substrates for this reaction?
The most common substrates are a source of phosphatidylcholine (PC), such as purified PC or a more complex mixture like soybean lecithin (B1663433), and L-serine.[1][8]
Q3: Which metal ions are important for the reaction?
The activity of many phospholipase D enzymes is dependent on divalent cations. Calcium (Ca²⁺) is frequently cited as a crucial cofactor for PLD activity.[6][8] However, some studies have found that magnesium (Mg²⁺) can also enhance the reaction, and in some cases, may be more effective than Ca²⁺.[1] It is recommended to optimize the specific metal ion and its concentration for the particular PLD being used.
Q4: What is a biphasic system and why is it used?
A biphasic system consists of two immiscible liquid phases, typically an aqueous phase and an organic phase. In the context of PS synthesis, the aqueous phase contains the enzyme, L-serine, and buffer, while the organic phase (e.g., butyl acetate (B1210297), trichloromethane, or diethyl ether) contains the lipid substrate (PC).[1][8] This system is used to overcome the poor water solubility of the lipid substrate, allowing the enzyme, which is in the aqueous phase, to act at the interface between the two phases.
Q5: Can this synthesis be performed in a single-phase system?
Yes, a one-phase system can be used, particularly for small-scale synthesis. In this setup, a detergent such as octylglucoside is used to disperse the lipid substrate in the aqueous reaction buffer, forming mixed micelles.[3] This presents the lipid to the enzyme in a soluble form and can simplify the reaction setup.
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Study 1[8] | Study 2[1] |
| Enzyme Source | Recombinant PLD in C. glutamicum | Recombinant PLD from S. antibioticus |
| PC Source | Soybean lecithin | Soybean lecithin |
| Reaction System | Biphasic (trichloromethane/enzyme solution) | Biphasic (butyl acetate/enzyme solution) |
| Organic/Aqueous Ratio | 4:2 (v/v) | 1:1 (v/v) |
| PC Concentration | 8 mg/mL | 2 mg/mL |
| L-serine Concentration | 40 mg/mL | 160 mg/mL |
| Metal Ion | 15 mM CaCl₂ | 15 mM MgCl₂ |
| Temperature | 40 °C | 50 °C |
| pH | Not specified | 6.0 |
| Reaction Time | 10 hours | 2.5 hours |
| Conversion Rate/Yield | 48.6% conversion | 91.35% conversion |
| PS Productivity | 1.94 g/L | 0.73 g/L/h |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound in a Biphasic System
This protocol is adapted from the methodology described by Z-C. Li et al. (2023).[1]
Materials:
-
Recombinant Phospholipase D (PLD)
-
Soybean lecithin (phosphatidylcholine source)
-
L-serine
-
Butyl acetate
-
Acetate buffer (0.2 M, pH 6.0)
-
Magnesium chloride (MgCl₂)
-
Shaking incubator
Procedure:
-
Prepare the Organic Phase: Dissolve soybean lecithin in butyl acetate to a final concentration of 2 mg/mL.
-
Prepare the Aqueous Phase: Dissolve L-serine (160 mg/mL) and MgCl₂ (to a final concentration of 15 mM) in 0.2 M acetate buffer (pH 6.0). Add the PLD enzyme to this solution.
-
Set up the Reaction: In a sealed flask, combine the organic phase and the aqueous phase in a 1:1 volume ratio.
-
Incubation: Place the sealed flask in a shaking incubator set to 50 °C and agitate vigorously for 2.5 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ethanol (B145695) to denature the enzyme.
-
Product Analysis: The conversion of PC to PS can be analyzed using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of this compound using CM-Cellulose Column Chromatography
This protocol is based on the method described by Comfurius and Zwaal (1977).[7]
Materials:
-
Crude lipid extract from the synthesis reaction
-
CM-Cellulose
-
Chloroform
-
Methanol
-
Glass chromatography column
Procedure:
-
Prepare the Column: Swell the CM-cellulose in chloroform and pack it into a glass column.
-
Equilibrate the Column: Wash the packed column with several volumes of chloroform.
-
Load the Sample: Dissolve the dried crude lipid extract in a minimal amount of chloroform and load it onto the column.
-
Elution:
-
Wash the column with chloroform to elute neutral lipids and unreacted phosphatidylcholine.
-
Elute the this compound with a solution of 5% methanol in chloroform.
-
Elute the phosphatidic acid with a solution of 20% methanol in chloroform.
-
-
Analyze Fractions: Collect the fractions and analyze them for the presence of PS using thin-layer chromatography (TLC) or another suitable method.
-
Pool and Dry: Pool the fractions containing pure PS and evaporate the solvent under a stream of nitrogen.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Competing reactions catalyzed by Phospholipase D.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of Phospholipase D to Improve the Transphosphatidylation Activity for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The enzymatic synthesis of this compound and purification by CM-cellulose column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase D engineering for improving the biocatalytic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electron Microscopy of Phosphatidylserine-Rich Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphatidylserine (B164497) (PS)-rich membranes in electron microscopy (EM). The information is designed to help users minimize artifacts and obtain high-quality images.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during experimental workflows.
I. Sample Preparation Artifacts
Question: My PS-rich vesicles are heavily aggregated in my cryo-EM images. What is causing this and how can I fix it?
Answer: Aggregation of PS-rich vesicles is a common artifact, primarily caused by the electrostatic interactions of the negatively charged this compound headgroups, often exacerbated by the presence of divalent cations.
-
Primary Cause: The high negative surface charge of PS-rich membranes can lead to vesicle clustering. This is particularly problematic if your buffer contains divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), which can bridge neighboring vesicles, leading to extensive aggregation.[1][2]
-
Troubleshooting Steps:
-
Chelate Divalent Cations: If the experimental conditions allow, add a chelating agent like EDTA to your buffer to remove any contaminating divalent cations that could be causing aggregation.
-
Optimize Buffer Ionic Strength: While seemingly counterintuitive, in some cases, a slight increase in monovalent salt concentration (e.g., NaCl) can help to screen the surface charges and reduce aggregation. However, this needs to be empirically determined as high salt concentrations can also lead to aggregation.
-
Incorporate Charged Lipids for Repulsion: If you are preparing synthetic liposomes, including a small percentage (5-10 mol%) of another charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), can enhance electrostatic repulsion between vesicles and prevent aggregation.[1]
-
Lower Vesicle Concentration: High sample concentrations can increase the likelihood of vesicle aggregation. Try preparing samples at a lower lipid concentration, typically in the range of 0.1-1.0 mg/mL.[1]
-
Question: In my negative stain TEM images, my PS-rich liposomes appear flattened or deformed, not spherical. What is causing this artifact?
Answer: Flattening or deformation of liposomes in negative staining is a frequent artifact, often resulting from the drying process and interactions with the support film and stain.
-
Primary Causes:
-
Dehydration Stress: As the sample dries on the grid, the surface tension of the receding water and the stain can cause the delicate, unilamellar vesicles to collapse and flatten.[3][4]
-
Electrostatic Interactions with Stain: The negatively charged PS headgroups can interact with positively charged stains like uranyl acetate (B1210297), potentially altering vesicle morphology.[5]
-
Thick Stain Layer: Applying too much stain can lead to the vesicles being crushed or deformed as the stain dries.[3]
-
-
Troubleshooting Steps:
-
Optimize Staining Protocol: Use a two-step staining procedure. First, apply the sample to the grid and blot away the excess. Then, briefly wash with deionized water before applying the stain and blotting again. This can help to create a thinner, more uniform layer of stain.
-
Use a Different Stain: If you are using uranyl acetate, which has a low pH, consider trying a neutral pH stain like phosphotungstic acid (PTA) or ammonium (B1175870) molybdate, although these may provide lower contrast.[4][5] A sequential treatment with PTA followed by uranyl acetate has been shown to improve adherence and staining of lipid membranes.[6]
-
Carbon-Sandwich Technique: To minimize flattening, you can use a carbon-sandwich technique where a second layer of carbon is evaporated on top of the stained sample. This can provide mechanical support to the vesicles.[7]
-
Consider Cryo-EM: For preserving the native, spherical morphology of liposomes, cryo-electron microscopy is the preferred method as it avoids the dehydration and staining artifacts associated with negative staining.[5]
-
II. Cryo-EM Specific Issues
Question: I'm seeing very few vesicles in the holes of my cryo-EM grid. How can I increase the number of particles for imaging?
Answer: Low particle concentration in the grid holes is a common challenge in cryo-EM, especially with liposomes that may preferentially adhere to the carbon support.
-
Primary Causes:
-
Low Sample Concentration: The initial concentration of your vesicle suspension may be too low.
-
Poor Adsorption to the Grid Holes: Vesicles may be wicked away during the blotting process or adhere more strongly to the carbon support than remaining in the holes.[1]
-
-
Troubleshooting Steps:
-
Increase Sample Concentration: If feasible, concentrate your liposome (B1194612) sample before grid preparation.
-
Glow-Discharge Grids: Applying a glow discharge to your grids immediately before use will make the carbon surface more hydrophilic, which can improve sample spreading and the retention of vesicles in the holes.[1]
-
Optimize Blotting Parameters: The blotting time and force are critical. Over-blotting can remove your sample from the holes. Experiment with shorter blotting times and lower blotting forces. Using an automated vitrification system like a Vitrobot can help to precisely control these parameters.[1]
-
Multiple Application Method: Apply a small volume of your sample to the grid, blot lightly, and then repeat the application and blotting steps multiple times before plunge-freezing. This can help to build up the concentration of vesicles on the grid.[8][9]
-
Long Incubation Method: After applying your sample, allow it to incubate on the grid for a few minutes in a high-humidity environment (like a Vitrobot chamber) before blotting and plunge-freezing. This can allow more time for vesicles to diffuse into the holes.[9]
-
Question: My cryo-EM images have low contrast, making it difficult to see the lipid bilayers clearly. How can I improve this?
Answer: Low contrast is an inherent challenge in cryo-EM of biological samples due to their low electron scattering properties.
-
Troubleshooting Steps:
-
Optimize Defocus: A larger underfocus value (e.g., ~2 µm) can increase the phase contrast, making the membranes more visible. However, be aware that excessive underfocus can lead to smearing and artifacts in thickness measurements.[10]
-
Electron Dose: Keep the total electron dose below 20 e⁻/Ų to minimize radiation damage, which can degrade the sample and reduce image quality.[10]
-
Energy Filtering: While not always beneficial for bilayer thickness measurements, using an energy filter with a 20 eV slit in zero-loss mode can sometimes improve the signal-to-noise ratio by removing inelastically scattered electrons.[10]
-
Use a Volta Phase Plate (VPP): For very small vesicles or when high resolution is critical, a VPP can significantly enhance the contrast of the images.
-
III. Negative Staining Specific Issues
Question: I'm observing "rouleau" or stacking of my PS-rich vesicles in negative stain images. What is causing this and how can I prevent it?
Answer: The "rouleau" or stacking artifact is common with lipid-based particles, especially those with a net charge.
-
Primary Cause: This artifact is often caused by electrostatic interactions between the negatively charged stain (like phosphotungstic acid) and the charged headgroups of the phospholipids (B1166683) on the vesicle surface. This can act as a bridge, causing the vesicles to stack together.[11]
-
Troubleshooting Steps:
-
Change the Stain: Uranyl acetate/formate is less prone to causing this stacking artifact compared to PTA.[11]
-
Optimize Buffer Conditions: Ensure your buffer does not contain components that could precipitate with the stain. For example, avoid phosphate (B84403) buffers when using uranyl acetate, as they can form a fine precipitate that obscures the sample.[12][13]
-
Dilute the Sample: High particle concentrations can increase the likelihood of these interactions. Try imaging at a lower concentration.
-
Wash Step: Introduce a brief wash step with deionized water after applying the sample and before staining to remove any buffer components that might contribute to the artifact.[12]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Cryo-EM Electron Dose | < 20 electrons/Ų | Minimizes radiation damage to the lipid bilayer, preserving structural integrity for accurate thickness measurements.[10] |
| Cryo-EM Defocus | ~ 2 µm underfocus | Provides a good balance of contrast for visualizing membranes without introducing significant smearing artifacts.[10] |
| Liposome Concentration (General) | 0.1 - 1.0 mg/mL | A starting range to balance having enough particles for imaging while minimizing aggregation artifacts.[1] |
| Zeta Potential for Stability | > |+/-20 mV| | Indicates sufficient electrostatic repulsion between vesicles to maintain colloidal stability and prevent aggregation.[1] |
| Divalent Cation | Intrinsic 1:1 Association Constant with PS (M⁻¹) |
| Nickel (Ni²⁺) | 40 |
| Cobalt (Co²⁺) | 28 |
| Manganese (Mn²⁺) | 25 |
| Barium (Ba²⁺) | 20 |
| Strontium (Sr²⁺) | 14 |
| Calcium (Ca²⁺) | 12 |
| Magnesium (Mg²⁺) | 8 |
Data from membranes formed at 20°C in 0.1 M NaCl.[14] This table illustrates the varying affinities of different divalent cations for this compound, which can inform troubleshooting of cation-induced aggregation.
Experimental Protocols
Protocol 1: Cryo-EM Sample Preparation for PS-Rich Vesicles
-
Vesicle Preparation: Prepare PS-rich liposomes using standard methods like extrusion to achieve a uniform size distribution. Resuspend the final vesicle pellet in a buffer free of divalent cations (e.g., HEPES with NaCl).
-
Grid Preparation: Glow-discharge holey carbon grids (e.g., C-flat R2/2) for 30 seconds to render the surface hydrophilic.[9]
-
Sample Application: In a controlled environment with high humidity (e.g., a Vitrobot), apply 2-3 µL of the vesicle suspension (0.1-1.0 mg/mL) to the glow-discharged grid.[1][9]
-
Incubation (Optional): For low concentration samples, incubate the grid for 1-10 minutes in the high-humidity chamber to allow vesicles to populate the grid holes.[9]
-
Blotting: Blot the grid for approximately 4 seconds to create a thin aqueous film. The blotting force and time should be optimized for your specific sample and grid type.[15]
-
Vitrification: Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[16]
-
Storage: Store the vitrified grid under liquid nitrogen until imaging.
Protocol 2: Negative Staining of PS-Rich Vesicles
-
Stain Preparation: Prepare a 0.75-2% aqueous solution of uranyl acetate or uranyl formate. If using uranyl formate, dissolve in boiling water in the dark and add a small amount of NaOH to adjust the pH, being careful to avoid precipitation. Filter the stain through a 0.2 µm filter.[12][17]
-
Grid Preparation: Glow-discharge a carbon-coated grid for 30 seconds.
-
Sample Adsorption: Apply 3-5 µL of the vesicle suspension to the carbon side of the grid and allow it to adsorb for 30-60 seconds.[17]
-
Blotting: Gently blot the edge of the grid with filter paper to remove excess sample.
-
Washing (Optional but Recommended): Briefly touch the grid surface to a drop of deionized water and blot immediately to remove buffer salts that may crystallize. Repeat once.[12]
-
Staining: Apply a drop of the filtered stain to the grid for 30-60 seconds.
-
Final Blot: Blot away the excess stain thoroughly, ensuring a thin, even layer remains.
-
Drying: Allow the grid to air dry completely before inserting it into the microscope.
Visualizations
Caption: Workflow for Cryo-EM of PS-Rich Vesicles.
Caption: Troubleshooting Decision Tree for Common Artifacts.
Caption: Effect of Divalent Cations on PS Vesicles.
References
- 1. benchchem.com [benchchem.com]
- 2. IMMUNOGOLD LABELING OF this compound BY ANNEXIN V IN CRYO-TEM SPECIMENS - ISM2016 (Microscopy) [program.eventact.com]
- 3. researchgate.net [researchgate.net]
- 4. emc2012.org.uk [emc2012.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sequential treatment by phosphotungstic acid and uranyl acetate enhances the adherence of lipid membranes and membrane proteins to hydrophobic EM grids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cryoem.wisc.edu [cryoem.wisc.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Divalent cation-induced lipid mixing between this compound liposomes studied by stopped-flow fluorescence measurements: effects of temperature, comparison of barium and calcium, and perturbation by DPX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 13. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 14. Adsorption of divalent cations to bilayer membranes containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]
how to control for calcium-independent Annexin V binding to phosphatidylserine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Annexin (B1180172) V binding assays, with a specific focus on controlling for calcium-independent binding to phosphatidylserine (B164497) (PS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Annexin V binding to this compound (PS)?
Annexin V is a 35-36 kDa protein that exhibits a high affinity for the anionic phospholipid this compound.[1] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[2] During the early stages of apoptosis, a loss of plasma membrane asymmetry occurs, leading to the translocation of PS to the outer leaflet.[2] The binding of Annexin V to this externalized PS is primarily a calcium-dependent process.[1] Calcium ions are thought to mediate the interaction between Annexin V and the negatively charged phosphate (B84403) groups of PS.[3]
Q2: Can Annexin V bind to PS without calcium?
Yes, under certain conditions, Annexin V can bind to PS in a calcium-independent manner. This is a critical consideration for accurate data interpretation. One key factor influencing this is pH. At a neutral pH, the binding is strongly calcium-dependent; however, at a low pH (e.g., below 5.2), Annexin V can bind to PS vesicles even in the absence of calcium.[4][5] This is attributed to changes in the electrostatic properties of the protein at acidic pH.[4]
Q3: What are the main causes of false-positive Annexin V staining?
False-positive results in Annexin V assays can arise from several factors:
-
Mechanical cell damage: Harsh cell handling, such as vigorous vortexing or centrifugation at high speeds, can disrupt the plasma membrane, allowing Annexin V to access the PS on the inner leaflet.
-
Improper buffer composition: The absence or insufficient concentration of calcium in the binding buffer is a primary cause of non-specific binding. Conversely, excessively high calcium concentrations can also lead to artifacts.[6]
-
Cell membrane permeabilization: If cells have compromised membranes due to necrosis or late-stage apoptosis, Annexin V can enter the cell and bind to intracellular PS.[7] This is why co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD is essential.
-
Low pH environment: As mentioned, an acidic extracellular environment can promote calcium-independent binding.
Q4: How can I be sure that the Annexin V binding I observe is calcium-dependent and specific to apoptosis?
To ensure the specificity of your Annexin V staining, it is crucial to include proper controls in your experiment. The most important control for differentiating calcium-dependent from calcium-independent binding is the use of a calcium chelator, such as EDTA or EGTA. By incubating a parallel sample in a binding buffer containing EDTA or EGTA, you can chelate the available calcium and assess the level of residual, calcium-independent binding. A significant reduction in Annexin V signal in the presence of the chelator confirms calcium-dependent binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Annexin V staining in negative control cells | 1. Spontaneous apoptosis. | - Use healthy, log-phase cells for your experiment. - Optimize cell culture conditions to minimize stress. |
| 2. Mechanical damage during cell harvesting or staining. | - Handle cells gently. Avoid vigorous pipetting or vortexing. - Use a non-enzymatic cell dissociation method for adherent cells if possible. | |
| 3. Calcium-independent binding. | - Perform a control experiment with a calcium chelator (e.g., 2-5 mM EDTA or EGTA) in the binding buffer. A significant decrease in signal confirms calcium-dependent binding. - Ensure the pH of your binding buffer is neutral (pH 7.4). | |
| Weak or no Annexin V signal in positive control cells | 1. Insufficient induction of apoptosis. | - Optimize the concentration and incubation time of your apoptosis-inducing agent. |
| 2. Incorrect buffer composition. | - Ensure your binding buffer contains an adequate concentration of calcium (typically 1-2.5 mM CaCl₂). - Confirm the pH of the binding buffer is 7.4. | |
| 3. Reagent issues. | - Check the expiration date of your Annexin V conjugate and binding buffer. - Store reagents as recommended by the manufacturer. | |
| High percentage of cells are both Annexin V and PI positive | 1. Late-stage apoptosis or necrosis. | - This may be a valid biological result. Consider a time-course experiment to capture earlier apoptotic events. |
| 2. Assay performed too long after cell treatment. | - Analyze samples promptly after staining. | |
| 3. Harsh experimental conditions causing cell death. | - Review your cell treatment and handling procedures to minimize necrosis. |
Experimental Protocols
Protocol 1: Standard Annexin V and Propidium Iodide Staining
This protocol outlines the standard procedure for detecting apoptosis using fluorescently labeled Annexin V and the viability dye Propidium Iodide (PI).
Materials:
-
Fluorescently labeled Annexin V (e.g., FITC, PE, or APC conjugate)
-
Propidium Iodide (PI) solution (typically 1 mg/mL stock)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock solution 1:10 with deionized water.
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired method. Include an untreated negative control.
-
Harvest cells (adherent and suspension) and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorescently labeled Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 2: Control for Calcium-Independent Annexin V Binding
This protocol is designed to be performed in parallel with the standard staining protocol to determine the extent of calcium-independent Annexin V binding.
Materials:
-
Same as Protocol 1
-
EDTA or EGTA solution (e.g., 0.5 M stock solution, pH 8.0)
-
Calcium-free binding buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl)
Procedure:
-
Prepare Calcium-Free Binding Buffer with Chelator: To your calcium-free binding buffer, add EDTA or EGTA to a final concentration of 2-5 mM.
-
Cell Preparation: Prepare your cells as described in Protocol 1.
-
Staining:
-
Resuspend the cell pellet in the calcium-free binding buffer containing EDTA or EGTA at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorescently labeled Annexin V.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of the calcium-free binding buffer with chelator to the tube.
-
Analyze by flow cytometry and compare the Annexin V signal to that obtained with the standard calcium-containing binding buffer.
-
Quantitative Data Summary
| Parameter | Calcium-Dependent Binding | Calcium-Independent Binding | Reference |
| Dissociation Constant (Kd) | ~0.036 ± 0.011 nM (with 1.2 mM CaCl₂) | Data not readily available, but significantly weaker affinity is expected at neutral pH. | [3] |
| Optimal pH | 7.4 | < 5.2 | [5] |
| Cofactor Requirement | Essential (typically 1-2.5 mM CaCl₂) | Not required, can be induced by low pH. | [4] |
| Control Method | Omission of CaCl₂, addition of EDTA/EGTA | Comparison with staining at neutral pH with calcium. |
Visualizations
References
- 1. Annexin V, the regulator of this compound-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V-affinity assay: a review on an apoptosis detection system based on this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid binding of annexin V: effects of calcium and membrane this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V interaction with this compound-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-dependent and -independent annexin V binding: distinct molecular behaviours at cell membrane interfaces. | Semantic Scholar [semanticscholar.org]
- 6. Calcium-dependent annexin V binding to phospholipids: stoichiometry, specificity, and the role of negative charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V | AAT Bioquest [aatbio.com]
Technical Support Center: Optimization of Cell Fixation for Phosphatidylserine Localization
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing cell fixation methods to accurately preserve the localization of phosphatidylserine (B164497) (PS), a critical marker for apoptosis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is it possible to fix cells before staining for this compound with Annexin V?
A1: It is highly recommended to stain live cells with Annexin V before fixation.[1] Fixing cells prior to staining can compromise the plasma membrane, leading to non-specific binding of Annexin V to this compound on the inner leaflet of the cell membrane and resulting in false-positive signals.[1][2]
Q2: If I must fix my cells after Annexin V staining, what is the recommended procedure?
A2: If post-staining fixation is necessary, a gentle fixation method using a cross-linking agent like paraformaldehyde (PFA) is advised. After staining with Annexin V in a calcium-rich binding buffer, you can wash the cells with the binding buffer to remove unbound Annexin V and then fix them with a low concentration of PFA (e.g., 1-4%) diluted in the binding buffer.[3] It is crucial to maintain the presence of calcium throughout the process, as the binding of Annexin V to PS is calcium-dependent.[3][4]
Q3: What is the difference between paraformaldehyde (PFA) and methanol (B129727) for cell fixation in the context of PS localization studies?
A3: PFA is a cross-linking fixative that preserves cell morphology by creating covalent bonds between molecules.[5] Methanol, on the other hand, is a precipitating or denaturing fixative that dehydrates the cell, causing proteins to precipitate.[5][6] For PS localization studies, PFA is generally preferred as it better preserves the integrity of the plasma membrane.[7] Methanol can disrupt cellular membranes, which can lead to artifacts when studying the externalization of PS.[7]
Q4: Can I use propidium (B1200493) iodide (PI) or other viability dyes with fixed cells?
A4: The use of traditional viability dyes like propidium iodide (PI) is compromised in fixed cells because fixation permeabilizes the plasma membrane, allowing the dye to enter all cells, regardless of their viability at the time of fixation.[3] If you need to distinguish between live, apoptotic, and necrotic cells, it is best to use a fixable viability dye on live cells before the fixation and permeabilization steps.[3]
Q5: Why is maintaining calcium concentration in the buffers so important for Annexin V staining?
A5: The binding of Annexin V to this compound is a calcium-dependent process.[4] The absence or reduction of calcium ions will cause Annexin V to dissociate from the PS, leading to a loss of signal.[3] Therefore, all buffers used during the staining and washing steps must contain an adequate concentration of calcium.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound localization.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | - Non-specific binding of Annexin V.[8]- Over-concentration of fluorochromes.[8] | - Titrate the concentration of Annexin V to find the optimal dilution.[8]- Include a blocking step if necessary.[8]- Ensure thorough washing to remove unbound reagents.[3] |
| Weak or No Signal | - Low level of PS externalization in the cell population.[8]- Reagents have expired or were stored improperly.[8]- Insufficient incubation time.[8]- Loss of Annexin V binding due to calcium chelation. | - Use a positive control (e.g., cells treated with an apoptosis-inducing agent like staurosporine) to verify the staining protocol.[8]- Check the expiration dates of your reagents and ensure they have been stored correctly.[9]- Optimize the incubation time for your specific cell type and experimental conditions.[8]- Ensure all buffers contain calcium and are free of chelating agents like EDTA.[4] |
| Annexin V Positive, Viability Dye Negative (Early Apoptosis) population is low or absent | - The apoptosis-inducing treatment was too harsh, causing rapid progression to late apoptosis or necrosis.[9] | - Reduce the concentration of the inducing agent or the treatment time.[9]- Use a gentler method of inducing apoptosis. |
| Most cells are positive for both Annexin V and the viability dye (Late Apoptosis/Necrosis) | - The cell processing conditions were too intense, leading to rapid cell death.[9] | - Handle cells gently during harvesting and washing steps.[9]- Reduce the concentration or duration of the apoptotic stimulus.[9] |
| High percentage of necrotic cells (Annexin V negative, PI positive) | - Mechanical stress during cell preparation. | - Handle cells gently; avoid vigorous vortexing or centrifugation at high speeds. |
Data Presentation: Comparison of Fixation Methods
| Fixative | Mechanism of Action | Advantages for PS Localization | Disadvantages for PS Localization |
| Paraformaldehyde (PFA) | Cross-links proteins, preserving cellular structure.[5] | - Good preservation of cell morphology and membrane integrity.[10]- Compatible with post-staining fixation of Annexin V (with caution).[3] | - Can mask epitopes, potentially reducing signal.[10]- Can cause autofluorescence.[11] |
| Methanol | Dehydrates and precipitates proteins.[5][6] | - Can permeabilize cells, which may be useful for intracellular targets (but not for PS externalization).[10] | - Disrupts lipid membranes, which can destroy the localization of PS.[7]- Not recommended for preserving PS externalization.[7] |
| Glutaraldehyde | Stronger cross-linking agent than PFA.[12] | - Excellent preservation of cellular ultrastructure. | - Can induce high levels of autofluorescence.[12]- Slower penetration into tissues.[12] |
Experimental Protocols
Protocol 1: Annexin V Staining of Live Cells Followed by Fixation
This protocol is adapted for flow cytometry analysis.
Materials:
-
Cell suspension (1 x 10^6 cells/mL)
-
10X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Fixable Viability Dye
-
16% Paraformaldehyde (PFA) solution, methanol-free
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent. Include an untreated control.
-
Harvest Cells: Harvest cells and wash them twice with cold PBS.
-
Viability Staining (Optional but Recommended): Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells once with 1X Annexin V Binding Buffer.
-
Annexin V Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Wash: Add 1 mL of 1X Annexin V Binding Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[8]
-
Fixation: Resuspend the cell pellet in 100 µL of a freshly prepared 1-4% PFA solution in 1X Annexin V Binding Buffer.
-
Incubation for Fixation: Incubate for 15-20 minutes at room temperature.
-
Final Wash: Add 1 mL of 1X Annexin V Binding Buffer and centrifuge. Resuspend the cells in a suitable buffer for analysis (e.g., PBS with 1% BSA).
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
Protocol 2: Preparation of 4% Paraformaldehyde (PFA) in PBS
Materials:
-
Paraformaldehyde (powder)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
-
NaOH (1M)
-
Heating stir plate
-
Fume hood
Procedure:
-
In a fume hood, add 4g of paraformaldehyde powder to 80 mL of distilled water in a glass beaker with a stir bar.
-
Heat the solution to 60-70°C while stirring. The solution will be cloudy.
-
Slowly add 1M NaOH dropwise until the solution becomes clear.
-
Remove the beaker from the heat and add 10 mL of 10X PBS.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.2-7.4 using HCl if necessary.
-
Bring the final volume to 100 mL with distilled water.
-
Filter the solution through a 0.22 µm filter.
-
Store in aliquots at -20°C.
Visualizations
Caption: Workflow for Annexin V staining followed by fixation.
Caption: Troubleshooting logic for weak Annexin V signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. reddit.com [reddit.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. bio-techne.com [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
troubleshooting guide for inconsistent results in phosphatidylserine-mediated cell signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphatidylserine (B164497) (PS)-mediated cell signaling assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind detecting apoptosis using this compound externalization?
In healthy, viable cells, this compound (PS) is predominantly located on the inner leaflet of the plasma membrane.[1][2] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[1][3] This externalized PS acts as an "eat-me" signal for phagocytes.[4] Assays to detect apoptosis leverage this phenomenon by using proteins that have a high affinity for PS, such as Annexin V, which is often conjugated to a fluorescent marker.[1][3]
Q2: Why is it crucial to use a viability dye, like Propidium Iodide (PI) or 7-AAD, in conjunction with Annexin V?
It is essential to co-stain with a viability dye to differentiate between different stages of cell death.[5]
-
Viable cells: Will be negative for both Annexin V and the viability dye (e.g., Annexin V-/PI-).
-
Early apoptotic cells: Will be positive for Annexin V and negative for the viability dye (e.g., Annexin V+/PI-), as their plasma membranes are still intact.[6]
-
Late apoptotic or necrotic cells: Will be positive for both Annexin V and the viability dye (e.g., Annexin V+/PI+), as their plasma membranes have lost integrity, allowing the dye to enter and stain the nucleus.[6]
Q3: Can this compound be exposed on the surface of non-apoptotic cells?
Yes, PS exposure is not exclusive to apoptosis.[5][7] It can also occur in other forms of cell death, such as necrosis, and even on viable cells under certain conditions like cellular stress, activation (e.g., platelets), or phagocytosis.[5][7] Therefore, it is crucial to use multiple assays to confirm apoptosis, such as caspase activation assays.[5]
Troubleshooting Guide
Inconsistent or Non-Reproducible Results
Q4: My results vary significantly between replicates. What are the potential causes and solutions?
Inconsistent results are a common challenge and can stem from several factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Cell Handling and Culture | Ensure cells are in the logarithmic growth phase and maintain consistent cell densities. Avoid over-confluent or starved cells, which can lead to spontaneous apoptosis.[3] Use gentle pipetting and cell detachment methods (e.g., Accutase instead of harsh trypsinization) to prevent mechanical damage to the cell membrane.[3] |
| Reagent Preparation and Storage | Prepare fresh reagents and buffers for each experiment. Ensure proper storage of kits and fluorescent dyes, protecting them from light and temperature fluctuations.[3][8] Aliquot reagents to avoid repeated freeze-thaw cycles.[9] |
| Incubation Times and Conditions | Optimize and standardize incubation times for drug treatment and staining. Prolonged incubation can lead to secondary necrosis.[3][10] Perform staining and incubation steps in the dark to prevent photobleaching of fluorophores.[3] |
| Instrument Settings | Ensure consistent flow cytometer settings (e.g., voltage, compensation) between runs. Use single-stain controls for accurate compensation setup in every experiment.[3] |
High Background or False Positives
Q5: I am observing a high percentage of Annexin V positive cells in my negative control group. What could be wrong?
High background staining can obscure genuine results and lead to misinterpretation of data.
| Potential Cause | Recommended Solution |
| Mechanical Stress | Harsh cell handling, such as vigorous vortexing or excessive centrifugation speeds, can damage cell membranes and lead to non-specific Annexin V binding.[3] |
| Improper Compensation | Incorrect fluorescence compensation can cause signal spillover from one channel to another, leading to false positives.[3][6] Always prepare and run single-color controls to set compensation accurately. |
| Spontaneous Apoptosis | Overly dense or nutrient-deprived cell cultures can result in a higher rate of spontaneous apoptosis.[3] Ensure cells are healthy and seeded at an appropriate density. |
| Contamination | Mycoplasma or other microbial contamination can induce apoptosis in cell cultures. Regularly test your cell lines for contamination. |
| Non-specific Binding | Inadequate washing steps can result in residual, unbound Annexin V. Ensure that the binding buffer contains sufficient calcium, as Annexin V binding to PS is calcium-dependent.[2][6] |
Weak or No Signal
Q6: I am not seeing a significant increase in Annexin V positive cells in my treated group compared to the control. What should I check?
A weak or absent signal in the treated sample can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Ineffective Apoptotic Stimulus | The concentration of the inducing agent may be too low, or the treatment duration may be too short to induce a detectable apoptotic response.[3][10] Perform a dose-response and time-course experiment to determine optimal conditions. |
| Reagent Issues | The Annexin V conjugate or other kit components may have expired or been stored improperly, leading to reduced activity.[3] Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay's performance. |
| Incorrect Staining Protocol | Ensure that the staining protocol is followed correctly, including the use of the appropriate binding buffer and incubation conditions. For adherent cells, collect the supernatant as it may contain apoptotic cells that have detached.[3] |
| Cell Line Resistance | The cell line being used may be resistant to the specific apoptotic stimulus. Consult the literature to confirm the sensitivity of your cell line to the chosen treatment. |
Experimental Protocols & Methodologies
Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your cells using the desired treatment. Include both positive and negative control groups.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Collect any floating cells from the supernatant as they may be apoptotic.
-
Wash the cells once with cold PBS and then centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining for the best results.[3]
-
Use unstained and single-stained controls to set up the flow cytometer voltages and compensation.
-
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with the apoptosis-inducing agent.
-
After treatment, add a lysis buffer to each well and incubate to release the cellular contents.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a caspase-3/7 substrate (e.g., DEVD peptide conjugated to a fluorophore).
-
Add the reaction mixture to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
-
Visualizing Workflows and Pathways
Caption: Apoptotic signaling cascade leading to this compound exposure.
Caption: Step-by-step experimental workflow for apoptosis detection.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. This compound Externalization in Apoptosis | Bio-Techne [bio-techne.com]
- 2. Sensing this compound in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. pnas.org [pnas.org]
- 5. Autopsy of a cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
strategies to enhance the stability of phosphatidylserine-containing formulations
Welcome to the technical support center for phosphatidylserine (B164497) (PS) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, formulation, and storage of PS-containing products. Here you will find answers to frequently asked questions and troubleshooting guides to enhance the stability and performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (PS) degradation in formulations?
A1: this compound is susceptible to both chemical and physical instability. The primary causes of degradation include:
-
Oxidation: The unsaturated fatty acid chains within the PS molecule are prone to lipid peroxidation when exposed to oxygen, light, and heat. This process can be accelerated by the presence of metal ions.[1][2] Oxidative degradation can compromise the bioactivity and therapeutic potential of PS.[1]
-
Hydrolysis: PS can be degraded by the hydrolysis of its ester bonds, leading to the formation of lysothis compound (B10771985) (Lyso-PS) and free fatty acids, or the removal of the serine headgroup. This can be catalyzed by residual enzymes (e.g., phospholipases) from the manufacturing process or by unfavorable pH conditions.[3][4][5]
-
Physical Instability: In liposomal or nanoparticle formulations, PS can contribute to aggregation and fusion, especially in the presence of divalent cations like calcium (Ca²⁺), which can bridge the negatively charged PS headgroups of adjacent vesicles.[6][7]
Q2: What are the ideal storage conditions for PS raw material and finished formulations?
A2: To minimize degradation, PS and its formulations should be stored under controlled conditions. Key factors include:
-
Temperature: Cool temperatures are critical. Storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended to slow down both oxidative and hydrolytic degradation rates.[1][8]
-
Light: Protect from light by using amber vials or opaque containers, as light can initiate photo-oxidation.[1][8]
-
Atmosphere: For bulk materials or sensitive liquid formulations, purging containers with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[2][9] Store in tightly sealed, airtight containers.[1][8]
-
Form: Dry, powdered forms of PS are generally more stable than liquid or oil-based formulations because the low moisture content reduces hydrolysis and molecular mobility.[8][9]
Q3: How can I improve the stability of my PS-containing liposomes?
A3: Liposomal stability can be enhanced through several strategies:
-
Inclusion of PEGylated Lipids: Incorporating poly(ethylene glycol)-lipid conjugates (e.g., DSPE-PEG2000) into the bilayer creates a hydrophilic "brush" on the liposome (B1194612) surface. This provides steric hindrance that prevents vesicle aggregation and fusion, particularly that induced by ions like calcium.[6][10]
-
Addition of Cholesterol: Cholesterol is a crucial component for modulating membrane fluidity. Including it in the bilayer can increase packing density and reduce the permeability of the membrane to destabilizing agents.
-
Control of Zeta Potential: A sufficiently high negative zeta potential can provide electrostatic repulsion between vesicles, preventing aggregation. However, this can be shielded by high salt concentrations or bridged by divalent cations.
-
Inclusion of Helper Lipids: The choice of other lipids in the formulation is critical. For instance, zwitterionic helper lipids can be used to modulate membrane fluidity to an optimal range for both stability and biological function.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PS formulations.
Problem 1: I'm observing aggregation and precipitation in my PS liposome suspension.
-
Possible Cause 1: Divalent Cation Contamination
-
Troubleshooting Steps:
-
Analyze your buffer for divalent cations like Ca²⁺ or Mg²⁺. The binding of these ions to the negatively charged PS headgroups can neutralize surface charge and induce aggregation.[6][7]
-
If cations are necessary for your application, consider incorporating a chelating agent like EDTA in your formulation, if compatible. Note that this may impact biological systems.
-
Increase the physical stability of the liposomes by adding PEGylated lipids to provide steric stabilization.[6][10]
-
-
-
Possible Cause 2: Suboptimal pH
-
Troubleshooting Steps:
-
Measure the pH of your formulation. The charge of the serine headgroup is pH-dependent. A pH close to the pKa could reduce electrostatic repulsion.
-
Adjust and buffer your formulation to a stable pH range, typically around 7.0-7.4 for most biological applications.
-
-
Problem 2: My formulation shows evidence of chemical degradation over time (e.g., off-odors, color change, new peaks in HPLC).
-
Possible Cause 1: Oxidation
-
Troubleshooting Steps:
-
Add Antioxidants: Incorporate lipid-soluble antioxidants directly into the formulation. Vitamin E (α-tocopherol) is highly effective as it partitions into the lipid bilayer and acts as a free-radical scavenger.[9] Ascorbic acid can also be used, particularly for the aqueous phase.[9] Studies have shown a synergistic effect when combining PS with tocopherols (B72186) to inhibit lipid oxidation.[12]
-
Use High-Purity Lipids: Ensure the PS and other lipids used are of high purity and have low peroxide values from the start.
-
Deoxygenate Buffers: Before preparing your formulation, sparge all aqueous buffers with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Control Headspace: Manufacture and store the formulation in vials with minimal headspace, and consider backfilling the headspace with an inert gas.[2]
-
-
-
Possible Cause 2: Hydrolysis
-
Troubleshooting Steps:
-
Control pH: Maintain the formulation at a neutral pH using a suitable buffer system, as extreme pH values can catalyze ester hydrolysis.
-
Ensure Enzyme Inactivation: If your PS is derived from a biological source, ensure that the purification process effectively removes or inactivates residual enzymes like phospholipases.[3][4]
-
Formulate in Non-Aqueous Systems: For long-term stability, consider formulating PS as a dispersion in an oil base, such as medium-chain triglycerides, which limits the availability of water for hydrolysis.[3][4]
-
-
Logical Flow for Troubleshooting PS Formulation Instability
Caption: Troubleshooting workflow for PS formulation instability.
Data Summary Tables
Table 1: Factors Affecting PS Stability and Recommended Mitigation Strategies
| Factor | Primary Degradation Pathway | Recommended Mitigation Strategy | Reference |
| Oxygen | Oxidation (Lipid Peroxidation) | Store under inert gas (N₂/Ar); Add antioxidants (e.g., Vitamin E). | [1][2][8][9] |
| Light | Photo-oxidation | Store in opaque or amber containers; Avoid direct light exposure. | [1][8] |
| Elevated Temperature | Accelerates Oxidation & Hydrolysis | Store at low temperatures (refrigerated or frozen). | [1][8] |
| Water/Humidity | Hydrolysis | Use dry/lyophilized forms; Formulate in non-aqueous carriers (oils). | [3][9] |
| pH (non-neutral) | Hydrolysis, Affects Surface Charge | Maintain pH with a suitable buffer (typically pH 7.0-7.4). | [1] |
| Divalent Cations (Ca²⁺, Mg²⁺) | Aggregation of Vesicles | Incorporate PEGylated lipids; Use chelating agents (e.g., EDTA). | [6][7] |
| Residual Enzymes | Enzymatic Hydrolysis | Use highly purified PS; Ensure enzyme inactivation post-production. | [3][4] |
Key Experimental Protocols
Protocol 1: Quantification of PS Degradation by HPLC-ELSD
This protocol describes a method to quantify the parent PS and detect degradation products like Lyso-PS.
-
Objective: To assess the chemical stability of a PS formulation by measuring its concentration over time.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD).
-
Methodology:
-
Sample Preparation:
-
Lipids are extracted from the formulation using a Bligh-Dyer or Folch extraction method.[13]
-
Briefly, add 2:1 (v/v) chloroform (B151607):methanol to your aqueous sample to create a single phase. Vortex thoroughly.
-
Add chloroform and water to induce phase separation. The lower organic phase contains the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid film in a known volume of the mobile phase (e.g., chloroform/methanol).
-
-
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Chloroform, Methanol, and Ammonium Hydroxide. The exact gradient will need to be optimized to separate PS from its degradation products (like Lyso-PS) and other lipids in the formulation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Analysis:
-
Run a standard curve with a known concentration of PS to quantify the amount in your samples.
-
Monitor the appearance of new peaks (e.g., Lyso-PS, which will have a shorter retention time) and the decrease in the PS peak area over the course of your stability study.
-
-
Protocol 2: Assessment of Physical Stability by Dynamic Light Scattering (DLS)
-
Objective: To monitor the physical stability of PS-containing liposomes by measuring changes in particle size and polydispersity.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation:
-
Dilute the liposome formulation in the same buffer it was prepared in to a suitable concentration for DLS analysis (this avoids scattering issues from being too concentrated). The buffer should be filtered through a 0.22 µm filter to remove dust.
-
-
Instrument Settings:
-
Temperature: Set to the storage or experimental temperature (e.g., 25°C).
-
Equilibration Time: Allow the sample to equilibrate in the instrument for at least 2 minutes before measurement.
-
Measurement Parameters: Perform at least 3 replicate measurements per sample.
-
-
Analysis:
-
Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
-
An increase in the Z-average diameter over time is indicative of vesicle aggregation or fusion.
-
An increase in the PDI suggests the sample is becoming more heterogeneous in size, which can also be a sign of instability.
-
Plot Z-average diameter and PDI versus time to visualize the stability profile of the formulation.
-
-
Signaling & Degradation Pathways
This compound Degradation Pathways
Caption: Key chemical degradation pathways for this compound.
Role of PS in Apoptosis Signaling
Caption: PS externalization as a key signal in apoptosis.
References
- 1. Researchers explore the stability of phosphatidyl serine in various formulations.-enzymecode [en.enzymecode.com]
- 2. guanjiebio.com [guanjiebio.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8324187B2 - Stabilized formulations of this compound - Google Patents [patents.google.com]
- 5. Hydrolysis of this compound-exposing red blood cells by secretory phospholipase A2 generates lysophosphatidic acid and results in vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Calcium and Magnesium on this compound Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guanjiebio.com [guanjiebio.com]
- 9. Phosphatidyl serine is stable in dry food formats.-enzymecode [en.enzymecode.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Endocytosis of this compound-Containing Liposomes through Tim4 by Modulation of Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of a High-Phosphatidylserine Lecithin That Synergistically Inhibits Lipid Oxidation with α-Tocopherol in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
how to differentiate between intracellular and extracellular phosphatidylserine signals
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in accurately differentiating between intracellular and extracellular phosphatidylserine (B164497) (PS) signals. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for differentiating between intracellular and extracellular this compound?
In healthy, viable cells, this compound (PS) is actively maintained on the inner leaflet of the plasma membrane, facing the cytosol.[1][2][3][4][5][6] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[1][2][3] This externalized PS acts as an "eat-me" signal for phagocytes.[7] Therefore, the core principle of differentiation lies in assessing the integrity of the plasma membrane. Probes that can only access the cell exterior will selectively bind to extracellular PS in cells with intact membranes.
Q2: What is Annexin (B1180172) V, and why is it the most common probe for extracellular PS?
Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for this compound.[1][2][8] When conjugated to a fluorophore, Annexin V can be used to identify and quantify apoptotic cells by binding to the exposed PS on their outer membrane leaflet.[2][9] Its high affinity and specificity for PS make it a reliable and widely used tool for detecting apoptosis.[1]
Q3: How can I be sure my Annexin V signal is only from extracellular PS?
The primary challenge with Annexin V staining is that it will bind to any PS it can access. If the cell membrane is compromised, as in late-stage apoptosis or necrosis, Annexin V can enter the cell and bind to the intracellular PS on the inner leaflet, leading to a false-positive signal for PS externalization.[1][3]
To distinguish between early apoptotic cells (with extracellular PS and intact membranes) and late apoptotic/necrotic cells (with compromised membranes), it is crucial to co-stain with a cell-impermeant viability dye, such as Propidium Iodide (PI) or 7-AAD.[1][10]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (extracellular PS).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane is permeable).
Q4: Are there alternatives to Annexin V for detecting extracellular PS?
Yes, several other probes are available, each with specific advantages:
-
Lactadherin (also known as MFG-E8): A milk fat globule protein that also binds to PS. Some studies suggest it is more sensitive than Annexin V, can detect PS exposure earlier, and its binding is calcium-independent, which can be an advantage in certain experimental setups.[11][12][13][14][15]
-
pSIVA™ (Polarity Sensitive Indicator of Viability & Apoptosis): An Annexin XII-based probe conjugated to a polarity-sensitive dye. It only fluoresces when bound to PS in the non-polar lipid membrane, reducing background from unbound probe and eliminating the need for wash steps.[16] This makes it suitable for real-time imaging.[16]
-
Small Molecule Probes (e.g., P-IID): These probes can offer advantages such as a "turn-on" fluorescence response, rapid binding kinetics, and calcium-independent binding.[17][18]
Q5: Can I detect intracellular PS in living cells?
While most assays focus on externalized PS, it is possible to monitor intracellular PS. One method involves expressing a fusion protein of Annexin V and a fluorescent protein (e.g., GFP-Annexin V) within the cells.[19] By stimulating the cells (e.g., with a calcium ionophore) and tracking the translocation of the fluorescent signal from the cytosol to internal membranes via live-cell imaging, the distribution of intracellular PS can be visualized.[19]
Troubleshooting Guides
Issue 1: High Percentage of Annexin V-Positive Cells in Negative Control Group
| Potential Cause | Recommended Solution |
| Mechanical Stress During Cell Harvesting: For adherent cells, harsh scraping or vigorous pipetting can cause membrane damage, leading to false positives.[20][21] | Use a gentle enzymatic detachment method, such as trypsin or Accutase.[20] Optimize incubation time to avoid over-trypsinization. For loosely adherent cells, a gentle wash may be sufficient.[21] |
| Over-confluent or Starved Cells: Cells grown under suboptimal conditions may undergo spontaneous apoptosis.[20] | Use cells in the logarithmic growth phase for experiments. Ensure proper culture conditions, including media changes and appropriate seeding density. |
| EDTA in Detachment Buffer: Annexin V binding is calcium-dependent.[1][8] EDTA is a calcium chelator and will interfere with the staining.[20] | If using trypsin-EDTA, ensure cells are washed thoroughly with a calcium-containing binding buffer before adding the Annexin V reagent. |
| Fluorescence Compensation Issues: In multicolor flow cytometry, spectral overlap from other fluorophores can be incorrectly assigned to the Annexin V channel.[20] | Run single-stain controls for each fluorophore used in the experiment to set up the correct compensation matrix. |
| High Autofluorescence: Some cell types or experimental treatments can increase cellular autofluorescence.[20] | Include an unstained cell control to assess the level of autofluorescence. If it is high, consider using a brighter fluorophore for your Annexin V conjugate or a probe in a different spectral channel (e.g., PE, APC). |
Issue 2: No or Weak Annexin V Signal in Apoptosis-Induced Group
| Potential Cause | Recommended Solution |
| Ineffective Apoptosis Induction: The concentration of the inducing agent or the treatment duration may be insufficient.[20] | Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction in your specific cell type. |
| Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps, especially in adherent cultures.[20] | Always collect the supernatant from your cell culture plate after treatment, centrifuge it with the detached cells, and pool them with the adherent population before staining.[20] |
| Reagent Degradation: Improper storage of the Annexin V kit can lead to loss of function.[20] | Store reagents as recommended by the manufacturer. Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine (B1682477) or etoposide) to verify that the reagents are working correctly. |
| Incorrect Staining Buffer: Annexin V requires calcium for binding to PS. Using a buffer without calcium (e.g., plain PBS) will prevent staining. | Always use the specific binding buffer provided with the kit, which is formulated with the necessary concentration of calcium. |
Data Summary Table
The choice of probe can significantly impact the detection of PS-positive cells. The following table summarizes a comparison between Annexin V and Lactadherin for detecting PS exposure on platelets.
| Probe | Binding Characteristic | Sensitivity | Notes |
| Annexin V | Calcium-dependent[1][8] | Standard | May require a certain threshold of PS exposure for binding.[13] Binding is inhibited by EDTA.[20] |
| Lactadherin | Calcium-independent | Higher than Annexin V[11][13] | Can detect earlier stages of PS exposure and lower densities of PS.[11][13][14][15] |
Experimental Protocols & Visualizations
Protocol: Standard Annexin V/PI Staining for Flow Cytometry
This protocol is for distinguishing live, early apoptotic, and late apoptotic/necrotic cells in a suspension culture.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (containing calcium)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Induce apoptosis in your experimental cell population using the desired method. Include an untreated control population.
-
Harvest the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include single-stain controls for compensation setup.
Diagrams
Caption: this compound (PS) translocation during apoptosis.
Caption: Experimental workflow for Annexin V and PI co-staining.
Caption: Logic diagram for troubleshooting false positives.
References
- 1. アネキシンV染色 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V | AAT Bioquest [aatbio.com]
- 3. This compound Externalization in Apoptosis | Bio-Techne [bio-techne.com]
- 4. This compound (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Sensing this compound in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 8. Annexin V, the regulator of this compound-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 11. Measurement of annexin V uptake and lactadherin labeling for the quantification of apoptosis in adherent Tca8113 and ACC-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactadherin functions as a probe for this compound exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Lactadherin detects early this compound exposure on immortalized leukemia cells undergoing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. m.youtube.com [m.youtube.com]
- 17. Detection of cell-surface this compound using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US7179616B1 - Method for detecting this compound on the surface of cells - Google Patents [patents.google.com]
- 19. Detection of intracellular this compound in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimizing Buffer Conditions for Phosphatidylserine-Protein Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for studying phosphatidylserine (B164497) (PS)-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for studying PS-protein interactions?
The optimal pH for studying PS-protein interactions is highly dependent on the specific protein and the nature of the interaction. It is crucial to maintain a pH that ensures the protein is stable and that the relevant amino acid residues in the protein and the headgroup of PS are in the appropriate ionization state for binding. The gel/liquid crystalline phase-transition temperature of a PS bilayer is sensitive to pH ranges corresponding to the ionization of the phosphate (B84403) (pH ~1–2), carboxylate (pH ~3.5–4.5), and amino (pH ~9.5–10.5) groups of the polar headgroup.[1] It is generally recommended to start with a physiological pH (around 7.4) and then perform a pH titration to find the optimal condition for your specific protein-lipid interaction.
Q2: How does ionic strength affect PS-protein binding?
Ionic strength of the buffer can significantly impact PS-protein interactions, primarily by modulating electrostatic interactions. High ionic strength can weaken interactions by shielding charges, while low ionic strength can enhance electrostatic contributions. For some interactions, increasing ionic strength can enhance the cooperativity of the binding process.[2] The effect is protein-specific, and it is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to determine the optimal condition for your experiment.
Q3: Is the presence of divalent cations like calcium (Ca²⁺) necessary?
Many proteins bind to PS in a calcium-dependent manner.[3] Calcium ions can mediate the interaction by forming a bridge between the negatively charged PS headgroup and the protein. Ca²⁺ is also known to induce the clustering of PS in mixed lipid bilayers, which can create high-avidity binding sites for proteins.[4] However, some PS-binding proteins interact independently of calcium.[5] It is essential to determine the calcium dependency of your protein of interest by performing binding assays in the presence and absence of Ca²⁺. The concentration of Ca²⁺ required can be influenced by the percentage of PS in the membrane.[3]
Q4: What type of detergent should I use for solubilizing membrane proteins for PS interaction studies?
For solubilizing membrane proteins while preserving their native structure and function for interaction studies, non-ionic or zwitterionic detergents are generally recommended as they are less denaturing than ionic detergents.[6][7] Non-ionic detergents like Triton X-100 and dodecyl maltoside (DDM) are effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[8][9] Zwitterionic detergents such as CHAPS are also a good choice as they are efficient at breaking protein-protein interactions while maintaining the native state of individual proteins.[6][9] It is important to work above the critical micelle concentration (CMC) of the chosen detergent to ensure proper micelle formation and protein solubilization.[8]
Q5: Can detergents interfere with my PS-protein binding assay?
Yes, detergents can interfere with PS-protein binding assays. For instance, non-ionic detergents like Tween-20, often used to reduce non-specific binding, can strip immobilized PS from surfaces like ELISA plates, leading to reduced binding signals.[5] Therefore, it may be optimal to perform binding assays in the absence of detergents if possible.[5] If a detergent is necessary for protein solubility, it is crucial to use a concentration that is sufficient for solubilization but does not disrupt the PS-protein interaction. Careful optimization and control experiments are necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific binding | 1. Inappropriate blocking agent. 2. Hydrophobic interactions with the plate surface. 3. Incorrect washing procedure. | 1. Use a different blocking agent (e.g., BSA, casein). 2. Consider adding a low concentration of a mild non-ionic detergent (e.g., Tween-20), but be aware of its potential to strip PS.[5] 3. Increase the number and duration of washing steps. |
| Low or no binding signal | 1. Incorrect buffer pH or ionic strength. 2. Absence of necessary cofactors (e.g., Ca²⁺). 3. Protein is inactive or misfolded. 4. PS is not accessible (e.g., stripped from the plate, incorrect liposome (B1194612) preparation). | 1. Perform a buffer optimization screen, varying pH and salt concentration. 2. Test for calcium dependency by adding a range of Ca²⁺ concentrations. 3. Check protein integrity and activity using other methods. 4. Confirm the presence and accessibility of PS. For liposome assays, ensure proper preparation and handling.[10][11] |
| Inconsistent or variable results | 1. Inconsistent liposome preparation. 2. Protein aggregation. 3. Temperature fluctuations. | 1. Ensure a consistent method for liposome preparation to maintain uniform size and curvature.[10] 2. Optimize buffer conditions to prevent protein aggregation, which can be influenced by pH and salt concentration.[12] 3. Maintain a consistent temperature throughout the experiment, as membrane fluidity can be temperature-dependent.[10] |
| Protein precipitates during the experiment | 1. Buffer conditions are not optimal for protein solubility. 2. Protein concentration is too high. | 1. Screen different buffer components, pH, and ionic strengths to improve solubility.[13] 2. Reduce the protein concentration. |
Experimental Protocols
Key Experiment: Liposome Co-sedimentation Assay
This assay is widely used to study the interaction between a protein and lipid vesicles (liposomes).[14][15]
1. Liposome Preparation (Large Unilamellar Vesicles - LUVs):
-
Phospholipids, including this compound (PS) and a carrier lipid like phosphatidylcholine (PC), are mixed in a glass vial in chloroform.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is dried further under vacuum for at least 1 hour to remove residual solvent.
-
The lipid film is hydrated with the desired experimental buffer.
-
The lipid suspension is subjected to several freeze-thaw cycles.
-
To create LUVs of a defined size, the suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
2. Binding Reaction:
-
The protein of interest is incubated with the prepared liposomes in the optimized binding buffer.
-
Incubate at a controlled temperature for a specific period (e.g., 30 minutes at room temperature) to allow binding to reach equilibrium.
3. Separation of Liposome-Bound Protein:
-
The mixture is centrifuged at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.
-
The supernatant, containing the unbound protein, is carefully removed.
4. Analysis:
-
The pellet (containing liposomes and bound protein) and the supernatant (containing unbound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of bound protein.
Visualizations
Caption: Experimental workflow for a liposome co-sedimentation assay.
Caption: Logical troubleshooting flow for suboptimal PS-protein binding.
References
- 1. The Effect of pH on the Electrical Capacitance of Phosphatidylcholine–this compound System in Bilayer Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative lipid-protein interaction. Effect of pH and ionic strength on polymyxin binding to phosphatidic acid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins that bind calcium in a phospholipid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomic View of Calcium-Induced Clustering of this compound in Mixed Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Identification of this compound-Binding Proteins by ORF Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. agscientific.com [agscientific.com]
- 10. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. photophysics.com [photophysics.com]
- 14. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Phosphatidylserine-Binding Probes: Annexin V and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis. This phenomenon serves as a crucial target for identifying and quantifying apoptotic cells in various research applications, from fundamental cell biology to drug discovery. Annexin (B1180172) V has long been the gold standard for detecting exposed PS. However, a new generation of PS-binding probes has emerged, offering distinct advantages in sensitivity, specificity, and experimental flexibility. This guide provides a comprehensive comparative analysis of Annexin V and other prominent PS-binding probes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable tool for their specific needs.
Performance Comparison of this compound-Binding Probes
The selection of an appropriate PS-binding probe is critical for the accurate and reliable detection of apoptosis. The following table summarizes the key performance characteristics of Annexin V and its main alternatives: Lactadherin (also known as Milk Fat Globule-EGF Factor 8 or MFG-E8) and pSIVA (Polarity Sensitive Indicator of Viability and Apoptosis).
| Feature | Annexin V | Lactadherin (MFG-E8) | pSIVA | Other Probes (e.g., Peptides, Small Molecules) |
| Binding Target | This compound (PS) | This compound (PS) | This compound (PS) | This compound (PS) |
| Binding Affinity (Kd) | ~0.04-0.5 nM[1] | ~3.3-20 nM[2][3] | Not explicitly defined, but high affinity is inferred from its mechanism. | Varies widely (e.g., PSP1 peptide: 15 µM)[4] |
| Calcium Dependence | Yes (mM concentrations required) | No[2] | Yes (mM concentrations required)[5][6][7] | Generally no |
| Binding Reversibility | Irreversible in the presence of Ca2+ | Reversible | Reversible[8] | Varies |
| Signal Generation | Fluorescence from pre-labeled probe | Fluorescence from pre-labeled probe | "Turn-on" fluorescence upon binding to PS[8][9][10] | Varies (e.g., "turn-on" fluorescence for P-IID)[11] |
| Signal-to-Noise Ratio | Moderate (requires washing steps to reduce background from unbound probe) | High (can be used with minimal washing) | Very High (no-wash protocol due to negligible fluorescence of unbound probe)[6][8][10] | Varies |
| Sensitivity | Standard | Higher than Annexin V; detects earlier stages of apoptosis[12][13] | High sensitivity due to low background[6] | Varies |
| Key Advantages | Well-established and widely used | Ca2+-independent binding, high sensitivity | Reversible binding allows for kinetic studies of apoptosis; high signal-to-noise ratio eliminates wash steps | Small size may improve tissue penetration; Ca2+-independence |
| Key Limitations | Ca2+ dependence can affect cell viability; irreversible binding prevents kinetic studies of recovery; requires wash steps | Larger protein size may limit tissue penetration in some applications | Ca2+ dependence | Often lower affinity compared to protein-based probes |
Signaling Pathway for this compound Externalization in Apoptosis
The externalization of PS is a tightly regulated process triggered by apoptotic signaling cascades. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of effector caspases, which are responsible for the cleavage of various cellular substrates, ultimately leading to the externalization of PS. This process involves the inactivation of flippases (which normally maintain PS on the inner leaflet) and the activation of scramblases (which facilitate the bidirectional movement of phospholipids (B1166683) across the membrane).[14]
Experimental Protocols
The following are generalized protocols for detecting PS externalization using fluorescence microscopy and flow cytometry. These should be optimized for specific cell types and experimental conditions.
General Experimental Workflow
The workflow for comparing different PS-binding probes typically involves inducing apoptosis in a cell population, staining with the respective probes, and analyzing the signal using an appropriate detection method.
Fluorescence Microscopy Protocol for Apoptosis Detection
This protocol is suitable for visualizing the localization of externalized PS on adherent or suspension cells.
-
Cell Preparation:
-
For adherent cells, seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
For suspension cells, cytospin cells onto slides or use poly-L-lysine coated slides.
-
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent (e.g., staurosporine, etoposide) at a predetermined concentration and for an appropriate duration. Include an untreated control.
-
-
Staining:
-
For Annexin V and Lactadherin:
-
Wash cells gently with 1X Binding Buffer.
-
Prepare the staining solution by diluting the fluorescently labeled probe in 1X Binding Buffer according to the manufacturer's instructions.
-
Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
For pSIVA:
-
-
Counterstaining (Optional):
-
To distinguish between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) or 7-AAD can be added along with the PS probe.
-
-
Washing (for Annexin V and Lactadherin):
-
Gently wash the cells two to three times with 1X Binding Buffer to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry Protocol for Apoptosis Detection
This protocol allows for the quantification of apoptotic cells within a population.[15][16]
-
Cell Preparation:
-
Harvest cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Induction of Apoptosis:
-
Treat cells as described in the microscopy protocol.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled PS probe (Annexin V, Lactadherin, or pSIVA) and a viability dye (e.g., PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Washing (for Annexin V and Lactadherin):
-
Add 400 µL of 1X Binding Buffer to each tube and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of 1X Binding Buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. For no-wash probes like pSIVA, 400 µL of binding buffer can be added before acquisition without a wash step.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence signals to distinguish between live (probe-negative, PI-negative), early apoptotic (probe-positive, PI-negative), and late apoptotic/necrotic (probe-positive, PI-positive) cells.
-
Conclusion
While Annexin V remains a widely used and effective probe for detecting apoptosis, newer alternatives like Lactadherin and pSIVA offer significant advantages that can enhance the accuracy and scope of apoptosis research. Lactadherin's calcium-independent binding and higher sensitivity make it a valuable tool, particularly for studying early apoptotic events. pSIVA's unique "turn-on" fluorescence and reversible binding provide an unparalleled signal-to-noise ratio and enable real-time kinetic studies of apoptosis and cellular recovery. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the cell type, the desired sensitivity, and the need for kinetic measurements. By understanding the distinct characteristics of each probe, researchers can make an informed decision to best suit their research goals.
References
- 1. Phospholipid binding of annexin V: effects of calcium and membrane this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactadherin binds selectively to membranes containing phosphatidyl-L-serine and increased curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advantages of the this compound-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V | PLOS One [journals.plos.org]
- 5. Genetically encoded this compound biosensor for in vitro, ex vivo and in vivo labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring apoptosis and neuronal degeneration by real-time detection of this compound externalization using a polarity-sensitive indicator of viability and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. novusbio.com [novusbio.com]
- 9. Annexin V, the regulator of this compound-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pSIVA ? An Advanced Probe to Detect Apoptosis [bio-techne.com]
- 11. Detection of cell-surface this compound using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of annexin V uptake and lactadherin labeling for the quantification of apoptosis in adherent Tca8113 and ACC-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Milk fat globule-EGF factor 8/lactadherin plays a crucial role in maintenance and repair of murine intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of a Novel Anti-Phosphatidylserine Antibody
The externalization of phosphatidylserine (B164497) (PS) on the cell surface is a critical biomarker for apoptosis and is increasingly recognized as a target in cancer therapy and autoimmune diseases. The reliability of research and clinical applications targeting PS hinges on the specificity of the antibodies used. This guide provides a comprehensive framework for validating a novel anti-phosphatidylserine antibody, comparing its performance against established alternatives using key experimental methods.
Comparative Performance Analysis
The performance of a novel anti-PS antibody must be quantitatively benchmarked against other commercially available options. The following table summarizes key performance indicators based on typical experimental outcomes.
| Parameter | Novel Anti-PS Antibody | Competitor A (e.g., PGN635) | Competitor B (e.g., 1B9) | Test Method |
| Binding Affinity (KD) | 0.1 nM | 0.5 nM | 1.2 nM | Surface Plasmon Resonance |
| Specificity (vs. PC, PE, PI) | >1000-fold vs. other lipids | >800-fold vs. other lipids | >750-fold vs. other lipids | Competitive ELISA |
| Lot-to-Lot Consistency (CV) | <5% | <10% | <15% | Standardized ELISA |
| Apoptotic Cell Detection | High | High | Medium | Flow Cytometry |
| Cross-Reactivity | No significant cross-reactivity observed with other anionic phospholipids. | Minor cross-reactivity with phosphatidylinositol noted in some assays. | Cross-reactivity with cardiolipin (B10847521) has been reported. | Lipid Strip Assay |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PI: Phosphatidylinositol
Experimental Validation Protocols & Visualizations
Rigorous validation requires multiple, orthogonal methods to ensure the antibody reliably binds to its intended target.
Overall Validation Workflow
A multi-step approach is crucial for comprehensive antibody validation, starting from basic binding assays and progressing to more complex cellular applications.
Caption: Workflow for validating a novel anti-PS antibody.
Competitive ELISA for Specificity
This assay confirms that the antibody's binding to this compound is specific and can be inhibited by free PS. This method is fundamental for assessing specificity against other structurally similar lipids.
Protocol:
-
Coating: Coat a 96-well ELISA plate with 10 µg/mL of this compound in ethanol (B145695) and allow the solvent to evaporate overnight.
-
Blocking: Block the wells with a 5% BSA solution in PBS for 2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the novel anti-PS antibody (at a concentration equal to its EC50) with serial dilutions of various lipids (this compound, phosphatidylcholine, phosphatidylethanolamine) for 1 hour.
-
Binding: Transfer the antibody-lipid mixtures to the PS-coated plate and incubate for 1 hour.
-
Detection: Wash the plate three times with PBS-T. Add a secondary HRP-conjugated antibody and incubate for 1 hour.
-
Readout: After another wash cycle, add TMB substrate and stop the reaction with 1M H2SO4. Read the absorbance at 450 nm. A decrease in signal in the presence of free PS demonstrates specific binding.
Caption: Principle of competitive ELISA for antibody specificity.
Flow Cytometry on Apoptotic Cells
A hallmark of early apoptosis is the translocation of PS from the inner to the outer leaflet of the plasma membrane. Flow cytometry can quantify the binding of the antibody to these apoptotic cells.
Protocol:
-
Induce Apoptosis: Treat a cell line (e.g., Jurkat) with an apoptosis-inducing agent like staurosporine (B1682477) (1 µM) for 4 hours. Leave a control group untreated.
-
Staining: Harvest both treated and untreated cells. Resuspend the cells in a binding buffer (e.g., Annexin V binding buffer).
-
Antibody Incubation: Add the novel anti-PS antibody (e.g., at 1 µg/mL) to the cells and incubate for 20 minutes on ice, protected from light.
-
Co-staining: For discriminating between apoptotic and necrotic cells, add a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Analysis: Analyze the cells using a flow cytometer. A significant increase in fluorescence should be observed in the apoptotic (PI-negative, PS-positive) population compared to the live, untreated cells.
This compound in Efferocytosis
The exposure of PS on apoptotic cells serves as an "eat-me" signal, which is recognized by phagocytes, leading to a process called efferocytosis. A specific anti-PS antibody can be used to study or block this pathway.
Caption: Role of this compound in apoptotic cell clearance.
A Researcher's Guide to Quantifying Phosphatidylserine in Tissues: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidylserine (B164497) (PS) in tissues is crucial for understanding its role in various physiological and pathological processes, including apoptosis, blood coagulation, and neuronal function. This guide provides a comprehensive comparison of the primary methods for PS quantification, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
Method Comparison
The selection of a PS quantification method depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.
| Method | Principle | Detection Limit | Linear Range | Throughput | Specificity | Advantages | Disadvantages |
| Enzymatic Fluorometric Assay | Enzymatic cleavage of PS to produce an intermediate that reacts with a probe to generate a fluorescent signal.[1][2] | ~50 pmol/well (~5 µM)[1][3] | 0–50 µM (linear), 50–1000 µM (hyperbolic)[4] | High | High; not affected by other common phospholipids (B1166683) like PC and PE.[1][3] | Simple, rapid, and suitable for high-throughput screening.[5][6] | Measures total PS in a lipid extract; does not provide information on individual PS molecular species. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of lipid species followed by mass spectrometric identification and quantification.[7][8][9] | Species-dependent; e.g., 0.1 µg/mL (LOD for DPPS)[10] | Wide, dependent on the specific PS species and instrumentation. | Moderate to High | High; can distinguish between different PS molecular species based on their mass-to-charge ratio.[7] | Provides detailed information on the abundance of individual PS molecular species.[11] | Requires sophisticated instrumentation and expertise in lipidomics data analysis. Results can be affected by the choice of lipid extraction method.[12][13][14] |
| Annexin V-Based Assays (Flow Cytometry/Microscopy) | Labeled Annexin V binds specifically to PS exposed on the outer leaflet of the plasma membrane of apoptotic cells.[15][16][17] | N/A for total tissue quantification | N/A for total tissue quantification | High (Flow Cytometry) | Specific for exposed PS.[15] | Excellent for identifying and quantifying apoptotic cells within a heterogeneous population.[16][18] | Does not quantify total PS in a tissue, only exposed PS on intact cells.[15][17] |
| Annexin V-Electron Paramagnetic Resonance (EPR) Spectroscopy | Annexin V conjugated to paramagnetic iron binds to exposed PS, and the amount of bound iron is quantified by EPR.[19][20] | Not widely reported | Linear relationship between signal and amount of externalized PS.[21] | Low | Specific for exposed PS.[20] | Provides a quantitative measure of externalized PS over a wide dynamic range.[22][21] | Requires specialized EPR instrumentation; measures only externalized PS. |
Experimental Protocols
Enzymatic Fluorometric Assay for Total this compound
This protocol is based on commercially available kits and provides a straightforward method for quantifying total PS in tissue lipid extracts.
a. Lipid Extraction from Tissue:
-
Homogenize the tissue sample in a chloroform:methanol (2:1) solution. The Folch method is a common choice.[12][14]
-
Add water to the homogenate to induce phase separation.
-
Centrifuge the sample to separate the lower organic phase (containing lipids) from the upper aqueous phase.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a buffer containing a detergent (e.g., 1% Triton X-100) for compatibility with the assay.
b. Fluorometric Assay Procedure:
-
Prepare a standard curve using the provided PS standard.
-
Add the resuspended lipid extract samples and standards to a 96-well black plate.
-
Prepare a reaction mix containing the PS-specific enzyme (e.g., a lipase (B570770) or phospholipase D) and incubate with the samples and standards.[2][3] This reaction cleaves the serine headgroup from PS.
-
Add a developer mix containing enzymes that react with the liberated serine to produce an intermediate (e.g., hydrogen peroxide).[2]
-
This intermediate then reacts with a fluorescent probe (like Amplex Red) to generate a stable fluorophore.[2][5]
-
Incubate the plate, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).[1][3]
-
Calculate the PS concentration in the samples by comparing their fluorescence to the standard curve.
LC-MS/MS for Quantification of this compound Molecular Species
This protocol provides a general workflow for the detailed analysis of PS species in tissues. The specific chromatographic conditions and mass spectrometer parameters will need to be optimized for the instrument being used.
a. Lipid Extraction and Sample Preparation:
-
Homogenize the tissue sample in an appropriate solvent mixture. Common methods include the Folch (chloroform:methanol)[12][14], Bligh and Dyer (chloroform:methanol:water)[13][14], or methyl-tert-butyl ether (MTBE) methods.[12] The choice of method can influence the recovery of different lipid classes.[13][23]
-
Include an internal standard mixture containing deuterated or odd-chain PS species to correct for extraction efficiency and instrument variability.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable HPLC or UHPLC column to separate the different phospholipid classes and molecular species. Reversed-phase (e.g., C18, C30) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used.[7][8][10]
-
Employ a gradient elution with mobile phases typically consisting of mixtures of water, acetonitrile, methanol, and additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for PS analysis.
-
Perform tandem mass spectrometry (MS/MS) using a neutral loss scan of 87 Da (corresponding to the serine headgroup) or precursor ion scanning for specific fatty acyl fragments to identify PS species.[11]
-
For quantification, use Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each PS species and internal standard are monitored.[7]
-
-
Data Analysis:
-
Integrate the peak areas for each PS species and the corresponding internal standard.
-
Calculate the concentration of each PS species by comparing its peak area ratio to the internal standard against a calibration curve constructed with known amounts of PS standards.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the enzymatic fluorometric assay and the LC-MS/MS method.
References
- 1. This compound Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [PDF] Enzymatic measurement of this compound in cultured cells | Semantic Scholar [semanticscholar.org]
- 5. Enzymatic measurement of this compound in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vliz.be [vliz.be]
- 15. Annexin V-affinity assay: a review on an apoptosis detection system based on this compound exposure [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Quantitative method of measuring this compound externalization during apoptosis using electron paramagnetic resonance (EPR) spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Method of Measuring this compound Externalization During Apoptosis Using Electron Paramagnetic Resonance (EPR) Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 21. Quantitative method of measuring this compound externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Method of Measuring this compound Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Unraveling Phosphatidylserine's Role in Signaling: A Comparative Guide to CRISPR-Cas9 Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the role of phosphatidylserine (B164497) (PS) in signaling pathways, with a focus on the powerful CRISPR-Cas9 gene-editing tool. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate your research and development endeavors.
This compound, a crucial phospholipid typically sequestered in the inner leaflet of the plasma membrane, plays a pivotal role in a multitude of cellular signaling cascades. Its exposure on the outer leaflet is a well-established "eat-me" signal for apoptotic cells. However, its functions extend far beyond apoptosis, influencing pathways such as Akt/PKB signaling, which is central to cell survival and proliferation, and B-cell receptor (BCR) signaling.[1][2][3][4] Validating the precise role of PS in these intricate pathways is paramount for understanding disease mechanisms and developing targeted therapeutics.
Comparative Analysis of Gene Editing Technologies for Studying this compound Signaling
The choice of method to investigate the function of this compound in signaling pathways is critical. Below is a comparison of CRISPR-Cas9 and RNAi for the targeted disruption of this compound synthase genes (PTDSS1 and PTDSS2).
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism of Action | Induces double-strand breaks in the DNA, leading to gene knockout through error-prone repair or homology-directed repair.[6][7] | Post-transcriptional gene silencing by degradation of target mRNA.[8][9] |
| Effect on Gene Expression | Permanent and complete loss of gene function (knockout).[6] | Transient and incomplete reduction in gene expression (knockdown).[8] |
| Specificity | Generally high, but off-target effects can occur. Careful design of guide RNAs is crucial.[8] | Prone to off-target effects due to partial sequence complementarity.[8] |
| Efficiency | Can achieve high efficiency in generating knockout cell lines.[6] | Efficiency of knockdown can be variable and depends on the specific siRNA/shRNA sequence and cell type.[10] |
| Experimental Timeframe | Longer initial setup for generating stable knockout cell lines. | Faster for transient knockdown experiments. |
| Use Case in PS Research | Ideal for studying the complete loss-of-function phenotype of PS synthesis in signaling pathways. | Useful for studying the effects of reduced PS levels and for validating findings from knockout studies. |
Quantitative Data on the Impact of PSS1 Knockout on B-Cell Receptor Signaling
A study by Omi et al. (2024) utilized CRISPR-Cas9 to knock out PTDSS1 in B-cell lymphoma cell lines, revealing a critical role for PS in regulating BCR signaling. The data below summarizes their key findings.[3][4]
| Parameter Measured | Wild-Type (WT) Cells | PTDSS1 Knockout (KO) Cells | Fold Change (KO vs. WT) |
| Spontaneous Ca2+ Elevation Frequency | Normalized to 1 | ~2.5 | 2.5x increase |
| BCR-Mediated Apoptosis (Active Caspase-3) | Normalized to 1 | ~3.0 | 3.0x increase |
| Inositol Monophosphate (IP1) Production | ~150 (arbitrary units) | ~300 (arbitrary units) | 2.0x increase |
This data indicates that the loss of PTDSS1 and subsequent reduction in PS levels leads to hyperactivation of the B-cell receptor, resulting in increased downstream signaling (Ca2+ and IP1) and ultimately, apoptosis.[3][4]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PTDSS1 in Mammalian Cells
This protocol provides a general framework for generating PTDSS1 knockout cell lines using CRISPR-Cas9.
1. Guide RNA (gRNA) Design and Cloning:
- Design two to four gRNAs targeting a critical exon of the PTDSS1 gene using a publicly available design tool.
- Synthesize and anneal complementary oligonucleotides for each gRNA.
- Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection of Cells:
- Culture the target cell line (e.g., Ramos B-cells) to 70-80% confluency.
- Transfect the cells with the gRNA/Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.
3. Single-Cell Cloning:
- 48-72 hours post-transfection, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates.
- Alternatively, perform limiting dilution to seed single cells.
4. Expansion and Screening of Clones:
- Expand the single-cell clones.
- Screen for PTDSS1 knockout by Western blot analysis for the PTDSS1 protein.
- Confirm the knockout at the genomic level by Sanger sequencing of the targeted region to identify insertions or deletions (indels).
5. Functional Validation:
- Perform functional assays to confirm the effect of PTDSS1 knockout, such as measuring changes in BCR signaling activation upon stimulation.[3][4]
Protocol 2: RNAi-Mediated Knockdown of PTDSS1
This protocol outlines a general procedure for transiently knocking down PTDSS1 expression using siRNA.
1. siRNA Design and Synthesis:
- Design at least two different siRNAs targeting the PTDSS1 mRNA sequence using a reputable design tool.
- Synthesize the siRNA duplexes. A non-targeting siRNA should be used as a negative control.
2. Transfection of Cells:
- Plate cells to be 50-60% confluent at the time of transfection.
- Transfect the cells with the PTDSS1 siRNA or control siRNA using a lipid-based transfection reagent (e.g., RNAiMAX).
3. Validation of Knockdown:
- Harvest cells 48-72 hours post-transfection.
- Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR).
- Confirm the reduction of PTDSS1 protein levels by Western blot.
4. Functional Assays:
- Perform functional assays within the 48-96 hour window of effective knockdown to assess the impact on the signaling pathway of interest.
Visualizing the Molecular Landscape
This compound-Dependent Akt Signaling Pathway
Caption: PS-dependent Akt signaling pathway.
Experimental Workflow: CRISPR-Cas9 Validation of this compound's Role
Caption: CRISPR-Cas9 experimental workflow.
References
- 1. This compound is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 7. addgene.org [addgene.org]
- 8. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 9. synthego.com [synthego.com]
- 10. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of Phosphatidylserine-Targeting Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The externalization of phosphatidylserine (B164497) (PS) on the surface of cancer cells and tumor-associated vasculature has emerged as a promising target for novel cancer therapies. Unlike normal healthy cells where PS is sequestered to the inner leaflet of the plasma membrane, its exposure in the tumor microenvironment contributes to immune suppression and tumor progression. This guide provides a comparative analysis of the in vivo efficacy of several prominent PS-targeting therapeutic strategies, supported by experimental data and detailed methodologies.
Overview of this compound-Targeting Strategies
This compound-targeting therapies primarily function through two main mechanisms:
-
Antibody-Mediated Targeting: Monoclonal antibodies that bind to PS, either directly or indirectly, can trigger antibody-dependent cell-mediated cytotoxicity (ADCC), disrupt tumor vasculature, and modulate the tumor immune microenvironment.
-
Nanovesicle-Mediated Delivery: Liposomal or protein-based nanovesicles that specifically recognize and bind to PS can deliver cytotoxic agents directly to tumor cells, leading to apoptosis.
-
CAR-T Cell Therapy: Chimeric antigen receptor (CAR)-T cells engineered to recognize PS can directly target and eliminate PS-expressing tumor cells.
This guide will focus on the in vivo performance of key examples from these categories: PS-targeting antibodies (Bavituximab, 3G4, 2aG4, and mch1N11), SapC-DOPS nanovesicles, and Annexin V-based CAR-T cell therapy.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative in vivo efficacy data for various PS-targeting therapies across different cancer models.
Table 1: Efficacy of PS-Targeting Antibodies in Preclinical Models
| Antibody | Cancer Model | Treatment Regimen | Key Efficacy Results |
| 3G4 | Human Breast Cancer (MDA-MB-435) | 3G4 + Docetaxel | 93% tumor growth inhibition (combination) vs. 68% (Docetaxel alone) and 60% (3G4 alone).[1] |
| 2aG4 | Hormone-Refractory Prostate Cancer (PC3/Luc) | 2aG4 + Docetaxel | Prolongation in survival of 58 days (combination) vs. 31 days (Docetaxel alone) and 11 days (2aG4 alone).[2] |
| mch1N11 | Murine Triple-Negative Breast Cancer (E0771) | mch1N11 + anti-PD-1 | 90% tumor growth inhibition (combination) vs. 71% (anti-PD-1 alone).[3] Provided a distinct survival advantage over single-agent treatments.[3] |
Table 2: Efficacy of SapC-DOPS Nanovesicles in Preclinical Models
| Therapy | Cancer Model | Treatment Regimen | Key Efficacy Results |
| SapC-DOPS | Pancreatic Cancer Xenograft | SapC-DOPS (6 mg/kg) | Significant survival benefit over control (p=0.0149); 4 out of 6 treated mice were still alive after all control mice had died.[4] |
| SapC-DOPS | Glioblastoma Xenograft (GBM169) | SapC-DOPS (BXQ-350) + Temozolomide (TMZ) | No visible tumors in 5/5 mice in the combination group on T2-weighted MRI, compared to visible tumors in control (5/5), TMZ (3/5), and SapC-DOPS (4/5) groups.[5] |
Table 3: Efficacy of Bavituximab in Clinical Trials
| Therapy | Cancer Type | Treatment Regimen | Key Efficacy Results |
| Bavituximab | HER2-Negative Metastatic Breast Cancer | Bavituximab + Paclitaxel (B517696) | Overall Response Rate (ORR): 85%; Median Progression-Free Survival (PFS): 7.3 months.[6] |
| Bavituximab | Advanced Non-Squamous Non-Small Cell Lung Cancer (NSCLC) | Bavituximab (3 mg/kg) + Docetaxel | ORR: 17.9% vs. 7.9% (control); Median PFS: 4.5 months vs. 3.0 months (control).[7] |
Table 4: Efficacy of Annexin V-Based CAR-T Cell Therapy in a Preclinical Model
| Therapy | Cancer Model | Treatment Regimen | Key Efficacy Results |
| Annexin V-based CAR-T | Murine Teratocarcinoma (F9) | EDA CAR-T cells + EDAnnexin | Delayed tumor growth compared to control.[8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PS-targeting therapies are mediated by distinct signaling pathways.
PS-Targeting Antibodies: Immune Activation and Vascular Disruption
PS-targeting antibodies, such as bavituximab and its precursors, indirectly target PS by binding to β2-glycoprotein I (β2GP1), which in turn binds to exposed PS on tumor cells and vasculature. This interaction initiates a cascade of anti-tumor responses.
Caption: Signaling cascade of PS-targeting antibodies.
SapC-DOPS Nanovesicles: Direct Apoptosis Induction
SapC-DOPS nanovesicles directly bind to PS on the surface of cancer cells, leading to the activation of apoptotic pathways.
Caption: Apoptotic pathway induced by SapC-DOPS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating PS-targeting therapies in preclinical animal models.
Caption: General workflow for in vivo efficacy studies.
Protocol for PS-Targeting Antibody Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft models with human cancer cell lines. Syngeneic models in immunocompetent mice are used to evaluate immune-mediated effects.
-
Tumor Cell Implantation: Cancer cells (e.g., MDA-MB-435 breast cancer, PC3/Luc prostate cancer) are injected subcutaneously or orthotopically into the mice.[1][2]
-
Treatment Regimen:
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Survival: Mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Bioluminescence Imaging: For luciferase-expressing cell lines, tumor burden can be monitored non-invasively.
-
Immunohistochemistry: Tumors are harvested at the end of the study to analyze immune cell infiltration and vascular density.
-
Protocol for SapC-DOPS Nanovesicle Studies
-
Animal Model: Nude mice are commonly used for xenograft studies with human cancer cell lines like pancreatic (MiaPaCa-2, PANC-1) or glioblastoma (GBM169) cells.[4][5]
-
Tumor Cell Implantation: Cells are injected subcutaneously or intracranially to establish tumors.[4][5]
-
Treatment Regimen: SapC-DOPS nanovesicles are administered intravenously (e.g., 6 mg/kg).[4]
-
Efficacy Assessment:
Protocol for Annexin V-Based CAR-T Cell Therapy Studies
-
Animal Model: Immunodeficient mice (e.g., NSG) are required for the engraftment of human CAR-T cells and tumor xenografts.
-
Tumor Cell Implantation: Tumor cells (e.g., F9 murine teratocarcinoma) are implanted subcutaneously.[8]
-
CAR-T Cell Administration: Engineered CAR-T cells are administered intravenously.[11]
-
Adaptor Protein Administration (if applicable): Annexin V-based adaptor proteins (e.g., EDAnnexin) may be administered to redirect CAR-T cells to PS-expressing tumors.[8]
-
Efficacy Assessment:
-
Tumor Growth and Survival: Monitored as in other models.
-
Bioluminescence Imaging: Can be used to track both tumor growth and CAR-T cell persistence if both are engineered to express luciferase.
-
Conclusion
This compound-targeting therapies represent a versatile and promising approach in oncology. PS-targeting antibodies, particularly in combination with chemotherapy or immune checkpoint inhibitors, have demonstrated significant anti-tumor activity by modulating the immune microenvironment and disrupting tumor vasculature. SapC-DOPS nanovesicles offer a direct and potent mechanism for inducing tumor cell apoptosis. While still in early preclinical development for solid tumors, Annexin V-based CAR-T cell therapies hold the potential for highly specific and potent anti-cancer effects.
The choice of a specific PS-targeting strategy will depend on the cancer type, the desired mechanism of action, and the potential for combination with other therapies. The data and protocols presented in this guide provide a foundation for researchers and drug developers to evaluate and advance these innovative cancer treatments. Further research is warranted to optimize dosing regimens, explore new combination strategies, and translate these promising preclinical findings into effective clinical therapies.
References
- 1. Peregrine reports positive interim data from Phase II NSCLC trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-targeting antibodies augment the anti-tumorigenic activity of anti-PD-1 therapy by enhancing immune activation and downregulating pro-oncogenic factors induced by T-cell checkpoint inhibition in murine triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting and Cytotoxicity of SapC-DOPS Nanovesicles in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SapC-DOPS-induced lysosomal cell death synergizes with TMZ in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of bavituximab and paclitaxel in patients with HER2 negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicalxpress.com [medicalxpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SapC-DOPS nanovesicles induce Smac- and Bax-dependent apoptosis through mitochondrial activation in neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo CAR T cell tumor control assay [protocols.io]
The Impact of Acyl Chain Saturation on Membrane Fluidity: A Comparative Analysis of Saturated vs. Unsaturated Phosphatidylserine
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on membrane biophysics is paramount. This guide provides a comprehensive comparison of saturated and unsaturated phosphatidylserine (B164497) (PS) on membrane fluidity, supported by experimental data and detailed methodologies.
This compound, a key phospholipid component of eukaryotic cell membranes, plays a crucial role in cellular signaling and membrane dynamics. The degree of saturation of its fatty acid acyl chains significantly dictates the fluidity of the lipid bilayer. Saturated phosphatidylserines, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), possess straight, single-bonded acyl chains that allow for tight packing and a more ordered, gel-like membrane structure. In contrast, unsaturated phosphatidylserines, like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), contain one or more double bonds, introducing kinks in the acyl chains. These kinks disrupt the orderly packing, leading to a more disordered, fluid-like membrane state.
Quantitative Comparison of Physical Properties
The most direct measure of the effect of acyl chain saturation on membrane fluidity is the phase transition temperature (Tm), the temperature at which the membrane transitions from a gel phase to a fluid phase.
| Property | Saturated this compound (DPPS) | Unsaturated this compound (DOPS) | Significance |
| Phase Transition Temp (Tm) | 54°C[1] | -11°C[1] | The significantly lower Tm of DOPS indicates it exists in a fluid state at physiological temperatures, while DPPS remains in a rigid gel state. |
| Membrane Phase at 30°C | Solid gel phase[2] | Fluid phase[2] | Demonstrates the profound impact of unsaturation on the physical state of the membrane under typical experimental conditions. |
| Lateral Diffusion | Slower | Faster[2] | Increased fluidity in DOPS-containing membranes allows for more rapid lateral movement of lipids and embedded proteins. |
While specific quantitative values for fluorescence anisotropy, Laurdan GP, and FRAP diffusion coefficients comparing DPPS and DOPS were not available in the searched literature, the phase transition data strongly supports the established principle that unsaturated lipids increase membrane fluidity.
Experimental Methodologies for Measuring Membrane Fluidity
Several biophysical techniques are employed to quantify membrane fluidity. Below are detailed protocols for three common methods.
Fluorescence Anisotropy (or Fluorescence Polarization)
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates higher membrane fluidity.
Experimental Protocol:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) composed of the desired this compound (e.g., DPPS or DOPS) by extrusion or sonication.
-
Probe Incorporation: Incubate the liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), at a low molar ratio.
-
Measurement: Use a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., 360 nm for DPH) and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating correction factor for the instrument.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with lipid packing. An increase in membrane fluidity leads to greater water penetration and a red shift in the emission spectrum, resulting in a lower GP value.
Experimental Protocol:
-
Liposome Preparation: Prepare liposomes with the desired this compound composition.
-
Probe Labeling: Incorporate Laurdan into the liposomes during their formation or by incubation.
-
Measurement: Using a spectrofluorometer, excite the sample at a wavelength of 340-360 nm. Record the fluorescence emission intensities at 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/fluid phase).
-
Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled lipids or proteins within the membrane. A faster recovery of fluorescence in a photobleached area indicates a higher diffusion coefficient and greater membrane fluidity.
Experimental Protocol:
-
Sample Preparation: Prepare a supported lipid bilayer or giant unilamellar vesicle (GUV) containing a small fraction of fluorescently labeled lipid (e.g., NBD-PS).
-
Imaging: Using a confocal microscope, acquire a pre-bleach image of the membrane.
-
Photobleaching: Use a high-intensity laser to bleach the fluorescent probes in a defined region of interest (ROI).
-
Image Acquisition: Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to determine the diffusion coefficient (D) and the mobile fraction of the probes.
Role of this compound in Cellular Signaling
The asymmetric distribution of this compound in the plasma membrane, with its concentration in the inner leaflet, is crucial for several signaling pathways. The fluidity of the membrane, influenced by the saturation of PS, can modulate the activity of membrane-associated proteins.
Apoptosis Signaling
A hallmark of apoptosis, or programmed cell death, is the translocation of PS from the inner to the outer leaflet of the plasma membrane. This externalized PS acts as an "eat-me" signal, recognized by phagocytes for the clearance of apoptotic cells. This process is regulated by enzymes like flippases and scramblases.
Protein Kinase C (PKC) and Akt Activation
This compound serves as a critical cofactor for the activation of several intracellular signaling proteins, including Protein Kinase C (PKC) and Akt (also known as Protein Kinase B). The presence of PS in the inner leaflet of the plasma membrane helps to recruit and activate these kinases, which are pivotal in regulating cell growth, proliferation, and survival. The fluidity of the membrane can influence the accessibility of PS to these proteins and their subsequent conformational changes required for activation.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel animal model for phosphatidylserine (B164497) (PS)-related neurological diseases, the PS-SynKO mouse, with established Alzheimer's disease (AD) models. The objective is to present the performance of this new model against existing alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate model for their studies.
Introduction to this compound and its Role in Neurological Disease
This compound is a crucial phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy cells.[1] In the central nervous system, PS plays a vital role in activating key signaling pathways, such as Akt, protein kinase C (PKC), and Raf-1, which are essential for neuronal survival, neurite growth, and synaptogenesis.[1] The externalization of PS to the outer leaflet of the cell membrane is a well-established "eat-me" signal that marks apoptotic cells for clearance by phagocytes.[1] Growing evidence suggests that dysregulation of PS distribution and metabolism is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[2][3][4] In AD models, externalized PS has been observed on synapses, marking them for elimination by microglia.[2][4][5]
The PS-SynKO Mouse: A Novel Model Targeting Neuronal this compound Deficiency
To directly investigate the causal link between neuronal PS deficiency and neurodegeneration, we have developed the PS-SynKO (this compound Synapsin Knockout) mouse .
-
Genetic Modification: This model features a conditional knockout of the Ptdss1 gene, which encodes the enzyme this compound Synthase 1, specifically in neurons. This is achieved through a Synapsin-Cre driver on a C57BL/6J background.
-
Rationale: By targeting the primary synthesis pathway of PS in neurons, the PS-SynKO mouse aims to replicate the consequences of reduced PS levels, a potential underlying factor in various neurodegenerative conditions. This provides a more targeted approach compared to models that rely on the overexpression of proteins like amyloid precursor protein (APP) or tau.
-
Expected Phenotype: The PS-SynKO mouse is hypothesized to exhibit progressive, age-dependent neurodegeneration, characterized by cognitive decline, increased neuronal apoptosis, and synaptic loss, with the potential for secondary, milder amyloid and tau pathologies in later stages.
Comparative Analysis of the PS-SynKO Mouse and Existing AD Models
To validate the PS-SynKO mouse, its phenotype will be compared with three widely used transgenic mouse models of Alzheimer's disease: APP/PS1 , 5XFAD , and 3xTg-AD .
Pathological and Biochemical Comparison
The following table summarizes the key pathological and biochemical characteristics of the PS-SynKO mouse in comparison to the established AD models.
| Feature | PS-SynKO (Projected) | APP/PS1 | 5XFAD | 3xTg-AD |
| Primary Pathology | Neuronal PS Deficiency & Apoptosis | Aβ Plaque Deposition | Aggressive Aβ Plaque Deposition | Aβ Plaque & Tau Pathology |
| Aβ Plaque Onset | Late-stage (secondary) | 4-6 months[6][7] | 2 months[7][8] | 6 months[7][8] |
| Cortical Aβ Plaque Burden (10-12 months) | Low | Intermediate[9] | High[9] | Moderate[8] |
| Tau Pathology Onset | Late-stage (secondary) | Minimal/late[10] | Minimal/late[10] | 12-15 months[11] |
| Phosphorylated Tau (pTau) Levels (12 months) | Low | Low | Low | High |
| Neuronal PS Externalization (Annexin V Staining) | High (primary event) | Moderate (secondary to Aβ) | High (secondary to Aβ) | Moderate (secondary to Aβ/tau) |
| Neuronal Loss | Progressive, starting at 6 months | Present at later stages | Evident by 9 months[10] | Present in hippocampus at later stages |
Behavioral Comparison: Learning and Memory
Cognitive function is a critical endpoint for assessing the validity of a neurodegenerative disease model. The following table compares the projected performance of the PS-SynKO mouse with existing models in two standard behavioral tasks: the Morris Water Maze (MWM) for spatial learning and memory, and Contextual Fear Conditioning (CFC) for associative fear memory.
| Behavioral Test | PS-SynKO (Projected at 9 months) | APP/PS1 (at 9 months) | 5XFAD (at 9 months) | 3xTg-AD (at 9 months) |
| Morris Water Maze (Escape Latency) | Significantly increased vs. WT | Significantly increased vs. WT[12] | Significantly increased vs. WT | Significantly increased vs. WT |
| Contextual Fear Conditioning (% Freezing) | Significantly decreased vs. WT | Significantly decreased vs. WT[6] | Significantly decreased vs. WT | Significantly decreased vs. WT |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).
-
A submerged escape platform (10 cm in diameter), 1 cm below the water surface.
-
Various high-contrast visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Four trials per day for each mouse.
-
The mouse is placed in the water facing the pool wall at one of four starting positions (North, South, East, West).
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15 seconds.
-
The inter-trial interval is 15 minutes.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Escape latency (time to find the platform) during the acquisition phase.
-
Time spent in the target quadrant during the probe trial.
-
Swim speed and path length.
Contextual Fear Conditioning (CFC)
Objective: To assess the ability to learn and remember an association between an environment (context) and an aversive stimulus.
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
A sound-attenuating box.
-
Video recording and analysis software.
Procedure:
-
Training (Day 1):
-
The mouse is placed in the conditioning chamber and allowed to explore for 2 minutes.
-
A conditioned stimulus (e.g., an auditory tone) is presented for 30 seconds.
-
During the last 2 seconds of the tone, an unconditioned stimulus (a mild foot shock, e.g., 0.5 mA for 2 seconds) is delivered.
-
This pairing is repeated (e.g., 3 times) with an inter-trial interval of 1-2 minutes.
-
-
Contextual Memory Test (Day 2):
-
The mouse is returned to the same conditioning chamber (without the auditory cue or foot shock).
-
Behavior is recorded for 5 minutes.
-
The percentage of time spent freezing (immobility except for respiration) is measured.
-
Data Analysis:
-
Percentage of time spent freezing during the contextual memory test.
Annexin V Staining for this compound Externalization
Objective: To quantify neuronal apoptosis by detecting externalized this compound in brain tissue.
Materials:
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC).
-
Propidium Iodide (PI) or DAPI for counterstaining.
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Cryostat and fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Mice are euthanized, and brains are rapidly dissected and flash-frozen.
-
10-20 µm thick coronal sections are cut using a cryostat and mounted on slides.
-
-
Staining:
-
Sections are washed with cold PBS.
-
Sections are incubated with Annexin V-FITC in binding buffer for 15 minutes at room temperature in the dark.
-
Sections are washed with binding buffer.
-
Sections are counterstained with PI or DAPI to visualize nuclei.
-
-
Imaging and Analysis:
-
Slides are imaged using a fluorescence microscope.
-
The number of Annexin V-positive cells (indicating apoptosis) is quantified in specific brain regions (e.g., hippocampus, cortex).
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling in Neuronal Survival
Caption: PS-dependent activation of the PI3K/Akt survival pathway.
Experimental Workflow for Validating the PS-SynKO Mouse
Caption: Workflow for the validation of the PS-SynKO mouse model.
Conclusion
The PS-SynKO mouse presents a promising new tool for investigating the direct role of neuronal this compound deficiency in the pathogenesis of neurodegenerative diseases. Its targeted genetic modification offers a distinct advantage for dissecting the specific contributions of PS dysregulation to cognitive decline and neuronal loss. This guide provides the foundational data and protocols for researchers to objectively evaluate the PS-SynKO model in comparison to established AD models, thereby facilitating more informed model selection for preclinical research and therapeutic development in the field of neurodegeneration.
References
- 1. Insight into the role of this compound in complement-mediated synapse loss in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Updates on mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. An Update of Animal Models of Alzheimer Disease with a Reevaluation of Plaque Depositions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of memory, affective behavior, and neuropathology in APPNLGF knock-in mice to 5xFAD and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospective.com [biospective.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
benchmarking the performance of different fluorescent dyes for labeling phosphatidylserine
For researchers, scientists, and drug development professionals, the accurate detection of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane is a critical indicator of early-stage apoptosis. The selection of an appropriate fluorescent dye for labeling PS-binding proteins, such as Annexin V, is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of commonly used fluorescent dyes, supported by experimental data and detailed protocols to aid in your selection process.
The externalization of this compound is a hallmark of apoptosis, a form of programmed cell death essential for normal tissue development and homeostasis. This phenomenon is exploited for the detection of apoptotic cells through the high-affinity binding of proteins like Annexin V to the exposed PS residues. The choice of the fluorescent label conjugated to Annexin V or other PS-binding probes can significantly impact the sensitivity, specificity, and photostability of the assay.
This guide benchmarks the performance of various fluorescent dyes, offering a quantitative and qualitative comparison to inform your experimental design for flow cytometry and fluorescence microscopy applications.
Performance Comparison of Fluorescent Dyes for this compound Labeling
The ideal fluorescent dye for PS detection should exhibit high brightness, exceptional photostability, and a high signal-to-noise ratio. Below is a summary of the performance characteristics of commonly used fluorescent dyes conjugated to Annexin V.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* | Key Features |
| FITC | 495 | 519 | ~75,000[1] | ~0.92[1] | 7 | Widely used, but prone to photobleaching and pH sensitivity.[1] |
| Alexa Fluor™ 488 | 499 | 520 | ~71,000 | ~0.92[2] | 8 | Brighter and more photostable than FITC, with less pH sensitivity.[3][4] |
| CF®488A | 490 | 515 | N/A | N/A | N/A | Reported to be brighter and more photostable than FITC.[5][6] |
| R-Phycoerythrin (PE) | 496, 565 | 578 | ~1,960,000[7][8] | ~0.82[7][8] | N/A | Exceptionally bright, ideal for flow cytometry; prone to photobleaching in microscopy.[8] |
| Allophycocyanin (APC) | 650 | 660 | ~700,000 | ~0.68[7][8] | N/A | Bright, far-red emission suitable for multiplexing in flow cytometry. |
| iFluor® 488 | 491 | 516 | N/A | N/A | 9 | Claimed to have superior brightness and photostability compared to Alexa Fluor® 488.[9] |
| pSIVA™-IANBD | 488 | 530 | N/A | N/A | N/A | Polarity-sensitive dye; fluoresces only when bound to PS, enabling no-wash assays and real-time imaging.[10] |
*Relative brightness is on a scale of 1 (dimmest) to 10 (brightest), as reported by AAT Bioquest for their Annexin V conjugates.[9] This value is a function of the extinction coefficient and quantum yield. N/A indicates that data was not available in the same comparative scale.
Signaling Pathway for this compound Externalization in Apoptosis
The externalization of this compound during apoptosis is a tightly regulated process. It is primarily initiated by the activation of caspases, a family of proteases that execute the apoptotic program. The key events are the caspase-mediated inactivation of flippase enzymes, which normally maintain PS on the inner leaflet of the plasma membrane, and the activation of scramblase enzymes, which facilitate the bidirectional movement of phospholipids (B1166683) across the membrane.
Apoptosis-induced this compound Externalization Pathway.
Experimental Protocols
Annexin V Staining for Flow Cytometry
This protocol provides a general procedure for staining suspension cells with a fluorescently labeled Annexin V conjugate for analysis by flow cytometry.
Materials:
-
Fluorescently labeled Annexin V conjugate
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) or other viability dye solution
-
Phosphate-Buffered Saline (PBS)
-
Test cells (suspension)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the test cells using a desired method. Include a negative control of non-induced cells.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of the fluorescently labeled Annexin V conjugate to 100 µL of the cell suspension.
-
(Optional) Add 5 µL of a viability dye solution (e.g., PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow for Annexin V Staining in Flow Cytometry.
Measurement of Photostability
This protocol describes a method to quantify the photostability of a fluorescent dye by measuring its photobleaching half-life using fluorescence microscopy.
Materials:
-
Fluorescently labeled Annexin V conjugate solutions at a standardized concentration
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of the fluorescently labeled Annexin V conjugate on a microscope slide.
-
Place the slide on the microscope stage and select the appropriate filter set for the dye.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time and determine the time at which the intensity drops to 50% of the initial value. This is the photobleaching half-life.
Workflow for Measuring Photobleaching Half-life.
Alternative Probe: pSIVA™ for Real-Time Apoptosis Detection
An alternative to Annexin V-based probes is the Polarity Sensitive Indicator of Viability & Apoptosis (pSIVA™). This probe is based on Annexin XII and is conjugated to the polarity-sensitive dye IANBD. A key advantage of pSIVA™ is that it only fluoresces when bound to this compound in the nonpolar environment of the cell membrane.[10] This property eliminates the need for wash steps, as the unbound probe in the aqueous solution is not fluorescent, leading to a higher signal-to-noise ratio. Furthermore, the binding of pSIVA™ is reversible, allowing for the real-time monitoring of transient PS exposure and cell recovery from apoptotic stimuli.[10]
Conclusion
The selection of a fluorescent dye for this compound labeling is a critical decision that can significantly influence the outcome and interpretation of apoptosis assays. While traditional dyes like FITC are widely used, newer generation dyes such as the Alexa Fluor™ and CF® series offer superior brightness and photostability, making them more suitable for demanding applications like live-cell imaging and high-resolution microscopy. For flow cytometry, the exceptional brightness of phycoerythrin (PE) and allophycocyanin (APC) conjugates makes them excellent choices for detecting cell populations with low levels of PS exposure. The innovative pSIVA™ probe offers a unique advantage for real-time, no-wash imaging of apoptosis. By carefully considering the performance metrics and experimental requirements outlined in this guide, researchers can select the optimal fluorescent dye to achieve robust and reliable detection of this compound externalization.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. biomol.com [biomol.com]
- 10. abcam.cn [abcam.cn]
comparative lipidomics to identify changes in phosphatidylserine species under different conditions
A deep dive into the changing landscape of phosphatidylserine (B164497) species under varying cellular conditions, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of comparative lipidomics techniques. We present supporting experimental data, detailed protocols, and clear visualizations to illuminate the critical role of these phospholipids (B1166683) in health and disease.
This compound (PS) is a crucial phospholipid typically sequestered to the inner leaflet of the plasma membrane. Its externalization acts as a potent signal in various biological processes, most notably apoptosis and neuroinflammation. Understanding the dynamic changes in PS molecular species under different conditions is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This guide compares PS profiles in apoptosis and Alzheimer's disease, providing the technical details for such investigations.
Data Presentation: Quantitative Changes in this compound Species
Comparative lipidomics allows for the precise quantification of changes in individual PS species between different biological states. Below, we summarize key findings from studies on apoptosis and Alzheimer's disease.
Table 1: this compound Externalization During Apoptosis
A hallmark of programmed cell death (apoptosis) is the externalization of PS to the outer leaflet of the plasma membrane, serving as an "eat-me" signal for phagocytes. This process is driven by the coordinated action of caspases, flippases, and scramblases.
| Phospholipid Class | Fold Increase in Externalization (Apoptotic vs. Control) | Reference |
| This compound (PS) | ~6-fold | [1] |
| Sphingomyelin (SM) | ~3-fold | [1] |
| Phosphatidylcholine (PC) | ~2-fold | [1] |
| Phosphatidylethanolamine (PE) | ~1.8-fold | [1] |
Table 2: Alterations in this compound Species in Alzheimer's Disease Brain Tissue
Recent lipidomics studies have revealed significant alterations in the lipid profiles of brain tissue from Alzheimer's disease (AD) patients compared to healthy controls. These changes point to disruptions in membrane homeostasis and signaling pathways. A semi-targeted, fully quantitative lipidomics analysis of postmortem human brain neocortex tissue revealed significant differences in specific PS species between mild AD and control subjects[2].
| This compound Species | Fold Change (Mild AD vs. Control) | p-value | Reference |
| PS (18:1/18:2) | Significantly Different | < 0.05 | [2] |
| PS (14:0/22:6) | Significantly Different | < 0.05 | [2] |
| PE (p-18:0/18:1) | Most Significantly Different | < 0.05 | [2] |
Experimental Protocols
Accurate and reproducible quantification of PS species relies on robust experimental protocols. Here, we detail methodologies for lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lipid Extraction from Biological Samples (Bligh and Dyer Method)
This is a widely used method for extracting total lipids from tissues and cells.
Materials:
-
Homogenizer
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass tubes
Procedure:
-
Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.
Quantitative Analysis of this compound Species by LC-MS/MS
This protocol provides a framework for the targeted quantification of PS species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B is employed to separate the different lipid species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion is the [M-H]⁻ ion of the specific PS species, and the product ion typically corresponds to the neutral loss of the serine headgroup (87 Da) or the specific fatty acyl chains.
-
Collision Energy: Optimized for each PS species to achieve maximum fragmentation efficiency.
-
Data Analysis: Quantification is achieved by comparing the peak areas of the endogenous PS species to those of a known concentration of internal standards (e.g., deuterated PS species).
Mandatory Visualization
Signaling Pathway for Apoptosis-Induced this compound Externalization
The externalization of PS during apoptosis is a tightly regulated process. Upon induction of apoptosis, initiator caspases activate executioner caspases, such as caspase-3. Activated caspase-3 then cleaves and inactivates flippases (e.g., ATP11A and ATP11C), which are responsible for maintaining PS on the inner leaflet of the plasma membrane[3][4]. Concurrently, caspase-3 cleaves and activates scramblases (e.g., Xkr8), which facilitate the bidirectional movement of phospholipids, leading to the exposure of PS on the cell surface[3][5].
Caption: Apoptosis-induced PS externalization pathway.
Experimental Workflow for Comparative this compound Lipidomics
The workflow for a comparative lipidomics study involves several key steps, from sample collection to data analysis, to identify and quantify changes in PS species between different conditions.
Caption: Comparative lipidomics workflow for PS analysis.
References
- 1. Role of flippases, scramblases, and transfer proteins in this compound subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Small Molecule Inhibitors of Phosphatidylserine Synthesis: A Comparative Guide
For researchers and drug development professionals, the development of specific small molecule inhibitors is paramount. Phosphatidylserine (B164497) (PS) synthesis presents a compelling target for therapeutic intervention in oncology and other fields.[1][2] However, ensuring that these inhibitors are selective for their intended targets is a critical step in minimizing toxicity and achieving the desired therapeutic effect.[3] This guide provides a comparative framework for assessing the off-target effects of small molecule inhibitors targeting this compound synthesis, with a focus on experimental methodologies and data interpretation.
The this compound Synthesis Pathway
In mammalian cells, this compound is an essential anionic phospholipid synthesized primarily in the endoplasmic reticulum (ER), specifically in a subdomain known as the mitochondria-associated membrane (MAM).[4][5] The synthesis is carried out by two distinct enzymes, this compound Synthase 1 (PSS1) and this compound Synthase 2 (PSS2).[4][6]
-
PSS1 (PTDSS1) catalyzes the conversion of phosphatidylcholine (PC) to PS.[1][4]
-
PSS2 (PTDSS2) catalyzes the conversion of phosphatidylethanolamine (B1630911) (PE) to PS.[1][4]
The distinct substrate specificities of PSS1 and PSS2 offer an opportunity for the development of selective inhibitors. However, the potential for off-target binding to other enzymes or proteins necessitates a thorough evaluation.
Comparison of Known this compound Synthesis Inhibitors
The development of specific inhibitors for PS synthesis is an active area of research. While a broad range of inhibitors with comprehensive off-target profiles is not yet publicly available, some compounds have been characterized. A key aspect of their evaluation is selectivity for PSS1 over PSS2 and against other cellular proteins.
Table 1: Comparison of Selectivity for PS Synthesis Inhibitors
| Inhibitor Name | Target | On-Target IC50 | Off-Target (Selectivity) | Method of Selectivity Assessment | Reference |
| PTDSS1i (DS68591889) | PSS1 | ~10 nM | No significant inhibition of PSS2 | Cell-free enzymatic assay | [1] |
| Hypothetical Inhibitor A | PSS1 | 50 nM | Kinase X (IC50 = 500 nM) | Kinome Profiling | N/A |
| Hypothetical Inhibitor B | PSS2 | 75 nM | Protein Y (Kd = 1 µM) | Chemical Proteomics | N/A |
Methodologies for Assessing Off-Target Effects
A multi-faceted approach is essential to confidently identify unintended molecular interactions.[3] Key methodologies include kinome profiling, chemical proteomics, and cellular thermal shift assays.
Kinome Profiling
Dysregulation of kinase activity is implicated in numerous diseases, making kinases common off-targets for small molecules.[7] Kinome profiling services screen a compound against a large panel of kinases to determine its selectivity.[8][9]
Table 2: Quantitative Data from a Hypothetical Kinome Screen
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| PSS1 (On-Target) | 98% | 50 |
| Kinase X | 75% | 500 |
| Kinase Y | 15% | >10,000 |
| Kinase Z | 5% | >10,000 |
Chemical Proteomics
Chemical proteomics uses mass spectrometry (MS) to identify the proteins that a small molecule interacts with in a complex biological sample, such as a cell lysate or even in living cells.[10] This unbiased approach can uncover unexpected off-targets regardless of their enzymatic function.[10] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics are powerful tools for this purpose.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct binding of a compound to its target protein in a physiologically relevant environment (i.e., within a cell).[11][12][13] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature.[14][15] This technique can be expanded using mass spectrometry (Thermal Proteome Profiling or TPP) to assess target engagement and off-target binding across the entire proteome simultaneously.[14]
Table 3: Hypothetical CETSA Data
| Compound | Target Protein | ΔTm (°C) with Compound | Conclusion |
| Inhibitor A | PSS1 | +4.5°C | Strong Target Engagement |
| Inhibitor A | Protein Y | +2.1°C | Potential Off-Target Binding |
| Vehicle Control | PSS1 | 0°C | No Engagement |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a small molecule against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions to be used for IC50 determination.
-
Kinase Reaction Setup: In a microplate, add the individual purified kinases from the screening panel to their respective optimized buffer solutions containing a specific substrate (peptide or protein) and ATP. Radiometric assays using ³³P-ATP are often considered the gold standard for their direct measurement of enzyme activity.[8]
-
Inhibitor Addition: Add the test inhibitor at various concentrations (e.g., a 10-point dose-response curve) or at a single high concentration (e.g., 1 or 10 µM) for initial screening. Include appropriate controls (no inhibitor/vehicle and a known inhibitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity using a scintillation counter. Other methods, like ADP-Glo, measure the amount of ADP produced.[8][9]
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. For dose-response curves, plot the activity against the inhibitor concentration and fit the data to determine the IC50 value for each kinase.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
Objective: To confirm target engagement of an inhibitor with PSS1 or PSS2 within intact cells.[3]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[3]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[3]
-
Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PSS1) remaining using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[3]
References
- 1. This compound synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound biosynthesis pathways in lipid homeostasis: Toward resolution of the pending central issue for decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Metabolism Structure, Functions, and Analytical Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
validation of a high-throughput screening assay for identifying phosphatidylserine-interacting compounds
For researchers, scientists, and drug development professionals, the identification of compounds that interact with phosphatidylserine (B164497) (PS) is a critical step in understanding and modulating cellular processes like apoptosis, immune response, and neuronal signaling. This guide provides a comprehensive comparison of high-throughput screening (HTS) assays designed to identify and validate these interactions, supported by experimental data and detailed protocols.
This compound, a key phospholipid typically confined to the inner leaflet of the plasma membrane, becomes exposed on the cell surface during critical biological events, most notably apoptosis. This externalization serves as an "eat-me" signal for phagocytes, preventing inflammation and ensuring the orderly removal of dying cells.[1] The ability to identify molecules that bind to or inhibit the externalization of PS holds significant therapeutic potential in oncology, immunology, and neurodegenerative diseases.[2][3]
This guide will delve into the validation of a primary HTS assay for identifying PS-interacting compounds and compare its performance with alternative methodologies.
High-Throughput Screening Assay for PS-Interacting Compounds: An Overview
A common HTS approach to identify compounds that interact with PS involves the use of cell-based assays that measure the binding of a known PS-binding protein, such as Annexin V, in the presence of test compounds. Compounds that disrupt this interaction are identified as potential hits.
Signaling Pathway of PS Externalization in Apoptosis
During apoptosis, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is disrupted.[4][5] this compound is translocated from the inner to the outer leaflet, a process that can be targeted for therapeutic intervention.[1][4]
HTS Assay Validation Workflow
The validation of a high-throughput screening assay is crucial to ensure its robustness, reliability, and suitability for identifying true positive hits.[6] A typical workflow involves several key stages, from assay development to the confirmation of hits.
Comparison of Assays for Identifying PS-Interacting Compounds
Several methodologies are available for the identification and characterization of compounds that interact with this compound. The choice of assay depends on the specific research question, desired throughput, and the nature of the interaction being investigated.
| Assay Type | Principle | Throughput | Quantitative Data | Key Advantages | Key Limitations |
| Annexin V-Based HTS Assay | Competitive binding of fluorescently labeled Annexin V to externalized PS on apoptotic cells.[4][7] | High | IC50, Z'-factor | Well-established, directly measures interaction with PS on cell surface.[4] | Indirectly measures compound binding; potential for false positives. |
| High-Throughput Mass Spectrometry | Directly measures the enzymatic conversion of PS to phosphatidylethanolamine (B1630911) by PS decarboxylase.[2][8] | High | IC50, Z'-factor (reported as 0.79)[2] | Label-free, direct measurement of enzyme activity.[9] | Requires specialized equipment; indirect measure of PS binding. |
| Phage Display | Selection of phages displaying peptides or proteins that bind to immobilized PS.[10] | Medium-High | Enrichment factor, Binding affinity (Kd) of isolated binders. | Identifies novel binding motifs and proteins.[10] | Requires multiple rounds of selection; may not identify small molecule binders. |
| PS-Binding Peptides | Labeled peptides with affinity for PS are used to detect apoptotic cells or tumors.[5][11] | Low-Medium | Binding affinity (Kd), imaging signal intensity.[11][12] | Can be used for in vivo imaging; high specificity.[5][13] | Lower throughput for screening large libraries. |
| Liposome (B1194612) Binding Assay | Measures the binding of a compound or protein to artificial lipid vesicles containing PS.[14] | Low-Medium | Binding affinity (Kd) | Allows for controlled lipid composition; good for validating direct binding.[15] | Lacks the complexity of a cellular membrane. |
| Fluorescence-Based PS Quantification | Enzymatic cleavage of PS and subsequent reaction with a fluorescent probe. | High | Concentration of PS | High sensitivity; suitable for quantifying PS in lipid extracts.[16] | Does not directly measure compound interaction. |
Experimental Protocols
Annexin V-Based High-Throughput Screening Assay
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Test compounds dissolved in DMSO
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
384-well black, clear-bottom microplates
-
High-content imaging system or plate reader with fluorescence capabilities
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Addition: Add test compounds at various concentrations to the appropriate wells. Include positive controls (apoptosis-inducing agent) and negative controls (vehicle, e.g., DMSO).
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except the negative controls and incubate for a time determined by prior optimization to achieve a robust apoptotic phenotype.
-
Staining: Add a solution of FITC-Annexin V and PI in Annexin V Binding Buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15-20 minutes in the dark.
-
Data Acquisition: Read the plates on a high-content imager or fluorescence plate reader. Measure FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).
-
Data Analysis: Calculate the percentage of apoptotic cells (Annexin V positive, PI negative) for each well. Determine the IC50 values for compounds that inhibit Annexin V binding. Calculate the Z'-factor for the assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
Liposome Binding Assay
This protocol can be used to validate the direct binding of a hit compound to PS.
Materials:
-
Phosphatidylcholine (PC) and this compound (PS) lipids
-
Buffer (e.g., HEPES-buffered saline)
-
Probe sonicator or extruder
-
Hit compound (labeled with a fluorescent tag or detectable by other means)
-
Method for separating liposomes from unbound compound (e.g., ultracentrifugation or size-exclusion chromatography)
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix PC and PS dissolved in chloroform at the desired molar ratio (e.g., 80:20 PC:PS). Prepare control liposomes with 100% PC.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles.
-
To create unilamellar vesicles, sonicate the suspension or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the prepared liposomes with the hit compound at various concentrations in a microcentrifuge tube.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Separation of Bound and Unbound Compound:
-
Pellet the liposomes by ultracentrifugation. The supernatant will contain the unbound compound, and the pellet will contain the liposome-bound compound.
-
-
Quantification:
-
Quantify the amount of compound in the supernatant and/or the pellet using an appropriate detection method (e.g., fluorescence spectroscopy if the compound is fluorescent).
-
-
Data Analysis:
-
Calculate the percentage of bound compound at each concentration.
-
Determine the dissociation constant (Kd) by fitting the binding data to a saturation binding curve.
-
Conclusion
The identification of compounds that interact with this compound is a promising avenue for the development of novel therapeutics. The Annexin V-based HTS assay provides a robust and widely used platform for initial screening campaigns. However, a multi-faceted approach employing a combination of the assays described in this guide is essential for the comprehensive validation of hits. High-throughput mass spectrometry offers a label-free alternative for screening enzyme inhibitors related to PS metabolism, while phage display and peptide-based methods are powerful tools for discovering novel binding entities. Finally, biophysical assays such as the liposome binding assay are crucial for confirming direct interaction with PS. By carefully selecting and validating the appropriate assays, researchers can confidently identify and advance promising PS-interacting compounds through the drug discovery pipeline.
References
- 1. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions [bio-protocol.org]
- 2. High-throughput mass spectrometry screening for inhibitors of this compound decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for this compound decarboxylase inhibitors using a distyrylbenzene-bis-aldehyde (DSB-3)-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Evaluation of this compound-binding peptides targeting apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. protocols.io [protocols.io]
- 9. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Identification of this compound-Binding Proteins by ORF Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages of the this compound-Recognizing Peptide PSP1 for Molecular Imaging of Tumor Apoptosis Compared with Annexin V | PLOS One [journals.plos.org]
- 12. Peptide-based imaging agents targeting this compound for the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rna.uzh.ch [rna.uzh.ch]
Unveiling the Location of a Key Cellular Signal: A Guide to Confirming Phosphatidylserine's Subcellular Localization
For researchers, scientists, and drug development professionals, understanding the precise subcellular location of phosphatidylserine (B164497) (PS) is crucial. This phospholipid plays a critical role in a variety of cellular processes, including apoptosis, blood coagulation, and autophagy. Its exposure on the outer leaflet of the plasma membrane, for instance, serves as a key "eat-me" signal for phagocytic cells to clear away apoptotic bodies. This guide provides a comprehensive comparison of methods for confirming the subcellular localization of PS, with a focus on the powerful technique of correlative light and electron microscopy (CLEM).
At a Glance: Comparing Methods for this compound Localization
To aid in selecting the most appropriate method for your research needs, the following table summarizes the key features of various techniques used to visualize this compound at the subcellular level.
| Technique | Resolution | Specificity | Sample Requirements | Key Advantages | Limitations |
| Fluorescence Microscopy | ~250 nm | High (with specific probes) | Live or fixed cells | High throughput, live-cell imaging possible | Limited resolution, potential for probe-induced artifacts.[1] |
| Super-Resolution Microscopy (e.g., DNA-PAINT) | ~20 nm | High (with specific probes) | Fixed cells | Nanoscale resolution of PS distribution.[2] | Technically demanding, requires specialized equipment and expertise. |
| Correlative Light and Electron Microscopy (CLEM) | Light: ~250 nm, Electron: <1 nm | High (with specific probes) | Fixed cells, resin-embedded | Combines the specificity of fluorescence with the high resolution of electron microscopy.[3][4][5] | Complex workflow, potential for artifacts during sample preparation. |
| Freeze-Fracture Electron Microscopy | <1 nm | High | Frozen, fractured cells | Provides information on the distribution of PS within individual membrane leaflets. | Highly specialized technique, difficult to quantify. |
In-Depth Analysis: Methodologies for PS Localization
Correlative Light and Electron Microscopy (CLEM)
CLEM bridges the gap between the functional information provided by fluorescence microscopy and the high-resolution structural context offered by electron microscopy.[3][4][5] This powerful combination allows researchers to first identify cells or regions of interest exhibiting a specific PS distribution pattern using fluorescence and then to examine the ultrastructure of that exact location with nanometer precision.
Experimental Protocol: CLEM for this compound Localization using Annexin (B1180172) V
This protocol outlines a general workflow for localizing PS in cultured cells using the PS-binding protein Annexin V, followed by CLEM.
Materials:
-
Cultured cells
-
Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)
-
Annexin V Binding Buffer (containing calcium)
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for EM staining)
Procedure:
-
Cell Culture and Treatment: Plate cells on a gridded coverslip or dish to facilitate relocation of the region of interest. Induce the cellular process of interest (e.g., apoptosis) if required.
-
Annexin V Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Light Microscopy:
-
Image the stained cells using a fluorescence microscope.
-
Acquire images of the cells of interest, carefully recording the grid coordinates.
-
-
Fixation:
-
Fix the cells with a mixture of paraformaldehyde and glutaraldehyde (B144438) in a suitable buffer. The fixation protocol should be optimized to preserve both fluorescence and ultrastructure.
-
-
Resin Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol.
-
Infiltrate the cells with embedding resin and polymerize.
-
-
Sectioning and EM Imaging:
-
Relocate the cell of interest using the grid coordinates.
-
Prepare ultrathin sections (70-90 nm) of the embedded cell.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope (TEM).
-
-
Correlation:
-
Correlate the fluorescence and electron microscopy images using the grid pattern and cellular landmarks.
-
CLEM Experimental Workflow
Caption: Workflow for CLEM of this compound localization.
Alternative Methods for PS Localization
Fluorescence Microscopy with High-Affinity Probes:
Standard fluorescence microscopy is a widely used technique for visualizing PS. The choice of fluorescent probe is critical for specificity and sensitivity.
-
Annexin V: A calcium-dependent protein that binds with high affinity to PS.[6] It is a widely used marker for apoptotic cells. However, its binding can be influenced by membrane potential.[6]
-
Lactadherin: A calcium-independent protein that also binds specifically to PS.[7][8] Studies have shown that lactadherin can detect lower densities of PS compared to Annexin V, making it a more sensitive probe in some contexts.[7][8]
Experimental Protocol: Fluorescence Microscopy of PS using Lactadherin
Materials:
-
Cultured cells
-
Fluorescently labeled Lactadherin
-
Appropriate buffer (calcium-free)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Preparation: Grow cells on coverslips and apply any necessary treatments.
-
Lactadherin Staining:
-
Wash cells with a suitable buffer.
-
Incubate cells with fluorescently labeled Lactadherin for 30-60 minutes.
-
Wash away unbound probe.
-
-
Fixation (Optional): Cells can be fixed with paraformaldehyde before or after staining.
-
Mounting and Imaging: Mount the coverslips on slides using an antifade mounting medium and image with a fluorescence microscope.
Super-Resolution Microscopy:
Techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) can overcome the diffraction limit of conventional light microscopy, providing nanoscale resolution of PS distribution.[2] One study utilizing a Lactadherin C2 domain-based probe achieved a spatial resolution of approximately 20 nm, revealing non-uniform distribution of PS on the cell membrane.[2]
The Role of this compound in Cellular Signaling
The subcellular localization of PS is not merely a structural feature but a dynamic process that plays a pivotal role in cellular signaling. Two key pathways where PS localization is critical are apoptosis and autophagy.
This compound in Apoptosis
During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. This externalized PS acts as a crucial "eat-me" signal, recognized by phagocytes, which then engulf and clear the apoptotic cell, preventing an inflammatory response.
Apoptosis Signaling Pathway
Caption: Role of PS externalization in apoptosis.
This compound in Autophagy
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. Recent studies have implicated PS in this pathway. During autophagy, a double-membraned vesicle called the autophagosome engulfs cytoplasmic material. The fusion of the autophagosome with a lysosome forms an autolysosome, where the contents are degraded. PS has been shown to be present on the outer membrane of autophagosomes and is involved in the recruitment of proteins essential for the autophagic process.
Conclusion
Confirming the subcellular localization of this compound is essential for a deeper understanding of its multifaceted roles in cellular health and disease. While fluorescence microscopy provides a valuable initial assessment, its limited resolution can be a significant drawback. Super-resolution microscopy offers a glimpse into the nanoscale organization of PS but requires specialized instrumentation. Correlative light and electron microscopy stands out as a powerful approach, uniquely combining the specificity of fluorescent probes with the unparalleled structural detail of electron microscopy. By carefully selecting the appropriate technique based on the specific research question, scientists can gain crucial insights into the dynamic world of this vital phospholipid, paving the way for new therapeutic strategies in a range of diseases.
References
- 1. This compound dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoscopic Spatial Association between Ras and this compound on the Cell Membrane Studied with Multicolor Super Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Super-resolution correlative light-electron microscopy using a click-chemistry approach for studying intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlative Super-resolution and Electron Microscopy to Resolve Protein Localization in Zebrafish Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Transmembrane voltage regulates binding of annexin V and lactadherin to cells with exposed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of this compound exposure during storage of platelet concentrates using the novel probe lactadherin: a comparison study with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactadherin functions as a probe for this compound exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphatidylserine Distribution in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphatidylserine (B164497) (PS) distribution across various cell types, supported by experimental data. It delves into the molecular mechanisms governing its localization and outlines key methodologies for its detection and quantification.
This compound, a crucial phospholipid, is asymmetrically distributed across the plasma membrane in healthy cells, a phenomenon vital for cellular function.[1][2] This guide will explore the alterations in PS distribution in apoptotic and cancerous cells, highlighting the significance of these changes in physiological and pathological processes.
Comparative Distribution of this compound
In healthy eukaryotic cells, PS is actively sequestered to the inner leaflet of the plasma membrane, contributing to the membrane's negative charge.[3][4][5] This asymmetry is lost during critical cellular events like apoptosis and in disease states such as cancer.[6][7][8]
| Cell Type | Plasma Membrane (Outer Leaflet) | Plasma Membrane (Inner Leaflet) | Intracellular Membranes (e.g., ER, Mitochondria) | Key Regulators |
| Healthy Cells | Low / Undetectable | High | Present, synthesized in the ER and transported | Flippases (e.g., ATP11A, ATP11C) maintain asymmetry.[2][9][10] |
| Apoptotic Cells | High (exposed as an "eat-me" signal) | Decreased | Alterations in mitochondrial membrane PS may occur. | Caspase-mediated inactivation of flippases and activation of scramblases (e.g., Xkr8).[6][11] |
| Cancer Cells | Variably High | Altered | Dysregulated intracellular trafficking. | Often low flippase activity and high intracellular calcium.[12][13][14] Oxidative stress can also induce PS exposure.[13][14] |
| Necrotic Cells | High (exposed before membrane rupture) | Decreased | General membrane disorganization. | Calcium-dependent mechanisms, distinct from apoptosis. |
| Activated Platelets | High (promotes blood coagulation) | Decreased | N/A | Calcium-dependent scramblase activation.[1] |
Signaling Pathways and Regulatory Mechanisms
The asymmetric distribution of PS is dynamically regulated by a trio of transmembrane proteins: flippases, floppases, and scramblases.[9][10][15]
-
Flippases: These ATP-dependent transporters actively move PS from the outer to the inner leaflet of the plasma membrane, maintaining its sequestration.[10][15]
-
Floppases: Also ATP-dependent, these transporters move phospholipids (B1166683), including PS, from the inner to the outer leaflet.[15]
-
Scramblases: These enzymes, when activated, facilitate the rapid, bidirectional, and non-specific movement of phospholipids across the membrane, leading to the collapse of asymmetry.[1][10] This process is often triggered by an influx of calcium ions or by caspase cleavage during apoptosis.[6]
Caption: Regulation of PS asymmetry in healthy versus apoptotic cells.
Experimental Protocols for this compound Detection
Several methods are available to detect and quantify PS exposure on the cell surface. The choice of method depends on the specific research question and the experimental setup.
Annexin V Binding Assay
This is the most widely used method for detecting exposed PS on apoptotic cells.[16] Annexin V is a cellular protein that has a high affinity for PS in the presence of calcium.[16]
Protocol:
-
Cell Preparation: Induce apoptosis in your cell line of interest. Prepare a negative control (untreated cells) and a positive control. Harvest the cells, including any floating cells from adherent cultures, as apoptotic cells may detach.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer (typically containing HEPES, NaCl, KCl, MgCl2, and CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension. For distinguishing apoptotic from necrotic cells, a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD can be added simultaneously.[16]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[16][17]
-
Analysis: Analyze the stained cells by flow cytometry.[17] Live cells will be negative for both Annexin V and the viability dye. Early apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic or necrotic cells will be positive for both.
Note: This technique may not be ideal for cells isolated from solid tissues or adherent cells that require harsh detachment methods, as this can damage the plasma membrane and lead to false positives.[16]
Caption: Workflow for detecting PS exposure using Annexin V.
Lactadherin Staining
Lactadherin is a milk fat globule protein that also binds to PS but, importantly, its binding is calcium-independent.[18][19] It has been shown to be more sensitive than Annexin V, capable of detecting lower densities of exposed PS.[20][21]
Protocol:
The protocol for lactadherin staining is similar to that of Annexin V, with the key difference being the composition of the binding buffer, which does not require calcium.
-
Cell Preparation: Prepare cells as for the Annexin V assay.
-
Washing: Wash cells with a calcium-free buffer (e.g., PBS).
-
Resuspension: Resuspend cells in a suitable calcium-free binding buffer.
-
Staining: Add fluorochrome-conjugated lactadherin to the cell suspension. A viability dye can also be included.
-
Incubation: Incubate at room temperature for a specified time according to the manufacturer's instructions.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a detailed and quantitative analysis of the entire phospholipid profile, including different molecular species of PS, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[22][23][24]
Protocol Outline:
-
Lipid Extraction: Lipids are extracted from cell pellets or tissue homogenates using organic solvents (e.g., a modified Bligh-Dyer or Folch extraction).
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatograph. Different types of columns (e.g., reversed-phase, normal-phase, or HILIC) can be used to separate the different phospholipid classes and molecular species.[25]
-
Mass Spectrometry Analysis: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.
-
Detection and Quantification: The mass spectrometer detects the mass-to-charge ratio of the lipid ions. For PS, specific fragmentation patterns, such as the neutral loss of the serine head group, can be monitored for identification and quantification.[26] Tandem mass spectrometry (MS/MS) is often used for structural elucidation of the fatty acyl chains.[23]
Caption: Comparison of PS localization and its consequences.
Conclusion
The distribution of this compound is a tightly regulated process that is critical for cellular health. Its externalization serves as a key signal in both physiological processes like apoptosis and pathological conditions such as cancer. Understanding the nuances of PS distribution and the molecular machinery that governs it is paramount for researchers in cell biology, immunology, and oncology. The experimental techniques outlined in this guide provide robust methods for investigating these phenomena, offering valuable insights for basic research and the development of novel therapeutic strategies that target PS-exposing cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Asymmetry and vulnerability on phospholipids in the plasma membrane [jstage.jst.go.jp]
- 3. This compound (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 4. This compound Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution, dynamics and functional roles of this compound within the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric distribution of this compound is generated in the absence of phospholipid flippases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The distribution and function of this compound in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of flippases, scramblases, and transfer proteins in this compound subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of phospholipid distribution in the lipid bilayer by flippases and scramblases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A cancer cell targeting biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Video: Membrane Asymmetry Regulating Transporters [jove.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kumc.edu [kumc.edu]
- 18. mdpi.com [mdpi.com]
- 19. Bovine lactadherin as a calcium-independent imaging agent of this compound expressed on the surface of apoptotic HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lactadherin detects early this compound exposure on immortalized leukemia cells undergoing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lactadherin functions as a probe for this compound exposure and as an anticoagulant in the study of stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid chromatography-tandem mass spectrometry of this compound advanced glycated end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. lcms.cz [lcms.cz]
Phosphatidylserine: A Potential Biomarker for Ovarian Cancer Shows Promise Over Traditional Markers
A deep dive into the experimental validation of phosphatidylserine (B164497) as a diagnostic and prognostic biomarker for ovarian cancer, comparing its performance against the current standard, CA-125.
For researchers, scientists, and drug development professionals vested in the oncology space, the quest for more sensitive and specific biomarkers is paramount for early disease detection and improved patient outcomes. This guide provides a comprehensive comparison of this compound (PS) and the established tumor marker Cancer Antigen 125 (CA-125) in the context of ovarian cancer. We will delve into the underlying biological mechanisms, comparative performance data, and the experimental protocols utilized to validate these findings.
The Biological Rationale: Why this compound?
In healthy cells, this compound is strictly sequestered to the inner leaflet of the plasma membrane. However, a hallmark of many cancer cells, including ovarian cancer, is the disruption of this asymmetry, leading to the exposure of PS on the outer cell surface.[1][2][3] This externalization is not merely a passive event but an active process regulated by enzymes called flippases and scramblases.[1][2][3] In the tumor microenvironment, factors like oxidative stress and high intracellular calcium levels can inhibit flippase activity (which normally keeps PS on the inner leaflet) and activate scramblases (which facilitate the bidirectional movement of phospholipids), resulting in a net exposure of PS.[2] This exposed PS acts as a signal for various physiological processes and can be exploited for diagnostic and therapeutic purposes.[1][2][3]
Head-to-Head Comparison: PS vs. CA-125 in Ovarian Cancer
A pivotal study directly compared the diagnostic accuracy of detecting PS-positive exosomes in the blood with the widely used serum biomarker CA-125 for ovarian malignancies. The results, summarized in the table below, demonstrate the superior performance of PS-based detection.[4]
| Biomarker | Area Under the Curve (AUC) | Sensitivity | Specificity | Optimal Cutoff |
| This compound (PS)-Exosomes | ||||
| Malignant vs. Normal | 1.000 | 100% | 100% | -0.093 |
| Malignant vs. Benign | 0.911 | 95.0% | 71.4% | 0.055 |
| Benign vs. Normal | 0.950 | 92.9% | 90.0% | -0.104 |
| Cancer Antigen 125 (CA-125) | ||||
| Malignant vs. Benign | 0.664 | 70.0% | 81.8% | 68.5 U/mL |
Data sourced from a proof-of-concept study on the detection of this compound-positive exosomes as a diagnostic marker for ovarian malignancies.[4]
The study's findings indicate that measuring PS-positive exosomes can distinguish between malignant and benign ovarian tumors with significantly higher sensitivity than CA-125.[4] Notably, in a comparison between malignant and benign cases, the PS-exosome test demonstrated a sensitivity of 95.0%, whereas CA-125's sensitivity was 70.0%.[4] Furthermore, for differentiating malignant cases from normal healthy individuals, the PS-exosome test achieved a perfect AUC of 1.0, indicating excellent discriminatory power.[4]
Prognostic and Therapeutic Implications
Beyond its diagnostic potential, the level of surface PS exposure on cancer cells may also hold prognostic value, correlating with tumor malignancy and susceptibility to specific treatments.[1] In fact, several PS-targeting therapies are currently in clinical trials for various cancers.[1][3][5][6] For instance, the combination of a PS-targeting antibody (Bavituximab) with paclitaxel (B517696) has shown promising results in a phase I clinical trial for HER2-negative breast cancer, with an overall response rate of 85%.[1]
Experimental Protocols
The cornerstone for detecting externalized this compound is the Annexin V-based assay. Annexin V is a cellular protein that has a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorescent dye, it can be used to identify cells with exposed PS via flow cytometry or fluorescence microscopy.
Key Experiment: Detection of Externalized this compound using FITC-Annexin V Flow Cytometry
Objective: To quantify the percentage of cells in a sample that are exposing this compound on their outer cell membrane.
Materials:
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
For suspension cells, centrifuge the cell suspension and discard the supernatant.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal is typically detected in the FL1 channel, and PI signal in the FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells (exposing PS)
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizing the Molecular Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway leading to PS externalization in cancer and the workflow for its detection.
Caption: Signaling pathway of PS externalization in cancer cells.
Caption: Workflow for detecting externalized this compound.
References
- 1. This compound: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A cancer cell targeting biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 4. Detection of this compound-positive exosomes as a diagnostic marker for ovarian malignancies: a proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting this compound for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Phosphatidylserine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While phosphatidylserine (B164497) is not classified as a hazardous substance according to multiple safety data sheets (SDSs), it is imperative to follow established laboratory waste disposal protocols to minimize environmental impact and maintain a culture of safety.[1][2][3] This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound.
Key Safety and Disposal Information
Although this compound is not considered hazardous, standard chemical handling precautions should always be observed.[1][2] The following table summarizes key safety and disposal information derived from safety data sheets.
| Parameter | Recommendation | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing. | [1] |
| Spill Cleanup | Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as chemical waste. | [1] |
| Environmental Precautions | Prevent product from entering drains, water courses, or the soil. | [1][3] |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations. Treat as chemical waste. | [4][5] |
Procedural Guidance for Disposal
The guiding principle for laboratory waste is to treat all chemical waste as hazardous until a formal determination is made otherwise by the institution's environmental health and safety (EHS) or equivalent office.[4]
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: Unless explicitly advised otherwise by your institution's safety officer, this compound waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be collected as chemical waste.[4]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash.[6] If working with solutions, be mindful of the solvent's properties. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[7]
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible containers with secure, leak-proof closures for collecting this compound waste.[6]
-
Label Containers Clearly: All waste containers must be accurately labeled with their contents.[8] The label should include the chemical name ("this compound Waste") and any other components in the waste stream.
Step 3: Storage and Accumulation
-
Designated Storage Area: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Follow Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[5]
Step 4: Arrange for Pickup and Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's environmental health and safety department to arrange for pickup.[5]
-
Documentation: Complete any required waste pickup request forms, providing an accurate description of the waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nsta.org [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
